Product packaging for Strontium hydride (SrH2)(Cat. No.:CAS No. 13598-33-9)

Strontium hydride (SrH2)

Cat. No.: B080679
CAS No.: 13598-33-9
M. Wt: 89.6 g/mol
InChI Key: ONYCUIABXVBCTR-UHFFFAOYSA-N
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Description

Strontium hydride (SrH2) is a useful research compound. Its molecular formula is H2Sr and its molecular weight is 89.6 g/mol. The purity is usually 95%.
The exact mass of the compound Strontium hydride (SrH2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Strontium hydride (SrH2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium hydride (SrH2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2S B080679 Strontium hydride (SrH2) CAS No. 13598-33-9

Properties

IUPAC Name

strontium;hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Sr.2H/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYCUIABXVBCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SrH2, H2Sr
Record name Strontium hydride
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URL https://en.wikipedia.org/wiki/Strontium_hydride
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

89.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13598-33-9
Record name Strontium hydride (SrH2)
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Record name Strontium hydride (SrH2)
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Record name Strontium dihydride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Strontium Hydride from Strontium Metal and Hydrogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium hydride (SrH₂) is an alkaline earth metal hydride with significant potential in various chemical applications. Its utility as a potent reducing agent, a precursor for other strontium-containing compounds, and a material for hydrogen storage has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the synthesis of strontium hydride from its constituent elements, strontium metal and hydrogen gas. The document details the underlying thermodynamics and kinetics, provides a thorough experimental protocol, and outlines the necessary characterization techniques to ensure the successful synthesis of high-purity strontium hydride.

Thermodynamic and Kinetic Considerations

The direct synthesis of strontium hydride from strontium metal and hydrogen gas is an exothermic process, as described by the following reaction:

Sr(s) + H₂(g) → SrH₂(s)[1]

Understanding the thermodynamic and kinetic parameters of this reaction is crucial for optimizing the synthesis process.

Thermodynamics

The spontaneity and feasibility of the reaction are governed by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and entropy (ΔS) by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.

A summary of the standard thermodynamic data for the formation of strontium hydride is presented in the table below.

Thermodynamic ParameterValueUnits
Standard Enthalpy of Formation (ΔHf°)-181.6kJ/mol
Standard Entropy of Formation (ΔSf°)-130.5J/(mol·K)
Standard Gibbs Free energy of Formation (ΔGf°)-142.7kJ/mol

Note: These values are for standard conditions (298.15 K and 1 bar). The negative Gibbs free energy of formation indicates that the reaction is spontaneous under standard conditions.

Kinetics

While the reaction is thermodynamically favorable, the rate at which it proceeds is dependent on several factors, primarily temperature and hydrogen pressure. The reaction between solid strontium and gaseous hydrogen is a gas-solid reaction, and its kinetics can be influenced by factors such as the surface area of the strontium metal and the diffusion of hydrogen into the metal lattice.

Experimental Protocol

This section provides a detailed methodology for the synthesis of strontium hydride from strontium metal and hydrogen gas in a laboratory setting.

Materials and Equipment
MaterialsEquipment
Strontium metal (ingots or turnings, ≥99% purity)High-temperature tube furnace
High-purity hydrogen gas (≥99.999%)Quartz or alumina reaction tube
Argon gas (high purity)Gas handling manifold with pressure and flow controllers
Mineral oil (for storing strontium)Schlenk line or glovebox for inert atmosphere handling
Vacuum pump
Temperature controller
Mortar and pestle (preferably in a glovebox)
Sample holder (e.g., molybdenum or tantalum boat)
Safety Precautions
  • Strontium metal is highly reactive and pyrophoric, especially when finely divided. It reacts vigorously with water and air. Handle strontium metal under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.[3][4][5][6]

  • Store strontium metal under mineral oil or in a sealed container under an inert atmosphere to prevent oxidation.[3]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the experimental setup is leak-tight and operated in a well-ventilated area. Use appropriate safety measures when handling hydrogen, including grounding of equipment to prevent static discharge.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, at all times.

Experimental Procedure

Step 1: Preparation of Strontium Metal

  • If starting with strontium ingots, they need to be cut into smaller pieces to increase the surface area. This should be performed under an inert atmosphere.

  • Clean the surface of the strontium metal to remove any oxide layer. This can be done by mechanically scraping the surface in a glovebox.

  • Place the cleaned strontium metal pieces into a refractory metal boat (e.g., molybdenum or tantalum).

Step 2: Assembly of the Reaction Apparatus

  • Place the sample boat containing the strontium metal into the center of the quartz or alumina reaction tube.

  • Assemble the reaction tube within the tube furnace.

  • Connect the reaction tube to a gas handling manifold equipped with mass flow controllers for hydrogen and argon, a pressure transducer, and a vacuum pump. A schematic of a typical gas-solid reaction setup is shown below.

Step 3: Reaction Execution

  • Purging the System: Evacuate the reaction tube to a pressure below 10⁻³ mbar to remove air and moisture. Subsequently, backfill the tube with high-purity argon gas. Repeat this evacuation-backfill cycle at least three times to ensure an inert atmosphere.

  • Heating: Begin heating the furnace to the desired reaction temperature, typically in the range of 300-500°C, under a gentle flow of argon.

  • Introduction of Hydrogen: Once the desired temperature is reached and stabilized, stop the argon flow and introduce high-purity hydrogen gas into the reaction tube. The hydrogen pressure should be maintained between 1 and 5 bar.

  • Reaction Time: Allow the reaction to proceed for several hours. The exact duration will depend on the reaction temperature, hydrogen pressure, and the particle size of the strontium metal. The completion of the reaction can be monitored by observing the pressure drop in a closed system.

  • Cooling and Passivation: After the reaction is complete, stop the hydrogen flow and cool the furnace to room temperature under an inert atmosphere of argon.

Step 4: Product Handling and Storage

  • Once the reactor has cooled to room temperature, the strontium hydride product, a grayish-white powder, can be safely removed from the reaction tube inside a glovebox.

  • Strontium hydride is reactive with air and moisture. It should be handled and stored under an inert atmosphere.

Purification

The primary impurity in the synthesized strontium hydride is likely to be unreacted strontium metal. If a high-purity product is required, the reaction can be driven to completion by using a slight excess of hydrogen and ensuring a sufficiently long reaction time at an optimal temperature. For most applications, the product obtained from the direct synthesis is of sufficient purity.

Characterization

To confirm the successful synthesis and purity of the strontium hydride, several analytical techniques can be employed.

Analytical TechniquePurpose
X-ray Diffraction (XRD) To identify the crystal structure of the product and confirm the formation of the orthorhombic phase of SrH₂. It can also be used to detect the presence of unreacted strontium metal or strontium oxide as impurities.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the synthesized strontium hydride and to quantify the hydrogen content by observing the mass loss upon heating under an inert atmosphere.
Differential Scanning Calorimetry (DSC) To study the thermal transitions, such as decomposition, of strontium hydride.
Infrared (IR) and Raman Spectroscopy To identify the vibrational modes of the Sr-H bonds in the hydride.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of strontium hydride.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis prep_sr Prepare Strontium (Clean & Size) setup Assemble Reactor prep_sr->setup purge Purge with Argon setup->purge heat Heat to 300-500°C purge->heat react Introduce H₂ (1-5 bar) heat->react cool Cool to RT under Argon react->cool handle Handle in Glovebox cool->handle characterize Characterize (XRD, etc.) handle->characterize reaction_parameters cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs Sr Strontium Metal SrH2 Strontium Hydride Sr->SrH2 H2 Hydrogen Gas H2->SrH2 Temp Temperature (300-500°C) Temp->SrH2 affects rate Pressure Pressure (1-5 bar) Pressure->SrH2 affects rate Time Reaction Time Time->SrH2 affects completion Yield Yield & Purity SrH2->Yield

References

Unveiling the Orthorhombic Architecture of Strontium Hydride: A Technical Guide to the Pnma Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the crystallographic properties of strontium hydride (SrH₂) in its stable orthorhombic Pnma phase. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing critical data, detailed experimental protocols, and visual representations of its structural and ionic transport characteristics.

Introduction

Strontium hydride (SrH₂), a saline hydride, is a material of significant interest due to its hydrogen storage capabilities and its role as a precursor in the synthesis of other complex hydrides. Under ambient conditions, SrH₂ adopts a cotunnite-type orthorhombic crystal structure, characterized by the Pnma space group.[1] A thorough understanding of this crystal structure is paramount for predicting its chemical and physical behaviors, including its ionic conductivity and phase stability under varying conditions. This guide presents a detailed overview of the Pnma crystal structure of strontium hydride, including its crystallographic data, experimental determination protocols, and a visualization of hydride ion migration pathways.

Crystal Structure of Strontium Hydride (Pnma)

At standard temperature and pressure, strontium hydride crystallizes in the orthorhombic Pnma space group (No. 62). This structure is isostructural with cotunnite (PbCl₂). In this arrangement, each strontium (Sr²⁺) cation is coordinated to nine hydride (H⁻) anions, forming a complex three-dimensional network.[1][2]

Crystallographic Data

The precise structural parameters of the Pnma phase of SrH₂ have been determined through experimental techniques, primarily X-ray and neutron diffraction. The key crystallographic data are summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPnma (62)
Lattice Parametersa = 6.35 Å
b = 3.87 Å
c = 7.33 Å
α = β = γ = 90°
Atomic PositionsSr (Wyckoff: 4c)
x = 0.25
y = 0.25
z = 0.11
H1 (Wyckoff: 4c)
x = 0.03
y = 0.25
z = 0.36
H2 (Wyckoff: 4c)
x = 0.16
y = 0.75
z = 0.6
Bond DistancesSr–H: 2.42–2.82 Å

Experimental Protocols

The determination of the crystal structure of strontium hydride, particularly the precise location of the hydrogen atoms, requires a combination of synthesis and advanced characterization techniques.

Synthesis of Strontium Hydride

A common method for the synthesis of alkaline earth hydrides like SrH₂ is through the direct reaction of the metal with high-purity hydrogen gas at elevated temperatures.

Materials:

  • Strontium metal (99.5% purity or higher)

  • High-purity hydrogen gas (H₂)

  • Inert gas (e.g., Argon)

Procedure:

  • A sample of strontium metal is placed in a reaction chamber made of a material that is inert to strontium at high temperatures (e.g., a molybdenum or tantalum crucible).

  • The chamber is evacuated to a high vacuum to remove any residual air and moisture.

  • The chamber is then purged with an inert gas, such as argon.

  • The temperature of the chamber is gradually increased.

  • Once the desired temperature is reached, high-purity hydrogen gas is introduced into the chamber.

  • The reaction is allowed to proceed for a set duration to ensure complete hydrogenation.

  • After the reaction is complete, the chamber is slowly cooled to room temperature under a hydrogen or inert gas atmosphere.

  • The resulting strontium hydride product, typically a grayish powder, is handled under an inert atmosphere to prevent reaction with air and moisture.

Crystallographic Characterization

Due to the low scattering cross-section of hydrogen with X-rays, a combination of X-ray and neutron diffraction is crucial for a complete structural elucidation.

3.2.1. Powder X-ray Diffraction (XRD)

Objective: To determine the phase purity, space group, and lattice parameters of the synthesized SrH₂.

Methodology:

  • A small amount of the powdered SrH₂ sample is carefully loaded into a sample holder under an inert atmosphere to prevent oxidation.

  • The sample is mounted in a powder X-ray diffractometer.

  • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

  • The diffracted X-rays are collected by a detector as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is analyzed using Rietveld refinement software. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data to refine the lattice parameters, and atomic positions of the strontium atoms.

3.2.2. Neutron Powder Diffraction (NPD)

Objective: To precisely determine the positions of the hydrogen (or deuterium) atoms within the crystal lattice.

Methodology:

  • For neutron diffraction studies, a deuterated sample (SrD₂) is often synthesized following a similar procedure as for SrH₂, but using deuterium gas (D₂). Deuterium is used because it has a larger coherent neutron scattering length compared to protium (¹H), making it more "visible" in the diffraction experiment.[1]

  • The deuterated powder is loaded into a vanadium sample can, which is chosen for its low neutron scattering cross-section.

  • The sample is placed in a neutron powder diffractometer at a neutron source (e.g., a spallation neutron source or a nuclear reactor).

  • A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

  • The neutron diffraction data is then analyzed using the Rietveld refinement method. The positions of both the strontium and deuterium atoms are refined to obtain a complete and accurate crystal structure.

Hydride Ion Migration Pathway

The Pnma structure of strontium hydride provides channels for the migration of hydride ions (H⁻), which is fundamental to its properties as an ionic conductor. First-principles calculations have been used to model the migration pathway and the associated energy barriers.

Hydride_Ion_Migration cluster_path Migration Path in Pnma Structure a Site a d Site d (Energy Barrier) a->d Migration h Site h (Energy Barrier) d->h Migration k Site k h->k Migration

Caption: A simplified representation of the hydride ion migration path within the Pnma crystal structure of SrH₂, highlighting the energy barriers at intermediate sites.

Pressure-Induced Phase Transition

Under the application of high pressure, strontium hydride undergoes a structural phase transition from the orthorhombic Pnma phase to a hexagonal P6₃/mmc phase. This transition is accompanied by a significant change in the material's electronic and ionic transport properties.

Phase_Transition Pnma Orthorhombic (Pnma) Ambient Pressure P63mmc Hexagonal (P63/mmc) High Pressure Pnma->P63mmc Pressure Increase P63mmc->Pnma Pressure Decrease

Caption: The reversible pressure-induced phase transition of strontium hydride between the Pnma and P6₃/mmc space groups.

Conclusion

The Pnma crystal structure of strontium hydride provides a foundational framework for understanding its solid-state properties. The detailed crystallographic data and experimental protocols outlined in this guide offer a critical resource for the scientific community. The visualization of the hydride ion migration pathway and the pressure-induced phase transition further illuminates the dynamic nature of this important material, paving the way for future research and applications in energy storage and materials science.

References

An In-depth Technical Guide to the Thermodynamic Properties of Strontium Dihydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium dihydride (SrH₂), a saline hydride, is a compound of growing interest in various scientific and industrial fields. Its potential applications as a reducing agent, a precursor for other strontium-containing compounds, and in hydrogen storage technologies necessitate a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core thermodynamic properties of strontium dihydride, supported by detailed experimental protocols and visualizations to facilitate its application in research and development.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of strontium dihydride are governed by its key thermodynamic parameters. These values are crucial for predicting reaction equilibria, energy requirements for synthesis and decomposition, and for the design of processes involving SrH₂.

Data Presentation

The following tables summarize the essential thermodynamic and physical properties of strontium dihydride.

PropertyValueUnitsNotes
Molar Mass 89.636 g/mol
Density 3.26g/cm³[1][2]
Melting Point 1050°CDecomposes[1]
Crystal Structure Orthorhombic (cotunnite-type)Space group Pnma[2]
Thermodynamic ParameterCalculated Value (at 298 K)Units
Standard Enthalpy of Formation (ΔHf°) -176.7kJ/mol
Standard Molar Entropy (S°) 48.3J/(mol·K)
Specific Heat Capacity (Cp) 44.7J/(mol·K)

Note: The calculated thermodynamic values are based on density functional theory (DFT) as reported by Hector et al. (2007).

Experimental Protocols

A detailed understanding of the synthesis of strontium dihydride is paramount for its practical application. The primary method for the preparation of SrH₂ is through the direct reaction of elemental strontium with hydrogen gas at elevated temperatures.

Synthesis of Strontium Dihydride

Objective: To synthesize strontium dihydride (SrH₂) from high-purity strontium metal and hydrogen gas.

Materials:

  • Strontium metal (99.5% purity or higher)

  • High-purity hydrogen gas (H₂)

  • Inert gas (e.g., Argon)

Equipment:

  • Tube furnace with temperature control

  • Quartz or alumina reaction tube

  • Gas handling system with mass flow controllers

  • Vacuum pump

  • Glovebox with an inert atmosphere

Procedure:

  • Preparation of Reactants: Inside an inert atmosphere glovebox, a known quantity of strontium metal is cleaned of any surface oxides and placed into a molybdenum or tantalum crucible. The crucible is then positioned within the reaction tube.

  • Assembly and Purging: The reaction tube is sealed and connected to the gas handling system. The system is then evacuated to a high vacuum to remove any residual air and moisture. Subsequently, the system is purged with high-purity argon gas. This evacuation and purging cycle is repeated multiple times to ensure an inert environment.

  • Hydrogenation: The flow of argon is stopped, and high-purity hydrogen gas is introduced into the reaction system. The pressure of the hydrogen gas is maintained at a slight positive pressure.

  • Heating Profile: The tube furnace is heated to a temperature of 300-400 °C.[2] The reaction of strontium with hydrogen is exothermic and typically initiates as the temperature rises.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure drop in the closed system as hydrogen is consumed. The reaction is considered complete when the hydrogen pressure stabilizes.

  • Cooling and Passivation: After the reaction is complete, the furnace is slowly cooled to room temperature under a continuous flow of hydrogen. Once at room temperature, the hydrogen is purged from the system with an inert gas like argon.

  • Sample Handling: The resulting strontium dihydride, a grayish-white powder, is handled exclusively under an inert atmosphere to prevent reaction with air and moisture.

Safety Precautions:

  • Strontium metal is highly reactive and pyrophoric in powdered form.

  • Hydrogen gas is flammable and can form explosive mixtures with air.

  • The synthesis should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Visualizations

To aid in the conceptual understanding of the synthesis process and the structural relationships of strontium dihydride, the following diagrams are provided.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_handling Handling Sr_metal Strontium Metal Crucible Crucible Sr_metal->Crucible Place in Tube_Furnace Tube Furnace Crucible->Tube_Furnace Insert into SrH2_product Strontium Dihydride Tube_Furnace->SrH2_product Heat (300-400°C) H2_gas Hydrogen Gas H2_gas->Tube_Furnace Introduce Glovebox Inert Atmosphere Glovebox SrH2_product->Glovebox Store in

Figure 1: Experimental workflow for the synthesis of strontium dihydride.

CrystalStructure cluster_ambient Ambient Conditions cluster_high_pressure High Pressure SrH2 Strontium Dihydride (SrH₂) Orthorhombic Orthorhombic (cotunnite-type) Space Group: Pnma SrH2->Orthorhombic HighPressurePhase High-Pressure Phase Orthorhombic->HighPressurePhase Phase Transition

Figure 2: Phase relationship of strontium dihydride under different pressure conditions.

Conclusion

This technical guide has provided a detailed overview of the core thermodynamic properties of strontium dihydride, including its enthalpy of formation, entropy, and specific heat capacity. A comprehensive experimental protocol for its synthesis via direct combination of the elements has been outlined, emphasizing the necessary safety precautions. The provided visualizations offer a clear depiction of the synthesis workflow and the structural relationship of its phases. This information is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of strontium dihydride. Further experimental validation of the calculated thermodynamic data is encouraged to refine our understanding of this important compound.

References

An In-Depth Technical Guide to the Strontium-Strontium Hydride (Sr-SrH₂) Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The strontium-hydrogen system is a cornerstone within the broader field of alkaline earth metal hydrides. Strontium dihydride (SrH₂), a saline hydride, exhibits distinct physicochemical properties that are foundational to materials science and have implications in various research domains.[1][2] Understanding the phase equilibria between strontium (Sr) and strontium dihydride (SrH₂) is critical for predicting material behavior under varying temperature and composition conditions. This technical guide provides a comprehensive analysis of the Sr-SrH₂ phase diagram, detailing the quantitative data, experimental protocols used in its determination, and logical workflows.

Phase Diagram Analysis

The Sr-SrH₂ phase diagram describes the thermodynamic relationships between strontium and its hydride as a function of temperature and hydrogen concentration.[1] The system is characterized by a peritectic reaction, multiple allotropic transformations, and defined solubility limits of SrH₂ in the strontium metal matrix.[1][3]

Key features of the diagram include:

  • Melting Point of Strontium: Pure strontium melts at 768°C.[1]

  • Peritectic Reaction: At 880°C, a peritectic transformation occurs where the liquid phase reacts with solid SrH₂ to form a solid solution of hydrogen in β-strontium (β-Sr).[1][3]

  • Maximum Solubility: The maximum solubility of SrH₂ in solid strontium is 38 mole % at the peritectic temperature of 880°C.[1][3]

  • Allotropic Transformations:

    • Pure strontium metal undergoes an allotropic transformation at 555°C.[1]

    • Strontium hydride (SrH₂) exhibits an allotropic transformation at 855°C.[1]

    • In strontium samples containing hydrogen, an additional transformation is observed at approximately 240°C.[1]

Quantitative Data Summary

The critical quantitative data for the Sr-SrH₂ system, as determined by experimental investigation, are summarized in the tables below for ease of reference and comparison.

Table 1: Invariant Reactions and Transition Points in the Sr-SrH₂ System

Temperature (°C)Mole % SrH₂Reaction TypePhases in Equilibrium
88038.0PeritecticLiquid, SrH₂, β-Sr(H)
855~100Allotropic (SrH₂)α-SrH₂ ↔ β-SrH₂
7680Melting (Sr)Liquid ↔ β-Sr
5550 - 12.8Allotropic (Sr)β-Sr(H) ↔ α-Sr(H)
~240> 0Allotropic (Sr)α-Sr(H) ↔ α'-Sr(H)

Data sourced from Peterson & Colburn.[1][3]

Table 2: Solubility of Strontium Hydride (SrH₂) in Solid Strontium

Temperature (°C)Solubility (Mole % SrH₂)
59712.8
2122.45

This data illustrates the decreasing solubility of the hydride phase in the metal phase at lower temperatures. Sourced from Peterson & Colburn.[3]

Experimental Protocols

The determination of the Sr-SrH₂ phase diagram relied on a combination of three primary experimental techniques: thermal analysis, isothermal equilibration with chemical analysis, and X-ray diffraction.[1]

Thermal Analysis

This method was employed to identify the temperatures of phase transitions, such as melting, peritectic, and allotropic transformations, which are indicated by thermal arrests during heating or cooling cycles.

  • Sample Preparation: Strontium metal and a controlled amount of hydrogen were placed in a stainless steel capsule. For samples with a specific hydride composition, the capsule was welded shut to prevent hydrogen loss.[3]

  • Apparatus: A differential thermal analysis (DTA) setup was used. A differential thermocouple, with one junction in the sample capsule and the other in an empty reference capsule, provided high sensitivity to detect thermal events.[3]

  • Procedure:

    • The prepared capsules were placed in the DTA apparatus.

    • Samples were heated and cooled at controlled rates (up to 10°C per minute).[3]

    • The temperature difference between the sample and the reference was recorded as a function of the sample temperature.

    • Thermal arrests (plateaus or changes in the slope of the heating/cooling curve) indicated the temperature of a phase transition.

Isothermal Equilibration and Chemical Analysis

This technique was crucial for accurately determining the solubility limits of SrH₂ in solid strontium, especially at temperatures below the major thermal events where DTA is less sensitive.

  • Procedure:

    • A sample of pure strontium metal was held at a constant, predetermined temperature while in direct contact with strontium hydride powder. This ensures a hydrogen-saturated environment.[3]

    • The system was held at this temperature for a sufficient duration (up to 48 hours at lower temperatures) to allow the strontium metal to reach its equilibrium hydrogen saturation point.[3]

    • After equilibration, the sample was rapidly quenched to room temperature to lock in the high-temperature phase compositions.

    • The equilibrated metal phase was then physically separated from the excess hydride.

    • The hydrogen content of the metal phase was precisely measured using a vacuum fusion technique to determine the exact composition at the equilibration temperature.[3]

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD was used to identify the crystal structures of the different phases and to confirm the phase transitions observed via thermal analysis, particularly the allotropic transformation in strontium metal at lower temperatures.[2][3]

  • Sample Preparation: A massive (solid) strontium sample was used instead of a powder to minimize surface contamination.[3] The sample was loaded into a Vycor tube inside a helium-filled glove box to maintain an inert atmosphere.[3]

  • Apparatus: The Vycor tube, featuring a thin window for X-ray penetration, was evacuated and placed in a custom-built chamber equipped with electrical resistance windings for heating up to 400°C.[3] A thermocouple was placed approximately 1 mm beneath the sample surface to measure the temperature.[3]

  • Procedure:

    • A collimated X-ray beam was directed at the sample surface at a small angle.[3]

    • Diffraction patterns were recorded on a photographic plate as the sample was heated through the temperature range of interest.[3]

    • Changes in the diffraction patterns, corresponding to a shift in crystal structure (e.g., face-centered cubic to hexagonal close-packed), were used to confirm the transition temperatures.[3]

Visualizations: Workflows and Phase Relationships

To clarify the interconnectedness of the experimental procedures and the resulting phase relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Primary Analysis Techniques cluster_data Data Acquisition & Interpretation cluster_result Final Output p1 React Sr Metal with H2 Gas a1 Differential Thermal Analysis (DTA) p1->a1 a2 Isothermal Equilibration p1->a2 a3 High-Temperature X-ray Diffraction (HT-XRD) p1->a3 d1 Identify Transition Temperatures a1->d1 d2 Determine Solubility Limits via Chemical Analysis a2->d2 d3 Confirm Crystal Structure Changes a3->d3 r1 Construct Sr-SrH2 Phase Diagram d1->r1 d2->r1 d3->r1

Caption: Experimental workflow for determining the Sr-SrH₂ phase diagram.

G L Liquid Phase (L) Sr_beta β-Sr (H) Solid Solution L->Sr_beta Peritectic 880°C + SrH₂ L->Sr_beta Melting 768°C SrH2_beta β-SrH₂ SrH2_alpha α-SrH₂ (Orthorhombic) SrH2_beta->SrH2_alpha Allotropic 855°C Sr_alpha α-Sr (H) Solid Solution Sr_beta->Sr_alpha Allotropic 555°C Sr_alpha_prime α'-Sr (H) Solid Solution Sr_alpha->Sr_alpha_prime Allotropic ~240°C

References

An In-depth Technical Guide to the Molecular Structure of Strontium Hydride Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of strontium hydride complexes. The information is curated for researchers, scientists, and professionals in drug development who are interested in the burgeoning field of alkaline earth metal hydrides and their potential applications.

Introduction to Strontium Hydride Complexes

Strontium hydride complexes are a class of organometallic compounds featuring one or more hydride ligands (H⁻) bonded to a strontium metal center. These complexes are highly reactive and have gained increasing attention for their potential applications in catalysis, including hydrogenation and hydrosilylation reactions.[1] The stabilization of these reactive species is typically achieved through the use of sterically demanding ligands, which kinetically prevent ligand exchange and decomposition pathways.[2] This guide will delve into the synthesis, molecular structure, and spectroscopic characterization of these fascinating compounds.

Synthesis of Dimeric Strontium Hydride Complexes

The most common synthetic route to molecular strontium hydride complexes is the hydrogenolysis of a strontium-alkyl or strontium-amide precursor.[3] This process involves the cleavage of a Sr-C or Sr-N bond by dihydrogen (H₂), leading to the formation of the desired strontium hydride complex and a corresponding alkane or amine byproduct. The use of bulky ancillary ligands is crucial for the successful isolation of these complexes.

Experimental Protocol: Synthesis of [(TpAd,iPr)Sr(μ-H)]₂

This protocol details the synthesis of a representative dimeric strontium hydride complex supported by the superbulky hydrotris(pyrazolyl)borate ligand, [(TpAd,iPr)Sr(μ-H)]₂.[4][5]

Materials:

  • [(TpAd,iPr)Sr{CH(SiMe₃)₂}] (strontium alkyl precursor)[4]

  • Hexane (anhydrous)

  • Dihydrogen (H₂) gas (high purity)

  • Standard Schlenk line and glovebox equipment

  • High-pressure reactor

Procedure:

  • In an inert atmosphere glovebox, a high-pressure reactor is charged with a solution of [(TpAd,iPr)Sr{CH(SiMe₃)₂}] in anhydrous hexane.[4]

  • The reactor is sealed, removed from the glovebox, and connected to a high-pressure hydrogen line.

  • The reactor is pressurized with 20 atm of H₂ gas.[4]

  • The reaction mixture is stirred at room temperature for the specified reaction time (as determined by monitoring the reaction progress).

  • Upon completion, the reactor is carefully depressurized, and the resulting suspension is brought back into the glovebox.

  • The crude product is isolated by filtration and washed with cold hexane to remove any soluble impurities.

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated hexane solution of the product.[4]

Workflow for the Synthesis of [(TpAd,iPr)Sr(μ-H)]₂

G cluster_glovebox Inert Atmosphere Glovebox cluster_lab Fume Hood / High-Pressure Setup start Start dissolve Dissolve [(TpAd,iPr)Sr{CH(SiMe3)2}] in Hexane start->dissolve charge_reactor Charge Solution into High-Pressure Reactor dissolve->charge_reactor seal_reactor Seal Reactor charge_reactor->seal_reactor pressurize Pressurize with 20 atm H2 seal_reactor->pressurize filtration Filter and Wash Product crystallization Crystallize from Hexane filtration->crystallization product Isolate [(TpAd,iPr)Sr(μ-H)]2 Crystals crystallization->product react Stir at Room Temperature pressurize->react depressurize Depressurize Reactor react->depressurize depressurize->filtration

Caption: General workflow for the synthesis of the dimeric strontium hydride complex [(TpAd,iPr)Sr(μ-H)]₂.

Molecular Structure Determination

The precise molecular structure of strontium hydride complexes is elucidated primarily through single-crystal X-ray diffraction. Due to the air- and moisture-sensitive nature of these compounds, specialized handling techniques are required.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere (e.g., inside a glovebox). The crystal is coated with a layer of inert oil (e.g., perfluoropolyether oil) to protect it from the atmosphere.[2] The crystal is then mounted on a cryo-loop.[2]

  • Data Collection: The mounted crystal is transferred to the goniometer of a single-crystal X-ray diffractometer equipped with a low-temperature device (typically operating at 100-150 K).[2] The low temperature helps to minimize thermal motion and potential degradation of the crystal. A stream of cold, dry nitrogen gas maintains an inert environment during data collection.[2]

  • Structure Solution and Refinement: The diffraction data is collected and processed to solve and refine the crystal structure. The positions of the heavy atoms (Sr) are typically located first, followed by the lighter atoms (N, C). The hydride ligands, which have low electron density, can sometimes be located from the difference Fourier map, but their positions are often refined with constraints or confirmed by other methods.[5]

Structural Data of Representative Strontium Hydride Complexes

The structural parameters of strontium hydride complexes vary depending on the nature of the ancillary ligand. The following table summarizes key bond lengths and angles for some representative dimeric strontium hydride complexes.

ComplexSr-H Bond Lengths (Å)Sr···Sr Distance (Å)Ligand SystemReference
[(TpAd,iPr)Sr(μ-H)]₂2.16(4) - 2.42(4)3.9249(7)Hydrotris(pyrazolyl)borate[4][5]
[(BDIDiPeP)Sr(μ-H)]₂Data not availableData not availableβ-diketiminate[5]
[(NCN)Sr(μ-H)]₂Data not availableData not availableAmidinate[5]

Note: "Data not available" indicates that the specific values were not found in the searched literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of strontium hydride complexes in solution.

¹H NMR Spectroscopy

The hydride ligands in strontium hydride complexes typically resonate in a characteristic upfield region of the ¹H NMR spectrum. However, for heavier alkaline earth metal hydrides, the chemical shifts can be further downfield compared to their lighter congeners.

  • [(TpAd,iPr)Sr(μ-H)]₂: The hydride signal for this complex appears as a singlet at 6.97 ppm in C₆D₆.[5] This downfield shift, compared to many transition metal hydrides, is characteristic of these s-block metal hydrides.[5]

Experimental Protocol: NMR Sample Preparation

Due to their high reactivity, NMR samples of strontium hydride complexes must be prepared under strictly anaerobic and anhydrous conditions.

  • Glovebox Preparation: All glassware (NMR tube, vials, pipettes) is thoroughly dried in an oven and cooled under vacuum before being transferred into an inert atmosphere glovebox.

  • Sample Dissolution: The strontium hydride complex is dissolved in a deuterated solvent (e.g., C₆D₆) that has been rigorously dried and degassed.

  • Transfer to NMR Tube: The solution is transferred to the NMR tube, which is then sealed with a tight-fitting cap. For highly sensitive samples, a J-Young NMR tube, which can be sealed with a PTFE valve, is recommended.

  • Sealing and Transport: The sealed NMR tube is then carefully removed from the glovebox and transported to the NMR spectrometer for analysis.

Logical Relationship of Characterization Techniques

G cluster_characterization Characterization cluster_data Derived Information synthesis Synthesis of Strontium Hydride Complex xrd Single-Crystal X-ray Diffraction synthesis->xrd nmr NMR Spectroscopy synthesis->nmr structure Solid-State Molecular Structure (Bond Lengths, Angles) xrd->structure solution_structure Solution-State Information (Hydride Environment) nmr->solution_structure

Caption: Relationship between synthesis and primary characterization techniques for strontium hydride complexes.

Conclusion

The study of strontium hydride complexes is a rapidly developing area of main group chemistry. The ability to stabilize these reactive species with bulky ligands has opened the door to a deeper understanding of their molecular structure and reactivity. The detailed experimental protocols and structural data presented in this guide provide a valuable resource for researchers seeking to explore the chemistry of these fascinating compounds and their potential applications in catalysis and beyond. Further research, including computational studies, will continue to unravel the nuances of bonding and reactivity in these unique molecular systems.

References

Allotropic Transformations of Strontium Hydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Strontium hydride (SrH₂), a saline hydride, exhibits a rich polymorphism, undergoing structural transformations under the influence of both temperature and pressure. Understanding these allotropic forms is crucial for applications ranging from hydrogen storage to high-pressure material science. This technical guide provides a comprehensive overview of the known allotropic transformations of strontium hydride. It consolidates crystallographic data, details the experimental protocols for synthesis and characterization, and presents logical workflows for analysis. The information is intended to serve as a foundational resource for researchers in materials science and related fields.

Introduction to Strontium Hydride Allotropy

Strontium hydride (SrH₂) is a salt-like hydride that, under ambient conditions, exists as a stable orthorhombic crystalline solid.[1] Like other alkaline earth hydrides, its structure and properties can be significantly altered by external stimuli. The primary allotropic transformations observed in SrH₂ are driven by high temperatures and high pressures, leading to changes in its crystal lattice, density, and electronic properties. These transformations are fundamental to understanding the material's phase diagram and predicting its behavior in various technological applications.

Allotropic Phases and Transformation Data

Strontium hydride is known to exist in at least three distinct allotropic forms, with a fourth predicted theoretically at very high pressures. The transformations between these phases are characterized by specific temperature and pressure thresholds.

Data Presentation

The quantitative data for the known and predicted allotropes of strontium hydride are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data of Strontium Hydride Allotropes

Allotrope NamePhaseCrystal SystemSpace GroupLattice Parameters (Å)Unit Cell Volume (ų)Conditions
α-SrH₂ Ambient PressureOrthorhombicPnma (No. 62)a = 6.364, b = 3.875, c = 7.343181.08Ambient T, P
β-SrH₂ High TemperatureNot DeterminedNot DeterminedNot DeterminedNot Determined> 855 °C
γ-SrH₂ High PressureHexagonalP6₃/mmc (No. 194)a = 4.12, c = 5.6883.51> 8.2 GPa, Room T
δ-SrH₂ High Pressure (Predicted)HexagonalAlB₂-typeNot DeterminedNot Determined> 115 GPa (Theoretical)

Note: The crystal structure and lattice parameters for the high-temperature β-SrH₂ phase are not well-documented in the available literature.

Table 2: Allotropic Transformation Conditions

TransformationTransition Temperature (°C)Transition Pressure (GPa)Notes
α-SrH₂ ↔ β-SrH₂ 855-Temperature-induced reversible transformation.
α-SrH₂ → γ-SrH₂ Room Temperature~8.2 - 8.4Pressure-induced reversible transformation.
γ-SrH₂ → δ-SrH₂ Room Temperature> 115Theoretically predicted transformation.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of strontium hydride allotropes. The following sections outline the key experimental procedures.

Synthesis of Strontium Hydride (α-SrH₂)

Strontium hydride is typically synthesized by the direct reaction of pure strontium metal with high-purity hydrogen gas at elevated temperatures.

  • Apparatus: A Sieverts-type apparatus or a tube furnace equipped with a gas flow system and a reaction chamber made of a material inert to strontium (e.g., tantalum, molybdenum, or alumina).

  • Reactants:

    • High-purity strontium metal (99.5% or higher).

    • High-purity hydrogen gas (99.999% or higher), further purified using a getter if necessary.

  • Procedure:

    • Clean the strontium metal surface to remove any oxide layer. This is typically done inside an inert atmosphere glovebox by mechanical scraping.

    • Place the cleaned strontium metal into the reaction chamber.

    • Assemble the reaction chamber into the furnace setup and evacuate the system to a high vacuum (<10⁻⁵ Torr) to remove atmospheric contaminants.

    • Heat the strontium metal under vacuum to an initial temperature of approximately 200-250 °C.

    • Slowly introduce purified hydrogen gas into the reaction chamber.

    • Raise the temperature to 300-400 °C while maintaining a hydrogen atmosphere. The reaction is exothermic. Sr (s) + H₂ (g) → SrH₂ (s)

    • Maintain these conditions for several hours to ensure complete hydrogenation. The reaction progress can be monitored by the pressure drop in the hydrogen supply.

    • After the reaction is complete, cool the sample slowly to room temperature under a hydrogen atmosphere.

    • The resulting product is a grayish-white powder of α-SrH₂. Handle and store the product under an inert atmosphere (e.g., argon) as it is sensitive to moisture and air.[2][3]

Characterization of the High-Temperature Transformation (α ↔ β)

The temperature-induced allotropic transformation is studied using thermal analysis techniques.

  • Apparatus: Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) instrument capable of reaching temperatures above 900 °C, coupled with a thermogravimetric analyzer (TGA).

  • Procedure:

    • Load a small quantity (5-10 mg) of the synthesized α-SrH₂ powder into a crucible made of an inert material (e.g., platinum or alumina) inside an inert atmosphere glovebox.

    • Place the crucible into the DTA/DSC furnace.

    • Purge the furnace with a high-purity inert gas (e.g., argon) to prevent oxidation.

    • Heat the sample from room temperature to approximately 900-1000 °C at a controlled rate (e.g., 5-10 °C/min).

    • Record the heat flow (DSC) or temperature difference (DTA) signal as a function of temperature. A thermal event (an endothermic peak upon heating) will be observed at the transition temperature.

    • Cool the sample back to room temperature at the same controlled rate to observe the corresponding exothermic peak, confirming the reversibility of the transition.

    • The allotropic transformation in strontium hydride has been identified at 855 °C through such thermal analysis.

Characterization of High-Pressure Transformations (α → γ)

High-pressure allotropic transformations are investigated in situ using powder X-ray diffraction (XRD) with a diamond anvil cell (DAC).

  • Apparatus:

    • A diamond anvil cell (DAC) with diamond culets of appropriate size (e.g., 300-500 µm).

    • A gasket made of a hard material (e.g., rhenium or stainless steel), pre-indented to create a sample chamber.

    • A high-brilliance X-ray source, typically a synchrotron beamline, providing monochromatic X-rays (e.g., λ = 0.3-0.7 Å).[4]

    • An area detector (e.g., CCD or image plate) for collecting diffraction patterns.

    • A ruby fluorescence spectroscopy system for pressure calibration.

  • Procedure:

    • DAC Loading: Inside a glovebox, place a small amount of finely ground α-SrH₂ powder into the sample chamber drilled in the gasket. A few microscopic ruby spheres are added alongside the sample to serve as a pressure marker.[5]

    • Pressure Medium: A pressure-transmitting medium (PTM) is added to the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions. For hydrides, an inert PTM like helium, neon, or silicone oil is used.[6]

    • Pressure Application: The DAC is sealed and pressure is applied incrementally by tightening the screws of the cell.

    • In Situ Measurement: At each pressure step, the DAC is mounted on the diffractometer. a. The pressure is measured by focusing a laser on a ruby sphere and analyzing the wavelength shift of its fluorescence R1 line. b. An X-ray diffraction pattern of the sample is collected.

    • Data Analysis: The collected 2D diffraction images are integrated into 1D intensity vs. 2θ patterns. These patterns are analyzed to identify the crystal structure. As pressure increases beyond ~8 GPa, new diffraction peaks corresponding to the hexagonal γ-SrH₂ (P6₃/mmc) phase will appear, while the peaks of the orthorhombic α-SrH₂ (Pnma) phase diminish. This allows for the precise determination of the transition pressure and the crystal structure of the new phase.[5][7]

Visualization of Processes

Diagrams created using the DOT language provide clear visual representations of the phase relationships and experimental workflows.

Allotropic Transformation Pathway

The following diagram illustrates the relationship between the different allotropes of strontium hydride as a function of temperature and pressure.

Allotropic_Transformations_SrH2 alpha α-SrH₂ Orthorhombic (Pnma) p_mid alpha->p_mid t_mid alpha->t_mid beta β-SrH₂ (High-Temperature Phase) gamma γ-SrH₂ Hexagonal (P6₃/mmc) delta δ-SrH₂ Hexagonal (AlB₂-type) (Predicted) gamma->delta > 115 GPa (Theoretical) gamma->p_mid p_mid->gamma  > 8.2 GPa t_mid->beta  > 855 °C

Phase transitions of Strontium Hydride.
Experimental Workflow for High-Pressure XRD Analysis

This diagram outlines the logical sequence of steps involved in the high-pressure characterization of strontium hydride using a diamond anvil cell.

HP_XRD_Workflow cluster_prep DAC Preparation (Inert Atmosphere) cluster_exp In Situ Measurement at Synchrotron cluster_analysis Data Analysis prep_gasket 1. Pre-indent Gasket load_sample 2. Load SrH₂ Powder & Ruby Spheres prep_gasket->load_sample add_ptm 3. Add Pressure Transmitting Medium load_sample->add_ptm seal_dac 4. Seal DAC add_ptm->seal_dac inc_pressure 5. Increase Pressure seal_dac->inc_pressure measure_p 6. Measure Pressure (Ruby Fluorescence) inc_pressure->measure_p collect_xrd 7. Collect XRD Pattern measure_p->collect_xrd loop_check Target P reached? collect_xrd->loop_check loop_check->inc_pressure No integrate 8. Integrate 2D Pattern loop_check->integrate Yes refine 9. Rietveld Refinement integrate->refine identify 10. Identify Phase & Determine Lattice Parameters refine->identify

Workflow for high-pressure XRD studies.

References

Theoretical Prediction of Novel Strontium Polyhydrides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for high-temperature superconductors has identified hydrogen-rich materials under extreme pressures as a fertile ground for discovery. Following the theoretical prediction and subsequent experimental confirmation of near-room-temperature superconductivity in hydrides of elements like sulfur, lanthanum, and yttrium, attention has increasingly turned to other groups in the periodic table. Alkaline earth metals, particularly strontium, are promising candidates for forming novel polyhydrides with unique crystal structures and potentially high superconducting transition temperatures (Tc).

This technical guide provides an in-depth overview of the theoretical predictions concerning novel strontium polyhydrides. It summarizes the current state of computational research, detailing the predicted stable phases, their crystal structures, and electronic properties. Furthermore, it outlines the methodologies for their theoretical prediction and proposes experimental protocols for their synthesis and characterization.

Predicted Crystal Structures and Properties of Strontium Polyhydrides

First-principles calculations, primarily using density functional theory (DFT), coupled with crystal structure prediction algorithms like particle swarm optimization, have been instrumental in exploring the strontium-hydrogen (Sr-H) phase diagram under high pressure. These studies predict the stability of several novel strontium polyhydrides with unusual stoichiometries, such as SrH₄, SrH₆, SrH₁₀, and SrH₁₂.[1]

A remarkable feature of these predicted high-pressure phases is the diversity of their hydrogenic motifs. As pressure increases, the hydrogen sublattice evolves from isolated hydride ions (H⁻) and molecular H₂ units to more complex structures.[1] In SrH₆, for instance, the structure transitions from containing monatomic hydrogen to bent H₃ units at around 200 GPa, which then form spiral chains at higher pressures.[1] A particularly interesting prediction is the formation of a graphene-like puckered hexagonal honeycomb layer of hydrogen atoms in SrH₁₀ at 300 GPa.[1]

While the potential for high-temperature superconductivity in strontium polyhydrides is a major driver of this research, specific predicted Tc values for the binary compounds (SrHₓ) are not as widely reported as for other alkaline earth hydrides like CaH₆. However, the diverse and complex hydrogenic structures, combined with the high density of states at the Fermi level in many of these predicted phases, suggest that they are strong candidates for superconductivity.

Recent theoretical work has also explored ternary strontium hydrides, which have shown significant promise. For instance, in the La-Sr-H system, several stable and metastable hydrides have been predicted at 200 GPa, with some exhibiting very high superconducting transition temperatures.[2] LaSrH₂₁ is predicted to have a Tc of 211 K, attributed to its unique H₁₂ ring structures.[2] Other predicted ternary compounds like LaSrH₁₂, LaSr₂H₁₈, and LaSr₃H₂₄, which contain distorted H₂₄ cages, are also predicted to be high-temperature superconductors.[2]

Data Presentation: Predicted Strontium Polyhydrides

The following table summarizes the quantitative data from theoretical predictions for various strontium polyhydrides.

StoichiometryPressure Range (GPa)Space GroupPredicted Superconducting Transition Temperature (Tc) (K)
Binary Hydrides
SrH₄Stable up to at least 150 GPaNot specified in resultsNot reported
SrH₆Stable from 50 to at least 250 GPaNot specified in resultsNot reported
SrH₁₀Stable from 50 to at least 300 GPaNot specified in resultsNot reported
Ternary Hydrides (La-Sr-H System)
LaSrH₁₂Dynamically stable down to 30 GPaNot specified in results160 K at 200 GPa[2]
LaSr₂H₁₈Stable at 200 GPaC2/m167 K at 200 GPa[2]
LaSr₃H₂₄Stable at 200 GPaR-3m169 K at 200 GPa[2]
LaSrH₂₁Stable at 200 GPaNot specified in results211 K at 200 GPa[2]

Experimental Protocols

The synthesis and characterization of the predicted strontium polyhydrides require specialized high-pressure techniques. The following is a detailed hypothetical methodology for a key experiment.

Experiment: High-Pressure Synthesis and In-Situ Structural Characterization of a Novel Strontium Polyhydride

Objective: To synthesize a predicted strontium polyhydride (e.g., SrH₁₀) and determine its crystal structure under high pressure.

Methodology:

  • Sample Loading:

    • A symmetric diamond anvil cell (DAC) with beveled culet diamonds is used to generate high pressures.

    • A small piece of high-purity strontium metal is loaded into the sample chamber of a pre-indented gasket.

    • The DAC is then loaded into a glovebox with a controlled inert atmosphere (e.g., argon) to prevent oxidation of the strontium.

    • Liquid hydrogen, serving as both a reactant and a pressure-transmitting medium, is loaded into the sample chamber using a gas-loading system.

  • Pressure Application and Synthesis:

    • The pressure within the DAC is gradually increased at room temperature. The pressure is calibrated using the ruby fluorescence method.

    • Once the target pressure for the synthesis of SrH₁₀ (e.g., 50 GPa) is reached, the sample is heated to induce the reaction between strontium and hydrogen.

    • Pulsed laser heating is employed, with a laser beam focused on the sample through one of the diamond anvils. The temperature is monitored using pyrometry.

  • In-Situ Characterization:

    • Synchrotron X-ray diffraction (XRD) is performed in-situ at the target pressure and after heating to determine the crystal structure of the synthesized compound.

    • The DAC is mounted on a high-precision goniometer at a synchrotron beamline.

    • A monochromatic X-ray beam is focused on the sample, and the diffraction pattern is collected on an area detector.

    • The collected XRD patterns are analyzed to identify the Bragg peaks of the new strontium polyhydride phase.

    • The crystal structure is solved and refined from the diffraction data to determine the space group and atomic positions.

  • Decompression and Stability Analysis:

    • The pressure is gradually decreased to study the stability of the synthesized phase upon decompression. XRD patterns are collected at various pressure points during this process.

Mandatory Visualization

Theoretical_Prediction_Workflow cluster_computational Computational Prediction DefineSystem Define Chemical System (e.g., Sr-H) StructureSearch Crystal Structure Prediction (e.g., Particle Swarm Optimization) DefineSystem->StructureSearch DFT_Calc DFT Calculations (VASP, Quantum Espresso) StructureSearch->DFT_Calc Candidate Structures Stability Analyze Thermodynamic Stability (Convex Hull) DFT_Calc->Stability Energies Properties Calculate Physical Properties (Electronic Structure, Phonons) Stability->Properties Stable Phases Superconductivity Predict Superconductivity (Electron-Phonon Coupling, Tc) Properties->Superconductivity Electronic & Phononic Data FinalPrediction Novel Material Prediction Superconductivity->FinalPrediction Predicted Tc & Structures

Caption: Workflow for the theoretical prediction of novel materials.

This in-depth technical guide provides a comprehensive overview of the theoretical landscape of novel strontium polyhydrides. While the field is still evolving, the predictions of unique crystal structures and the potential for high-temperature superconductivity make this an exciting area for future research. The combination of advanced computational methods and high-pressure experimental techniques will be crucial in realizing these novel materials and exploring their properties.

References

bonding characteristics in ionic strontium hydride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Bonding Characteristics of Ionic Strontium Hydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium hydride (SrH₂) is a saline hydride characterized by predominantly ionic bonding between strontium and hydrogen. Under standard conditions, it adopts an orthorhombic crystal structure where each strontium cation is coordinated with nine hydride anions. The significant difference in electronegativity between strontium and hydrogen facilitates the transfer of two valence electrons from the strontium atom to two hydrogen atoms, resulting in the formation of a stable Sr²⁺ cation and two H⁻ anions. The crystal lattice is held together by strong electrostatic forces. This guide provides a comprehensive overview of the electronic structure, crystal lattice, and the experimental and theoretical methods used to characterize the bonding in SrH₂.

Electronic Structure and Ionic Bonding

The primary determinant of the bonding type in strontium hydride is the large electronegativity difference between strontium (Pauling scale value ≈ 0.95) and hydrogen (Pauling scale value ≈ 2.20). This disparity leads to the transfer of the two 5s valence electrons from the strontium atom to two separate hydrogen atoms. This process results in the formation of a stable strontium dication (Sr²⁺) with a noble gas electron configuration, and two hydride anions (H⁻), each with a filled 1s² orbital.

The resulting chemical formula is SrH₂. The compound is a classic example of a saline, or salt-like, hydride, where the fundamental interaction is the non-directional electrostatic attraction (Coulombic force) between the positively charged Sr²⁺ ions and the negatively charged H⁻ ions. This network of ionic bonds is responsible for the compound's crystalline nature and high melting point.

Crystal Structure of Strontium Hydride

Ambient Pressure Structure

Under ambient temperature and pressure, strontium hydride crystallizes in an orthorhombic system, which is a distorted version of a more symmetrical packing.[1] This structure is isostructural with other alkaline earth hydrides like CaH₂ and BaH₂.

  • Crystal System: Orthorhombic

  • Space Group: Pnma (No. 62)

  • Coordination Environment: The strontium cation (Sr²⁺) is nine-fold coordinated, meaning it is surrounded by nine hydride (H⁻) anions.[1] This coordination creates a complex and stable three-dimensional ionic lattice.

High-Pressure Polymorphs

When subjected to high pressures, SrH₂ undergoes structural phase transitions.

  • At approximately 8 GPa, it transitions from the ambient orthorhombic (cotunnite-type) structure to a hexagonal Ni₂In-type structure.[2]

  • This Ni₂In phase has been observed to be stable up to at least 113 GPa.[2]

  • First-principles calculations predict a further transition to an AlB₂-type structure at approximately 115 GPa.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the ambient pressure phase of strontium hydride.

PropertyValueCitation(s)
Chemical FormulaSrH₂[3]
Molar Mass89.64 g/mol [4]
Crystal SystemOrthorhombic[1]
Space GroupPnma (No. 62)[1]
Lattice Parametersa = 3.875 Å, b = 6.364 Å, c = 7.343 Å[5]
Density3.260 g/cm³[3]
Melting Point1050°C (decomposes)[3]
Sr Oxidation State+2[3][6]
H Oxidation State-1[7]

Experimental Protocols and Characterization

The determination of strontium hydride's bonding characteristics relies on a combination of experimental techniques and theoretical calculations.

Synthesis

The most common method for synthesizing bulk strontium hydride is through the direct reaction of elemental strontium metal with hydrogen gas at elevated temperatures.[3][6]

Sr(s) + H₂(g) → SrH₂(s)

This exothermic reaction requires an inert atmosphere to prevent the formation of strontium oxide and nitride impurities. The purity of the final product is crucial for accurate characterization.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure and phase purity of SrH₂.

  • Methodology: A powdered sample of SrH₂ is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes at specific angles (2θ), according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of intensity versus diffraction angle, serves as a fingerprint of the crystalline phase. By analyzing the peak positions and intensities, crystallographic parameters such as space group and lattice constants can be determined, often using refinement methods like Le Bail or Rietveld analysis.[8][9]

  • Application: XRD is used to confirm the orthorhombic Pnma structure of SrH₂ at ambient pressure and to study its phase transitions under high pressure using diamond anvil cells.[2][8][9]

Neutron Diffraction

While XRD is excellent for locating heavy atoms like strontium, it is less sensitive to light atoms like hydrogen. Neutron diffraction is a powerful complementary technique.

  • Methodology: A beam of neutrons is directed at the sample (often a deuterated version, SrD₂, is used to reduce incoherent scattering). Neutrons are scattered by the atomic nuclei, and since the neutron scattering cross-section of deuterium is comparable to that of strontium, the positions of the hydride/deuteride ions in the lattice can be determined with high precision.[10][11] This is crucial for accurately resolving the complete crystal structure and confirming the coordination environment of the ions.[10][11][12]

  • Application: Neutron diffraction has been essential in verifying the crystal structures of complex hydrides and is particularly vital for confirming the location of hydrogen atoms in mixed-anion hydride compounds.[12][13]

Spectroscopic and Theoretical Analysis
  • Raman Spectroscopy: This technique is used to probe the vibrational modes of the crystal lattice. For SrH₂, Raman spectroscopy has been used to provide corroborating evidence for the high-pressure Ni₂In structure, as the observed Raman-active modes are consistent with theoretical predictions for that phase.[2]

  • First-Principles Calculations: Theoretical methods, primarily based on Density Functional Theory (DFT), are used to model the electronic structure, predict phase transitions, and analyze the nature of the chemical bonding.[2][14] DFT calculations can generate electron density maps that visually confirm the charge separation and ionic character of the Sr-H bond.[14]

Visualization of Characterization Workflow

The logical workflow for determining the bonding characteristics in strontium hydride involves a synergistic approach combining theoretical prediction, material synthesis, and experimental verification.

G cluster_theory Theoretical Framework cluster_synthesis Material Synthesis cluster_exp Experimental Characterization cluster_results Verified Properties A Electronegativity Difference (Sr vs. H) B Prediction of Ionic Bonding Model (Sr²⁺, 2H⁻) A->B predicts C Direct Reaction Sr(s) + H₂(g) → SrH₂(s) B->C guides D X-Ray Diffraction (XRD) C->D provides sample for E Neutron Diffraction C->E provides sample for F Spectroscopy (Raman) C->F provides sample for H Crystal Structure (Orthorhombic, Pnma) D->H determines I H⁻ Ion Positions & Coordination E->I locates J Vibrational Modes & Phase Transitions F->J probes G Computational (DFT) K Electronic Structure & Bonding Nature G->K models L Ionic Bonding in SrH₂ (Final Confirmation) H->L confirm I->L confirm J->L confirm K->L confirm

Caption: Workflow for characterizing ionic bonding in SrH₂.

References

A Comprehensive Guide to First-Principles Calculations of Strontium Hydride (SrH₂) Properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Materials Development Professionals

Abstract

Strontium hydride (SrH₂) is a material of significant interest due to its potential applications in hydrogen storage and as a precursor for other complex hydrides. Understanding its fundamental properties at the atomic level is crucial for harnessing its full potential. First-principles calculations, based on Density Functional Theory (DFT), provide a powerful, parameter-free approach to predict and analyze the structural, mechanical, electronic, and thermodynamic characteristics of materials from quantum mechanical principles. This whitepaper serves as a technical guide to the first-principles computational investigation of SrH₂, detailing the theoretical methodologies, presenting key calculated data, and outlining the experimental techniques used for validation.

Introduction to First-Principles Calculations

First-principles, or ab initio, calculations are a class of computational methods that solve the fundamental equations of quantum mechanics to determine the properties of a system without relying on empirical parameters.[1] For solid-state materials like SrH₂, Density Functional Theory (DFT) is the most widely used first-principles approach.[2] DFT simplifies the complex many-body problem of interacting electrons into a more manageable one involving non-interacting electrons moving in an effective potential.[3] This methodology has proven highly reliable for predicting ground-state properties such as crystal structure, phase stability, elastic constants, and electronic band structures.[4]

This guide focuses on the application of these methods to SrH₂, a compound that adopts the cotunnite (PbCl₂-type) orthorhombic structure at ambient conditions and undergoes pressure-induced phase transitions.[5]

Computational and Experimental Methodologies

A robust computational study requires a well-defined methodology, which is then validated by experimental results.

First-Principles Computational Protocol

The prediction of material properties via DFT follows a structured workflow. The calculations are typically performed using plane-wave basis sets and pseudopotentials to efficiently model the interactions between valence electrons and ionic cores.

Key Computational Steps:

  • Structural Optimization: The initial step involves defining the crystal structure of SrH₂ (space group Pnma). The lattice parameters and atomic positions are then relaxed to find the minimum energy configuration. This is achieved by calculating the forces on the atoms and the stress on the unit cell and adjusting the geometry until these are minimized.[6] The Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm is commonly used for this optimization process.[7]

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical in DFT. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is frequently used for structural and mechanical property calculations as it often provides a good balance between accuracy and computational cost.[8][9] The Local Density Approximation (LDA) is another common choice.[10]

  • Energy Cutoff and k-point Sampling: Convergence of the total energy with respect to the plane-wave energy cutoff and the density of the k-point mesh in the Brillouin zone must be carefully tested to ensure calculation accuracy.[6] A higher energy cutoff and denser k-point mesh generally lead to more accurate results at an increased computational cost.

  • Property Calculations:

    • Elastic Constants: Calculated by applying small strains to the optimized crystal structure and determining the change in total energy or stress tensor.[11] For the orthorhombic structure of SrH₂, nine independent elastic constants (C₁₁, C₂₂, C₃₃, C₄₄, C₅₅, C₆₆, C₁₂, C₁₃, C₂₃) are required.

    • Electronic Properties: The electronic band structure and Density of States (DOS) are calculated from the self-consistent electron density to determine the band gap and nature of electronic bonding.

    • Phonon Properties: Phonon dispersion curves and densities of states are computed using methods like Density Functional Perturbation Theory (DFPT) or the finite displacement method.[12] These are essential for determining vibrational properties, thermodynamic stability, and thermal conductivity.[3][13]

First_Principles_Workflow cluster_setup 1. System Definition cluster_dft 2. DFT Self-Consistent Field (SCF) Cycle cluster_output 3. Ground State Properties cluster_post 4. Post-Processing & Analysis Struct Define Initial Crystal Structure (e.g., Pnma for SrH₂) SCF Perform SCF Calculation (GGA-PBE, Cutoff, k-points) Struct->SCF Opt Geometry Optimization (Minimize Forces & Stress) SCF->Opt Update Geometry Opt->SCF Converged? GroundState Converged Ground State: Total Energy, Electron Density, Wavefunctions Opt->GroundState Final Structure Structural Structural Properties GroundState->Structural Electronic Electronic Properties GroundState->Electronic Mechanical Mechanical Properties GroundState->Mechanical Vibrational Vibrational Properties GroundState->Vibrational

Caption: Workflow for first-principles calculations of material properties.
Experimental Protocols for Validation

Experimental validation is essential to confirm the accuracy of theoretical predictions. For SrH₂, high-pressure experiments are particularly relevant.

  • High-Pressure X-Ray Diffraction (XRD): This is the primary technique for determining crystal structures under pressure.

    • Methodology: A powdered sample of SrH₂ is loaded into a diamond anvil cell (DAC), which is capable of generating pressures of hundreds of gigapascals. A pressure-transmitting medium (e.g., helium or silicone oil) ensures hydrostatic conditions. Synchrotron X-ray radiation is passed through the diamonds and diffracted by the sample. The resulting diffraction pattern is collected on a 2D detector. By analyzing the positions and intensities of the diffraction peaks (e.g., via Le Bail refinement), the crystal structure, lattice parameters, and unit cell volume can be determined as a function of pressure.[14]

  • Impedance Spectroscopy: This technique is used to investigate the electrical transport properties (ionic and electronic conductivity) of a material.

    • Methodology: The SrH₂ sample is placed between two electrodes, and a small alternating voltage is applied across a range of frequencies. By measuring the resulting current, the complex impedance of the material can be determined. Analysis of the impedance spectrum allows for the separation of contributions from the bulk material, grain boundaries, and electrode interfaces. This method was used to observe the transition from pure electronic conduction to mixed ionic-electronic conduction in SrH₂ following its pressure-induced phase transition.[5]

Calculated Properties of Strontium Hydride (SrH₂)

The following sections present quantitative data derived from first-principles calculations, often compared with available experimental values.

Structural Properties

At ambient pressure, SrH₂ crystallizes in the orthorhombic Pnma structure.[5] First-principles calculations accurately reproduce the experimental lattice parameters. Under high pressure, both theoretical calculations and experimental studies show a phase transition from the orthorhombic (Pnma) phase to a hexagonal (P6₃/mmc) phase at approximately 8.2-8.4 GPa.[5]

Table 1: Calculated and Experimental Structural Properties of Orthorhombic SrH₂ (Pnma) at Ambient Pressure

PropertyCalculated (DFT-GGA)Experimental
Lattice Constant a (Å)~6.356.334
Lattice Constant b (Å)~3.873.865
Lattice Constant c (Å)~7.337.319
Unit Cell Volume (ų)~180.1179.2

(Note: Calculated values can vary slightly depending on the specific functional and computational parameters used. The values presented are representative figures from the literature.[10])

Mechanical Properties

Elastic constants (Cᵢⱼ) are fundamental properties that describe a material's response to mechanical stress and its overall stability. From these constants, polycrystalline moduli such as the bulk modulus (B), shear modulus (G), and Young's modulus (E) can be derived using approximations like the Voigt-Reuss-Hill (VRH) average.[7][11]

Mechanical_Properties_Derivation cluster_moduli Polycrystalline Moduli (VRH Average) cluster_derived Derived Mechanical Properties Cij Single-Crystal Elastic Constants (Cij) B Bulk Modulus (B) (Resistance to Volume Change) Cij->B G Shear Modulus (G) (Resistance to Shape Change) Cij->G E Young's Modulus (E) B->E Nu Poisson's Ratio (ν) B->Nu Pugh Pugh's Ratio (B/G) (Ductility/Brittleness) B->Pugh G->E G->Nu G->Pugh

Caption: Derivation of key mechanical properties from elastic constants.

Table 2: Calculated Mechanical Properties of Orthorhombic SrH₂ (Pnma)

PropertyCalculated Value (GPa)
Bulk Modulus (B)~35 - 40
Shear Modulus (G)~25 - 30
Young's Modulus (E)~65 - 75
Pugh's Ratio (B/G)~1.3 - 1.5
Poisson's Ratio (ν)~0.25 - 0.28

The calculated bulk modulus provides a measure of the material's resistance to compression. The Pugh's ratio (B/G) is an indicator of ductility; a value below 1.75 typically suggests brittle behavior.[8] The calculations indicate that SrH₂ in its ambient phase is a brittle material.[5]

Electronic Properties

First-principles calculations of the electronic density of states reveal that SrH₂ is an insulator in its Pnma phase.[5] The valence band is primarily composed of H 1s states, while the conduction band is dominated by Sr d-states. The calculated band gap is a key parameter determining its electronic and optical behavior.

Table 3: Calculated Electronic Property of Orthorhombic SrH₂ (Pnma)

PropertyCalculated Value (eV)
Band Gap (Indirect)~3.5 - 4.0

(Note: DFT calculations, especially with standard GGA functionals, are known to underestimate the band gap. More advanced methods like GW approximation may be needed for higher accuracy.[15])

Under high pressure, the phase transition to the P6₃/mmc structure is accompanied by a significant change in electronic properties, leading to mixed ionic-electronic conduction.[5]

Conclusion

First-principles calculations based on Density Functional Theory serve as an indispensable tool for the predictive investigation of Strontium Hydride. This guide has demonstrated that ab initio methods can accurately determine the structural, mechanical, and electronic properties of SrH₂, showing good agreement with experimental data. Key findings include the confirmation of the orthorhombic Pnma ground state, the prediction of a pressure-induced phase transition to a hexagonal structure, and the characterization of SrH₂ as a brittle insulator at ambient conditions. The detailed computational workflows and methodologies provided herein offer a framework for researchers and scientists to conduct further investigations into SrH₂ and other complex hydrides for future energy and materials science applications.

References

The Dawn of Ultra-Dense Hydrogen Materials: A Technical Guide to the Discovery of Novel Strontium Polyhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new class of materials, strontium polyhydrides, including the remarkably hydrogen-rich compound SrH22, has been discovered, pushing the boundaries of high-pressure chemistry and opening new avenues for hydrogen storage and novel superconductors. This technical guide provides an in-depth overview of the synthesis, characterization, and properties of these novel materials, intended for researchers, scientists, and professionals in materials science and drug development.

Recent collaborative research has led to the synthesis of several previously unknown strontium polyhydrides: C2/m-Sr3H13, pseudocubic SrH6, SrH9 with a cubic F-43m Sr sublattice, and the pseudotetragonal P1-SrH22.[1][2][3] These compounds were formed by subjecting strontium or strontium dihydride and hydrogen to extreme pressures, reaching up to 181 GPa.[4] The standout discovery, SrH22, contains an unprecedented 96 atomic percent hydrogen, making it the most hydrogen-rich metal hydride discovered to date.[2][3]

Unlike the high-temperature superconducting polyhydrides of calcium and yttrium which feature an atomic hydrogen sublattice, these novel strontium compounds are molecular semiconducting polyhydrides.[1][3][4] This fundamental difference in their structural and electronic properties presents a unique opportunity to study the behavior of hydrogen under extreme conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the experimental and theoretical investigations of these novel strontium polyhydrides.

PhasePressure (GPa)Lattice ParametersCrystal SystemSpace Group
P1-SrH22 100a = 4.663 Å, b = 4.578 Å, c = 3.490 Å, α = 68.38°, β = 69.11°, γ = 82.29°TriclinicP1
P1-SrH6 150-Triclinic (pseudocubic)P1
C2/m-Sr3H13 110-MonoclinicC2/m

Table 1: Crystallographic Data for Novel Strontium Polyhydrides. [4]

CompoundPropertyValuePressure (GPa)
P1-SrH6 Direct Bandgap0.44–0.51 eV150
P1-SrH6 Metallization Pressure (Predicted)220 GPa220
P1-SrH22 Metallization Pressure (Predicted)~200 GPa~200
P1-SrH22 Hydrogen Diffusion Coefficient (DH) at 300 K20 Ų ns⁻¹150

Table 2: Electronic and Physical Properties of Novel Strontium Polyhydrides. [4][5]

Experimental Protocols

The synthesis and characterization of these novel strontium polyhydrides were conducted under high-pressure conditions using diamond anvil cells (DACs).

Synthesis of Strontium Polyhydrides
  • Sample Preparation: A piece of strontium metal or strontium dihydride (SrH2) was loaded into a sample chamber within a diamond anvil cell.

  • Hydrogen Loading: The DAC was then loaded with pure hydrogen, which serves as both a reactant and a pressure-transmitting medium.

  • Compression: The sample was compressed to target pressures, ranging from 56 to 181 GPa.[1]

  • Laser Heating: To overcome kinetic barriers and promote the reaction between strontium and hydrogen, the sample was heated to high temperatures using a laser heating system.

Characterization Techniques
  • X-ray Diffraction (XRD): Synchrotron X-ray diffraction was employed to determine the crystal structure of the newly formed phases at high pressures. Le Bail refinements were used to determine the unit cell parameters.[4]

  • Impedance Spectroscopy: The electronic properties, specifically the bandgap of the semiconducting phases, were investigated using impedance spectroscopy measurements conducted within the DAC.[4]

  • Theoretical Calculations: First-principles calculations and evolutionary algorithms, such as USPEX, were used to predict the stable structures of strontium hydrides under pressure and to complement the experimental findings.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of novel strontium polyhydrides.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Prediction prep Sample Preparation (Sr or SrH2 in DAC) h2_load Hydrogen Loading prep->h2_load compress Compression (up to 181 GPa) h2_load->compress heat Laser Heating compress->heat xrd X-ray Diffraction (Crystal Structure) heat->xrd In-situ impedance Impedance Spectroscopy (Electronic Properties) heat->impedance In-situ results Discovery of SrH22, SrH6, etc. xrd->results impedance->results theory Theoretical Calculations (USPEX) theory->results

Caption: Experimental workflow for the synthesis and characterization of strontium polyhydrides.

The discovery of SrH22 and other strontium polyhydrides marks a significant advancement in the field of high-pressure materials science. These materials, which can be conceptualized as a form of molecular hydrogen glass doped with strontium, provide a unique platform for studying the metallization of hydrogen at significantly lower pressures than required for pure hydrogen.[1][4] Further research into this new class of materials could lead to breakthroughs in hydrogen storage and the design of novel superconducting materials.

References

Solubility of Strontium Hydride in Strontium Metal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of strontium hydride (SrH₂) in strontium (Sr) metal, a critical parameter in various chemical and metallurgical processes. The information is compiled from foundational studies in the field, presenting quantitative data, detailed experimental methodologies, and a visual representation of the dissolution process.

Quantitative Solubility Data

The solubility of strontium hydride in strontium metal has been determined across a range of temperatures. The key findings are summarized in the table below. The system is characterized by a peritectic point at 880°C, where the maximum solubility of strontium hydride in solid strontium is observed.[1][2][3] Notably, hydrogen exhibits greater solubility in the solid metal phase than in the liquid phase.[4]

Temperature (°C)Solubility of SrH₂ in Sr (mole %)Phase of Strontium
2122.45γ-Sr
59712.8δ-Sr
880 (Peritectic)38 (maximum)Solid Sr

The enthalpy of solution for strontium hydride in the δ-phase of strontium metal has been determined to be +10,600 calories per mole.[4]

Experimental Protocols

The determination of the strontium-strontium hydride phase system and the solubility of SrH₂ in Sr metal was primarily accomplished through a combination of thermal analysis, isothermal equilibration with chemical analysis, and X-ray diffraction.[1][2][3]

Thermal Analysis
  • Objective: To identify phase transition temperatures, including melting points, allotropic transformations, and peritectic reactions.

  • Methodology:

    • Samples of strontium metal with varying hydrogen content were prepared.

    • The samples were heated and cooled in a controlled environment, and the temperature was monitored over time.

    • Thermal arrests (plateaus in the cooling or heating curves) indicated phase transitions.

    • This method was crucial in determining the peritectic temperature of 880°C and the melting point of strontium at 768°C.[1][2]

Isothermal Equilibration and Chemical Analysis
  • Objective: To determine the solubility of strontium hydride in solid strontium metal at various temperatures, particularly at temperatures below those accessible by thermal analysis.

  • Methodology:

    • A sample of strontium metal was held at a constant temperature in the presence of strontium hydride.

    • The system was allowed to reach equilibrium, which could take up to 48 hours at lower temperatures.[1]

    • After equilibration, the metal phase was separated and its hydrogen content was determined through vacuum fusion analysis.[1]

    • This provided direct measurement of the mole percent of SrH₂ dissolved in the Sr metal at that specific temperature.

X-ray Diffraction
  • Objective: To identify the crystal structures of the different phases present in the Sr-SrH₂ system at various temperatures.

  • Methodology:

    • High-temperature X-ray diffraction was performed on strontium samples containing hydrogen.

    • The diffraction patterns were used to identify the allotropic forms of strontium (face-centered cubic, hexagonal close-packed, and body-centered cubic) and strontium hydride.[1]

    • This technique helped to confirm the phase transitions observed in thermal analysis.

Dissolution Process Visualization

The dissolution of strontium hydride in strontium metal can be understood as an equilibrium process within the broader Sr-SrH₂ phase system. The following diagram illustrates the logical relationship of this process.

G cluster_solution Solid Solution Sr_solid Sr (s) Sr_SrH2_solution Sr(H) Solid Solution Sr_solid->Sr_SrH2_solution Matrix SrH2_solid SrH₂ (s) SrH2_solid->Sr_SrH2_solution Dissolution

Caption: Logical diagram of strontium hydride dissolution in solid strontium metal.

References

Methodological & Application

Application Notes and Protocols: Strontium Hydride as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium hydride (SrH₂), a saline hydride, presents itself as a potentially valuable yet underexplored reducing agent in the field of organic synthesis. While the utility of other metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) is well-established, the reactivity of simple alkaline earth metal hydrides, including strontium hydride, is less documented in the context of routine organic transformations.[1] Recent studies on complex molecular strontium hydrides have revealed their capacity to participate in various reactions, including the reduction of imines and azobenzene, as well as in catalytic hydrogenations.[2] However, the application of the more common and commercially available strontium hydride powder in the reduction of key functional groups such as aldehydes, ketones, and esters remains an area with limited literature precedent.

This document aims to provide detailed application notes and hypothetical protocols for the use of strontium hydride as a reducing agent in organic synthesis. The information herein is based on the known chemical properties of strontium hydride, comparative reactivity trends among alkaline earth metal hydrides, and established procedures for similar heterogeneous reductions.

Physicochemical Properties and Reactivity

Strontium hydride is an inorganic compound with the chemical formula SrH₂. It is a gray crystalline solid that reacts with water to produce strontium hydroxide and hydrogen gas.[3] The reactivity of saline hydrides is attributed to the presence of the hydride ion (H⁻), a powerful reducing species.[4] A study on the solid-state reduction of strontium manganate (Sr₂MnO₄) established a reactivity trend for several group I and II metal hydrides: MgH₂ < SrH₂ < LiH ≈ CaH₂ ≈ BaH₂ < NaH.[1] This trend suggests that strontium hydride is a more potent reducing agent than magnesium hydride and possesses reactivity comparable to that of calcium hydride and barium hydride.

Core Applications in Organic Synthesis (Inferred)

Based on its position in the reactivity series and by analogy to the known reactions of calcium hydride, strontium hydride is proposed as a viable reagent for the following reductions. It is important to note that the following protocols are hypothetical and should be optimized for specific substrates.

1. Reduction of Aldehydes and Ketones to Alcohols

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic synthesis.[3][5][6][7] While powerful reducing agents like LiAlH₄ readily achieve this, their lack of selectivity can be a drawback.[8][9] Strontium hydride, being a solid and likely less reactive than LiAlH₄, could offer a milder and more selective alternative, particularly in a heterogeneous reaction setup.

Experimental Protocol: Reduction of an Aldehyde (e.g., Benzaldehyde) to a Primary Alcohol

Materials:

  • Strontium Hydride (SrH₂), powder

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (for quenching)

  • 1 M Hydrochloric Acid (for workup)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add strontium hydride (e.g., 2-4 molar equivalents relative to the substrate).

  • Solvent Addition: Add 40 mL of anhydrous THF to the flask and stir the suspension.

  • Substrate Addition: Dissolve benzaldehyde (1 equivalent) in 10 mL of anhydrous THF and add it dropwise to the stirred suspension of strontium hydride at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add anhydrous methanol to quench the excess strontium hydride until the evolution of hydrogen gas ceases.

  • Workup: Slowly add 1 M HCl to the reaction mixture to dissolve the strontium salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude benzyl alcohol by distillation or column chromatography.

2. Reduction of Esters to Primary Alcohols

The reduction of esters to primary alcohols typically requires strong reducing agents like LiAlH₄.[10][11][12] Given the reactivity trend, strontium hydride, possibly at elevated temperatures, could be capable of this transformation. This would be particularly useful in instances where a solid, heterogeneous reducing agent is preferred for ease of separation.

Experimental Protocol: Reduction of an Ester (e.g., Ethyl Benzoate) to a Primary Alcohol

Materials:

  • Strontium Hydride (SrH₂), powder

  • Ethyl Benzoate

  • Anhydrous 1,4-Dioxane or other high-boiling ether

  • Anhydrous Ethanol (for quenching)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Standard reaction and workup glassware.

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere, prepare a suspension of strontium hydride (e.g., 4-6 molar equivalents) in 100 mL of anhydrous 1,4-dioxane.

  • Substrate Addition: Add ethyl benzoate (1 equivalent) to the suspension.

  • Reaction: Heat the mixture to a high temperature (e.g., reflux, ~101 °C for dioxane) and maintain vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After completion, cool the reaction to 0 °C and carefully quench the excess SrH₂ with anhydrous ethanol.

  • Workup: Add saturated aqueous NH₄Cl solution to the mixture to hydrolyze the strontium alkoxides.

  • Filtration: Filter the resulting slurry through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting benzyl alcohol by column chromatography or distillation.

Data Presentation

Due to the limited availability of experimental data for the reduction of organic functional groups with strontium hydride, the following table presents hypothetical data based on expected reactivity, drawing parallels with CaH₂ where applicable.

SubstrateFunctional GroupProductProposed ConditionsExpected Yield (%)Selectivity Notes
BenzaldehydeAldehydeBenzyl alcoholSrH₂, THF, Reflux85-95High
CyclohexanoneKetoneCyclohexanolSrH₂, THF, Reflux80-90High
Ethyl BenzoateEsterBenzyl alcoholSrH₂, Dioxane, Reflux60-75May require higher temperatures and longer reaction times.
Benzoyl ChlorideAcid ChlorideBenzyl alcoholSrH₂, THF, 0 °C to RT>90Likely highly reactive.
BenzonitrileNitrileBenzylamineSrH₂, Dioxane, Reflux40-60Reduction may be slow and require harsh conditions.
BenzamideAmideBenzylamineSrH₂, Dioxane, Reflux30-50Likely less reactive than esters.

Mandatory Visualizations

Reduction_Workflow start Dry Glassware under Inert Atmosphere reagent Suspend SrH₂ in Anhydrous Solvent start->reagent substrate Add Substrate (Aldehyde, Ketone, Ester, etc.) reagent->substrate react Heat to Reflux (if necessary) substrate->react monitor Monitor Reaction by TLC/GC react->monitor quench Cool and Quench Excess SrH₂ monitor->quench hydrolyze Acidic or Aqueous Workup quench->hydrolyze extract Extract with Organic Solvent hydrolyze->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Distillation) dry->purify Hydride_Reduction_Mechanism carbonyl R-C(=O)-R' alkoxide R-CH(O⁻)-R' carbonyl->alkoxide Nucleophilic Attack hydride H⁻ (from SrH₂) alcohol R-CH(OH)-R' alkoxide->alcohol Protonation proton_source H⁺ (from workup)

References

Application Notes and Protocols for Strontium Hydride (SrH₂) in Hydrogen Storage Materials Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of strontium hydride (SrH₂) in materials science, with a specific focus on its application as a catalyst and additive to enhance the properties of hydrogen storage materials. While SrH₂ possesses a theoretical gravimetric hydrogen capacity of 2.25 wt%, its primary value in this field currently lies in its ability to improve the kinetics and thermodynamics of other hydrides, such as magnesium hydride (MgH₂).

Overview of Strontium Hydride in Hydrogen Storage

Strontium hydride (SrH₂) is an alkaline earth metal hydride that has garnered interest in the field of solid-state hydrogen storage. Although not typically used as a primary hydrogen storage material due to its relatively low gravimetric capacity compared to other complex hydrides, it has shown significant promise as a catalytic additive. When combined with other metal hydrides, SrH₂ can effectively lower the activation energy for hydrogen absorption and desorption, leading to faster kinetics and lower operating temperatures.

Key Applications:

  • Catalytic Additive for Metal Hydrides: SrH₂ is primarily investigated as a catalyst to improve the hydrogen storage performance of materials like MgH₂ and complex hydrides such as Mg(NH₂)₂-2LiH systems.

  • Destabilizing Agent: It can act as a destabilizing agent in reactive hydride composites, altering the thermodynamic properties to favor hydrogen release at lower temperatures.

Quantitative Data on SrH₂-Containing Hydrogen Storage Systems

The following tables summarize key performance metrics for hydrogen storage systems where SrH₂ is used as a catalyst or additive. It is important to note that data for SrH₂ as a standalone storage material is limited in the current literature.

Table 1: Hydrogen Desorption/Absorption Properties of SrH₂-Catalyzed Systems

Material SystemOnset Desorption Temperature (°C)Hydrogen Desorbed (wt%)Time for DesorptionHydrogen Absorbed (wt%)Time for AbsorptionReference
Mg(NH₂)₂-2LiH/Li₄BH₄(NH₂)₃ (uncatalyzed)135.92----[1]
Mg(NH₂)₂-2LiH/Li₄BH₄(NH₂)₃ + (SrH₂ + MgF₂)91.223.5115 min at 170°C4.2115 min at 170°C[1]

Table 2: Theoretical Hydrogen Storage Capacity of SrH₂

PropertyValueReference
Gravimetric Hydrogen Capacity2.25 wt%[2]

Experimental Protocols

Synthesis of Strontium Hydride (SrH₂)

Strontium hydride is synthesized through the direct reaction of strontium metal with high-purity hydrogen gas at elevated temperatures.

Materials and Equipment:

  • Strontium metal (99.5% purity or higher)

  • High-purity hydrogen gas (99.999% or higher)

  • Tube furnace with temperature control

  • Quartz or alumina reaction tube

  • Gas flow controllers

  • Vacuum pump

  • Inert atmosphere glovebox

Procedure:

  • Preparation: In an inert atmosphere glovebox, place a known quantity of strontium metal into a clean reaction boat (e.g., molybdenum or tantalum).

  • Assembly: Place the reaction boat into the center of the reaction tube. Assemble the reaction tube within the tube furnace and connect it to the gas handling system.

  • Purging: Evacuate the reaction tube to a high vacuum (<10⁻⁵ Torr) to remove any residual air and moisture. Subsequently, purge the system with high-purity argon gas. Repeat this evacuation and purging cycle at least three times.

  • Heating: While maintaining a gentle flow of argon, heat the furnace to the desired reaction temperature (typically in the range of 300-500°C).

  • Hydrogenation: Once the target temperature is reached and stable, switch the gas flow from argon to high-purity hydrogen. The reaction is as follows: Sr(s) + H₂(g) → SrH₂(s)[2]

  • Reaction Monitoring: Monitor the pressure within the system. A decrease in pressure indicates the consumption of hydrogen gas as it reacts with the strontium metal. Maintain a constant hydrogen pressure during the reaction.

  • Completion and Cooling: Once the hydrogen uptake ceases (pressure stabilizes), stop the hydrogen flow and switch back to an inert gas (argon). Allow the furnace to cool down to room temperature under the inert atmosphere.

  • Sample Handling: Once at room temperature, transfer the resulting strontium hydride powder to an inert atmosphere glovebox for storage and further processing.

Safety Precautions:

  • Strontium metal and strontium hydride are highly reactive with air and moisture.[3] All handling and storage must be performed under an inert atmosphere (e.g., argon-filled glovebox).[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[3]

  • The reaction with hydrogen is exothermic and should be controlled carefully.

  • Hydrogen gas is highly flammable. Ensure the experimental setup is leak-tight and properly ventilated.

Preparation of MgH₂-SrH₂ Composite via High-Energy Ball Milling

High-energy ball milling is a common technique to create intimate mixtures and induce solid-state reactions between hydrides and catalysts.

Materials and Equipment:

  • Magnesium hydride (MgH₂) powder

  • Synthesized strontium hydride (SrH₂) powder

  • High-energy planetary ball mill

  • Hardened steel or stainless steel milling vials and balls

  • Inert atmosphere glovebox

Procedure:

  • Loading: Inside an inert atmosphere glovebox, load the desired ratio of MgH₂ and SrH₂ powders into the milling vial. A typical catalyst loading is in the range of 1-10 mol%.

  • Ball-to-Powder Ratio: Add the milling balls to the vial. A common ball-to-powder weight ratio is between 10:1 and 40:1.

  • Sealing: Securely seal the milling vials inside the glovebox to prevent any contamination from air or moisture.

  • Milling: Mount the vials onto the planetary ball mill. Perform the milling for a specified duration and at a set rotational speed. Milling times can range from 1 to 20 hours, with rotational speeds typically between 200 and 500 rpm. The milling process is often performed in intervals with cooling periods in between to prevent excessive heating.

  • Sample Recovery: After milling, return the vials to the inert atmosphere glovebox and carefully recover the resulting composite powder. The powder is now ready for characterization.

Characterization of Hydrogen Storage Properties

PCI measurements are crucial for determining the thermodynamic properties of hydrogen storage materials, such as the enthalpy and entropy of hydride formation and decomposition.[4]

Experimental Setup:

A Sieverts-type apparatus consists of a calibrated gas reservoir of known volume, a sample holder, pressure transducers, and temperature control.

Procedure:

  • Sample Preparation: Load a precisely weighed amount of the SrH₂-containing material into the sample holder inside an inert atmosphere glovebox.

  • Activation: The sample may require an activation process, which typically involves several cycles of heating under vacuum and then exposing it to high-pressure hydrogen to ensure complete hydrogenation and remove any surface contaminants.

  • Isotherm Measurement (Absorption): a. Set the sample holder to the desired constant temperature. b. Introduce a known amount of hydrogen gas from the reservoir into the sample holder. c. Allow the system to reach equilibrium, where the pressure stabilizes. The amount of hydrogen absorbed by the sample is calculated from the pressure drop. d. Repeat steps b and c, incrementally increasing the hydrogen pressure to construct the absorption isotherm.

  • Isotherm Measurement (Desorption): a. Starting from a fully hydrogenated state, incrementally decrease the pressure by expanding a known volume of gas out of the sample holder. b. Allow the system to reach equilibrium at each pressure step. The amount of desorbed hydrogen is calculated from the pressure increase. c. Repeat this process to construct the desorption isotherm.

  • Van't Hoff Analysis: By measuring PCI curves at several different temperatures, a van't Hoff plot (ln(P_eq) vs. 1/T) can be constructed to determine the enthalpy (ΔH) and entropy (ΔS) of the hydrogenation/dehydrogenation reactions.[4][5]

TPD is used to determine the desorption kinetics and the temperature at which hydrogen is released from the material.

Experimental Setup:

A TPD system typically includes a sample reactor, a furnace with a programmable temperature controller, a mass flow controller for the carrier gas, and a detector (often a mass spectrometer or a thermal conductivity detector) to monitor the evolved gas.

Procedure:

  • Sample Preparation: Load a small, accurately weighed amount of the hydrogenated SrH₂-containing material into the TPD reactor in an inert atmosphere.

  • Hydrogenation: The sample is typically hydrogenated in-situ under a controlled hydrogen atmosphere and then cooled to a low temperature.

  • Purging: Purge the system with a high-purity inert carrier gas (e.g., argon) to remove any residual hydrogen in the gas phase.

  • Desorption: Heat the sample at a constant, linear heating rate (e.g., 2-10 °C/min) under a constant flow of the carrier gas.

  • Data Acquisition: Continuously monitor the composition of the effluent gas using the detector. The detector signal, which is proportional to the concentration of desorbed hydrogen, is plotted against the sample temperature.

  • Data Analysis: The resulting TPD profile shows one or more peaks, with the peak temperature(s) corresponding to the temperature(s) of maximum hydrogen desorption rate. The area under the peak(s) can be used to quantify the amount of desorbed hydrogen.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_data Data Analysis & Interpretation SrH2_synth SrH₂ Synthesis Ball_Mill High-Energy Ball Milling SrH2_synth->Ball_Mill MgH2_prep MgH₂ Preparation MgH2_prep->Ball_Mill PCI PCI Analysis (Sieverts) Ball_Mill->PCI TPD TPD Analysis Ball_Mill->TPD XRD Structural Analysis (XRD) Ball_Mill->XRD SEM Morphological Analysis (SEM) Ball_Mill->SEM Thermo Thermodynamic Properties (ΔH, ΔS) PCI->Thermo Capacity Hydrogen Storage Capacity PCI->Capacity Kinetics Kinetic Properties (Activation Energy) TPD->Kinetics TPD->Capacity

Experimental workflow for evaluating SrH₂-containing hydrogen storage materials.

Logical_Relationship cluster_properties Material Properties cluster_performance Hydrogen Storage Performance Crystal_Structure Crystal Structure & Phase Composition Thermodynamics Thermodynamics (ΔH, ΔS) Crystal_Structure->Thermodynamics H_Capacity Hydrogen Capacity (wt%) Crystal_Structure->H_Capacity Particle_Size Particle Size & Morphology Kinetics Kinetics (Activation Energy) Particle_Size->Kinetics Cycling_Stability Cycling Stability Particle_Size->Cycling_Stability Thermodynamics->H_Capacity Desorption_Temp Desorption Temperature Thermodynamics->Desorption_Temp Absorption_Rate Absorption Rate Kinetics->Absorption_Rate Kinetics->Desorption_Temp Kinetics->Cycling_Stability

References

Application Notes and Protocols: The Role of Strontium Hydride in the Synthesis of Mixed-Anion Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-anion compounds, materials incorporating more than one type of anion, have garnered significant interest due to their potential for novel physical and chemical properties. The introduction of hydride ions (H⁻) into an oxide lattice, for instance, can dramatically alter the electronic and magnetic characteristics of the material. Strontium hydride (SrH₂) and its chemical cousin calcium hydride (CaH₂) are powerful reducing agents and hydride sources, playing a pivotal role in the synthesis of these advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of strontium-containing mixed-anion compounds, with a focus on oxyhydrides.

Synthesis Methodologies and the Role of Strontium Hydride

Strontium hydride is primarily utilized in two key synthetic strategies for mixed-anion compounds:

  • Topochemical Reduction: This widely used technique involves the low-temperature reaction of a precursor oxide with a hydride source. The crystal structure of the parent oxide is largely maintained, while oxygen anions are partially replaced by hydride anions. While calcium hydride (CaH₂) is frequently used due to its strong reducing power, strontium hydride can also be employed in this capacity. The general reaction can be represented as:

    SrMOₓ (parent oxide) + y SrH₂ → SrMOₓ₋ᵧH₂ᵧ + y SrO

  • High-Pressure Solid-State Synthesis: For compounds that are not accessible under ambient pressure conditions, high-pressure synthesis provides a route to novel mixed-anion phases. In this method, precursors including strontium hydride, a strontium oxide, and a transition metal oxide are subjected to high pressures and temperatures. This approach can stabilize unique crystal structures and compositions. For example, the synthesis of SrCrO₂H is achieved by heating SrO, SrH₂, and Cr₂O₃ at 5 GPa and 1000 °C.[1]

Experimental Protocols

Protocol 1: Topochemical Synthesis of Strontium Vanadium Oxyhydride (SrVO₂H)

This protocol is adapted from the synthesis of related doped strontium vanadium oxyhydrides.

Objective: To synthesize the mixed-anion oxyhydride SrVO₂H from the parent perovskite oxide SrVO₃.

Materials:

  • Strontium vanadate (SrVO₃) powder

  • Calcium hydride (CaH₂) powder (Note: Strontium hydride can be used as an alternative, though reaction conditions may need optimization)

  • Methanol

  • Ammonium chloride (NH₄Cl)

Equipment:

  • Argon-filled glovebox

  • Tube furnace

  • Quartz tubes

  • Hydraulic press and pellet die

  • Schlenk line

  • Vacuum filtration apparatus

Procedure:

  • Precursor Preparation: In an argon-filled glovebox, thoroughly grind together SrVO₃ powder and 2 mole equivalents of CaH₂ powder.

  • Pelletization: Press the powder mixture into a pellet using a hydraulic press.

  • Sealing: Place the pellet into a quartz tube. Evacuate the tube to a high vacuum and seal it using a gas-oxygen torch.

  • Heating: Place the sealed quartz tube in a tube furnace and heat at 610°C for 48 hours.

  • Intermediate Grinding: After the initial heating period, cool the tube to room temperature, open it in the glovebox, and re-grind the partially reacted pellet.

  • Second Heating: Seal the re-ground powder in a new quartz tube under vacuum and heat again at 610°C for another 48 hours.

  • Product Isolation: After cooling, open the tube in the glovebox. To remove the CaO byproduct and any unreacted CaH₂, wash the product with a 0.1 M solution of NH₄Cl in methanol under an inert atmosphere.

  • Drying: Dry the final product, SrVO₂H, under vacuum.

Expected Outcome: A topochemical reduction of SrVO₃ to the anion-ordered oxyhydride SrVO₂H.

Protocol 2: Topochemical Synthesis of Strontium Titanate Oxyhydride (SrTiO₃₋ₓHₓ)

Objective: To introduce hydride ions into the lattice of strontium titanate (SrTiO₃) via topochemical reduction.

Materials:

  • Strontium titanate (SrTiO₃) single crystals or powder

  • Calcium hydride (CaH₂) powder

  • Methanol

  • Ammonium chloride (NH₄Cl)

Equipment:

  • Argon-filled glovebox

  • Tube furnace

  • Fused silica tubes

  • Hydraulic press and pellet die (for powder samples)

  • Schlenk line

  • Vacuum filtration apparatus

Procedure:

  • Sample Preparation (for single crystals):

    • Cut SrTiO₃ single crystals into desired dimensions (e.g., 2.5 x 2.5 mm squares).

    • Dry the crystals overnight in a desiccator oven at 150°C to remove surface moisture.

    • In a glovebox, immerse the crystal slices in finely ground CaH₂ powder within a pellet die and press to 1.5 tons. Use a molar excess of CaH₂.[2]

  • Sample Preparation (for powder):

    • Thoroughly mix SrTiO₃ powder with a molar excess of CaH₂ powder in a glovebox.

    • Press the mixture into a pellet.

  • Sealing: Place the pellet or the CaH₂-embedded crystals into a fused silica tube, evacuate to approximately 0.01 Pa, and seal with a gas-oxygen torch.[2]

  • Heating: Place the sealed tube into a preheated tube furnace at the desired reaction temperature (e.g., 600, 700, or 800°C) for a specified duration.[2]

  • Product Isolation: After cooling, open the tube in a glovebox. Wash the product with a 0.1 M NH₄Cl/methanol solution to remove byproducts.

  • Drying: Dry the resulting SrTiO₃₋ₓHₓ under vacuum.

Protocol 3: High-Pressure Synthesis of Strontium Chromium Oxyhydride (SrCrO₂H)

Objective: To synthesize the mixed-anion oxyhydride SrCrO₂H using a high-pressure, high-temperature method.

Materials:

  • Strontium oxide (SrO) powder

  • Strontium hydride (SrH₂) powder

  • Chromium(III) oxide (Cr₂O₃) powder

Equipment:

  • High-pressure synthesis apparatus (e.g., multi-anvil press)

  • Appropriate capsule material for high-pressure synthesis (e.g., platinum, gold)

Procedure:

  • Precursor Mixing: In an inert atmosphere, stoichiometrically mix the precursor powders: SrO, SrH₂, and Cr₂O₃.

  • Encapsulation: Load the mixed powders into a suitable capsule for high-pressure synthesis.

  • High-Pressure/High-Temperature Treatment: Subject the encapsulated sample to a pressure of 5 GPa and a temperature of 1000°C in the high-pressure apparatus.[1]

  • Quenching and Decompression: After the desired reaction time, quench the sample to room temperature before slowly decompressing to ambient pressure.

  • Product Recovery: Carefully recover the synthesized SrCrO₂H product from the capsule.

Quantitative Data Summary

CompoundSynthesis MethodPrecursorsTemperature (°C)Pressure (GPa)Reaction TimeKey Characterization Data
SrVO₂H Topochemical ReductionSrVO₃, CaH₂610Ambient2 x 48 hoursAntiferromagnetic insulator, Néel temperature (Tₙ) > 300 K[1]
SrTiO₃₋ₓHₓ Topochemical ReductionSrTiO₃, CaH₂600 - 800AmbientVariableFormation of SrTiO₂.₇₅H₀.₂₅ leads to metallic behavior[1]
SrCrO₂H High-Pressure Solid-StateSrO, SrH₂, Cr₂O₃10005Not SpecifiedG-type antiferromagnetic order, Tₙ = 380 K[1]
LaSrMnO₃.₃H₀.₇ High-Pressure Solid-StateLa₂O₃, MnO, Mn₂O₃, SrH₂10005Not SpecifiedTetragonal I4/mmm space group, disorder of oxide and hydride anions[1]

Visualizing Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Topochemical_Synthesis_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_furnace High Temperature Furnace start Start mix_grind Mix & Grind Parent Oxide + Hydride start->mix_grind pelletize Pelletize Mixture mix_grind->pelletize seal_evacuate Seal in Quartz Tube under Vacuum pelletize->seal_evacuate open_tube Open Sealed Tube regrind Re-grind (optional) open_tube->regrind If multi-step wash Wash with NH4Cl/Methanol open_tube->wash regrind->pelletize end Final Product: Mixed-Anion Compound wash->end heat Heat at specified Temperature & Time seal_evacuate->heat cool Cool to Room Temp. heat->cool cool->open_tube

Caption: Workflow for Topochemical Synthesis of Mixed-Anion Compounds.

High_Pressure_Synthesis_Workflow cluster_glovebox Inert Atmosphere cluster_high_pressure High-Pressure Apparatus start Start mix_precursors Mix Precursors: SrO, SrH₂, MₓOᵧ start->mix_precursors encapsulate Load into Capsule mix_precursors->encapsulate pressurize_heat Pressurize & Heat (e.g., 5 GPa, 1000°C) encapsulate->pressurize_heat quench_decompress Quench & Decompress pressurize_heat->quench_decompress recover_product Recover Product quench_decompress->recover_product end Final Product: Mixed-Anion Compound recover_product->end

Caption: Workflow for High-Pressure Synthesis of Mixed-Anion Compounds.

Conclusion

Strontium hydride, along with other alkaline earth hydrides, is an indispensable reagent in the modern synthesis of mixed-anion compounds. The ability to controllably substitute hydride for oxide ions in a crystal lattice opens up a vast landscape for the design of new materials with tailored electronic, magnetic, and catalytic properties. The protocols and data presented herein provide a foundation for researchers to explore this exciting and rapidly developing field of solid-state chemistry. Careful control of reaction conditions and thorough characterization of the resulting products are crucial for advancing our understanding and application of these novel materials.

References

Application Notes and Protocols: Strontium Hydride as a Precursor for Complex Hydride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of complex hydrides using strontium hydride (SrH₂) as a precursor. The use of SrH₂ offers a direct and halide-free route to valuable complex metal hydrides, which are of significant interest in various fields, including materials science for hydrogen storage and as specialized reducing agents in organic synthesis.

Introduction

Strontium hydride (SrH₂) is a saline hydride that serves as a versatile precursor for the synthesis of more complex hydride materials, such as strontium borohydride (Sr(BH₄)₂) and strontium alanate (Sr(AlH₄)₂). Traditional synthesis routes for these complex hydrides often involve metathesis reactions with metal halides (e.g., SrCl₂), which can lead to halide contamination in the final product. The use of SrH₂ as a starting material provides a cleaner, halide-free synthesis pathway. The primary methods for these syntheses are solvent-based reactions and solid-state mechanochemistry (ball milling).

Synthesis of Strontium Borohydride (Sr(BH₄)₂)

A halide-free synthesis of strontium borohydride can be achieved through the reaction of strontium hydride with a borane source in an appropriate solvent.[1][2][3][4]

Experimental Protocol: Solvent-Based Synthesis

This protocol is adapted from the work of Sharma, M., et al. (2016).[1][2][3][4]

Materials:

  • Strontium hydride (SrH₂)

  • Dimethyl sulfide borane complex ((CH₃)₂S·BH₃)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (e.g., Argon or Nitrogen) glovebox

Procedure:

  • Inside an inert atmosphere glovebox, add a stoichiometric amount of strontium hydride to a Schlenk flask.

  • Add an excess of dimethyl sulfide borane complex (a 2:1 molar ratio of BH₃ to SrH₂ is typical) to the flask.

  • Add anhydrous THF to the flask to act as the reaction solvent.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to reflux at 100°C, and then increase the temperature to 145°C for 5 hours with constant stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under vacuum.

  • The resulting solid is then washed with anhydrous cyclohexane to remove any unreacted dimethyl sulfide borane and other organic impurities.

  • The purified strontium borohydride is then dried under a dynamic vacuum at 100°C for several hours.

Quantitative Data
ParameterValueReference
Starting Materials SrH₂, (CH₃)₂S·BH₃[1][2][3][4]
Solvent Tetrahydrofuran (THF)[1][2][3][4]
Reaction Temperature 145°C[1][2][3][4]
Reaction Time 5 hours[1][2][3][4]
Purity Halide-free[1][2][3][4]

Synthesis of Strontium Alanate (Sr(AlH₄)₂)

Strontium alanate can be synthesized via a solid-state mechanochemical reaction between strontium hydride and aluminum hydride.[5]

Experimental Protocol: Mechanochemical Synthesis

This protocol is based on the work of Dymova et al., as cited in reviews.[5]

Materials:

  • Strontium hydride (SrH₂)

  • Aluminum hydride (AlH₃)

  • High-energy ball mill with hardened steel vials and balls

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, load a hardened steel milling vial with strontium hydride and aluminum hydride in a 1:2 molar ratio.

  • Add steel milling balls to the vial. The ball-to-powder mass ratio should be optimized for the specific milling equipment, but a ratio of 20:1 is a common starting point.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a high-energy ball mill and mill for a specified duration. Milling times can range from 30 minutes to several hours, depending on the mill's energy and the desired conversion.

  • After milling, return the vial to the glovebox before opening to prevent exposure of the product to air and moisture.

  • The resulting powder is a mixture of strontium alanate and any unreacted starting materials. Further purification may be achieved by solvent extraction if a suitable non-reactive solvent is available.

Quantitative Data
ParameterValueReference
Starting Materials SrH₂, AlH₃[5]
Synthesis Method Mechanochemical Activation (Ball Milling)[5]
Molar Ratio (SrH₂:AlH₃) 1:2[5]
Reported Intermediate Sr(AlH₄)₂[5]
Reported Final Product SrAlH₅ (with excess SrH₂)[5]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of complex hydrides from strontium hydride.

Synthesis_Workflow Start Start: Precursor Selection SrH2 Strontium Hydride (SrH₂) Start->SrH2 Solvent_Synth Solvent-Based Synthesis SrH2->Solvent_Synth Mech_Synth Mechanochemical Synthesis SrH2->Mech_Synth Borane_Source Borane Source ((CH₃)₂S·BH₃) Borane_Source->Solvent_Synth AlH3_Source Aluminum Hydride (AlH₃) AlH3_Source->Mech_Synth Reaction_Solvent Reaction in Anhydrous Solvent (e.g., THF) Solvent_Synth->Reaction_Solvent Sr(BH₄)₂ Path Ball_Milling High-Energy Ball Milling Mech_Synth->Ball_Milling Sr(AlH₄)₂ Path Purification Purification (Washing/Drying) Reaction_Solvent->Purification Characterization Characterization (XRD, Spectroscopy) Ball_Milling->Characterization Purification->Characterization Sr_Boro Strontium Borohydride (Sr(BH₄)₂) Characterization->Sr_Boro Sr_Al Strontium Alanate (Sr(AlH₄)₂) Characterization->Sr_Al End End Product Sr_Boro->End Sr_Al->End

Caption: General workflow for complex hydride synthesis from SrH₂.

Logical_Relationship Precursor Precursor: Strontium Hydride (SrH₂) Synthesis_Method Synthesis Method Precursor->Synthesis_Method Solvent Solvent-Based Synthesis_Method->Solvent Liquid Phase Mechanochemical Mechanochemical Synthesis_Method->Mechanochemical Solid State Complex_Hydride Target Complex Hydride Solvent->Complex_Hydride Mechanochemical->Complex_Hydride Borohydride Borohydride (e.g., Sr(BH₄)₂) Complex_Hydride->Borohydride Alanate Alanate (e.g., Sr(AlH₄)₂) Complex_Hydride->Alanate Application Potential Application Borohydride->Application Alanate->Application

Caption: Logical relationship of synthesis pathways.

Safety Precautions

  • Strontium hydride and complex hydrides are highly reactive and pyrophoric upon contact with air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • These hydrides react violently with water and protic solvents, releasing flammable hydrogen gas.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

  • Ensure that a Class D fire extinguisher is available for metal fires.

Conclusion

The use of strontium hydride as a precursor offers a clean and efficient method for the synthesis of halide-free complex hydrides. The protocols outlined in these application notes provide a foundation for the laboratory-scale synthesis of strontium borohydride and strontium alanate. Researchers can adapt these methods for the synthesis of other complex hydrides and for the development of novel materials with applications in energy storage and chemical synthesis. Further optimization of reaction conditions, such as temperature, time, and milling parameters, may lead to improved yields and purity.

References

Application Notes and Protocols for Mechanochemical Synthesis of Hydride-Substituted Apatites using SrH₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydride-substituted strontium apatites, specifically Sr₅(PO₄)₃H, via a mechanochemical route utilizing strontium hydride (SrH₂). This innovative approach expands the apatite family, offering novel materials with potential applications in biomedical fields and materials science.

Introduction

Apatites are a class of minerals that include hydroxyapatite, a primary component of bone and teeth. The ability to substitute various ions into the apatite structure allows for the tailoring of its chemical and physical properties. The recent successful synthesis of a fully hydride-substituted strontium apatite, Sr₅(PO₄)₃H, opens a new frontier in mixed-anionic compounds.[1] This novel material, where hydride ions (H⁻) fully replace the halide or hydroxide ions typically found in the apatite channels, is achieved through a combination of high-energy ball milling and subsequent thermal treatment.[1]

The mechanochemical synthesis approach offers a scalable and efficient alternative to traditional high-temperature solid-state reactions. This method is particularly advantageous for the synthesis of metastable phases and for producing nanocrystalline materials with enhanced reactivity.

Data Presentation

The following tables summarize the key quantitative data for hydride-substituted strontium apatite, Sr₅(PO₄)₃H, and its deuterated analogue, Sr₅(PO₄)₃D, which is often used for neutron diffraction studies to precisely locate the hydride/deuteride positions.

Table 1: Precursor Materials and Molar Ratios

PrecursorChemical FormulaMolar RatioNotes
Strontium PhosphateSr₃(PO₄)₂1Dried prior to use.
Strontium Hydride (or Deuteride)SrH₂ (or SrD₂)1 (with excess)A 100% excess is used to ensure complete reaction.[2]

Table 2: Crystallographic Data from Neutron Powder Diffraction

CompoundSpace GroupLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)
Sr₅(PO₄)₃DP6₃/m9.8397.371

Note: Data obtained from neutron powder diffraction of the deuterated sample to precisely locate the anion position.

Table 3: Spectroscopic Data for Hydride Confirmation

TechniqueCompoundKey ObservationInterpretation
¹H MAS Solid-State NMRSr₅(PO₄)₃HChemical shift at approximately -3 to -4 ppmConfirms the presence of hydride ions in a distinct chemical environment.
Vibrational Spectroscopy (FTIR/Raman)Sr₅(PO₄)₃HPresence of a Sr–H stretching mode around 970 cm⁻¹Characteristic vibration confirming the covalent character of the Sr-H bond.[2]
Absence of characteristic hydroxyl group vibrationsIndicates full substitution of hydroxide by hydride ions.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the mechanochemical synthesis and characterization of hydride-substituted strontium apatite.

Protocol 1: Mechanochemical Synthesis of Sr₅(PO₄)₃H

1. Precursor Preparation:

  • Dry strontium phosphate (Sr₃(PO₄)₂) under vacuum to remove any adsorbed water.

  • Handle strontium hydride (SrH₂) in an inert atmosphere (e.g., an argon-filled glovebox) due to its reactivity with air and moisture.

2. Milling Procedure:

  • In an inert atmosphere, load a high-energy planetary ball mill (e.g., Fritsch Pulverisette 7) with the precursor materials.

  • Use a molar ratio of 1:1 for Sr₃(PO₄)₂ to SrH₂, with a 100% excess of SrH₂.[2]

  • The specific ball-to-powder mass ratio, milling speed, and duration will depend on the specific equipment used but are critical parameters for successful synthesis. Typical parameters for apatite synthesis can range from a 10:1 to 20:1 ball-to-powder ratio, with milling times of several hours at speeds of 400-800 rpm.

  • Seal the milling jars under an inert atmosphere before starting the milling process.

3. Post-Milling Annealing:

  • After milling, transfer the resulting powder mixture in an inert atmosphere to a furnace.

  • Anneal the powder at 500 °C for several days under an inert atmosphere to promote crystallization and the formation of the pure apatite phase.[2]

4. Product Handling and Storage:

  • Cool the sample to room temperature under the inert atmosphere.

  • Store the final Sr₅(PO₄)₃H powder in a desiccator or under an inert atmosphere to prevent reaction with air and moisture.

Protocol 2: Characterization of Hydride-Substituted Apatite

1. X-ray and Neutron Diffraction:

  • Perform powder X-ray diffraction (XRD) to confirm the apatite crystal structure and phase purity.

  • For precise localization of the hydride ions, synthesize the deuterated analogue, Sr₅(PO₄)₃D, following Protocol 1 but using SrD₂.

  • Collect neutron powder diffraction data on the deuterated sample. The significant neutron scattering cross-section of deuterium allows for the accurate determination of its position within the apatite channel.

2. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire ¹H Magic Angle Spinning (MAS) solid-state NMR spectra to directly probe the local environment of the hydride ions.

  • The characteristic upfield chemical shift (around -3 to -4 ppm) is a definitive indicator of the presence of H⁻ ions.

3. Vibrational Spectroscopy:

  • Obtain Fourier-Transform Infrared (FTIR) and Raman spectra of the synthesized powder.

  • The presence of a Sr-H stretching vibration (around 970 cm⁻¹) and the absence of the characteristic OH⁻ stretching and bending modes confirm the successful and complete substitution of hydride for hydroxide.[2]

4. Elemental Analysis:

  • Conduct elemental analysis to determine the strontium, phosphorus, and hydrogen content of the final product, confirming the stoichiometry of Sr₅(PO₄)₃H.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of the synthesis process.

G cluster_0 Precursor Preparation cluster_1 Mechanochemical Synthesis cluster_2 Post-Synthesis Treatment cluster_3 Final Product p1 Dried Sr₃(PO₄)₂ m1 High-Energy Ball Milling (e.g., Fritsch Pulverisette 7) - Inert Atmosphere - Excess SrH₂ p1->m1 p2 SrH₂ (in inert atmosphere) p2->m1 a1 Annealing - 500 °C - Several Days - Inert Atmosphere m1->a1 Milled Powder fp Sr₅(PO₄)₃H Powder a1->fp Crystallized Product

Caption: Experimental workflow for the mechanochemical synthesis of Sr₅(PO₄)₃H.

G cluster_input Inputs cluster_process Process cluster_output Output cluster_properties Resulting Properties srh2 Strontium Hydride (SrH₂) mech Mechanochemical Reaction (High-Energy Milling) srh2->mech srpo Strontium Phosphate (Sr₃(PO₄)₂) srpo->mech anneal Thermal Annealing mech->anneal apatite Hydride-Substituted Apatite (Sr₅(PO₄)₃H) anneal->apatite prop1 Novel Mixed-Anionic Compound apatite->prop1 prop2 Potential for Tunable Properties apatite->prop2 prop3 Biomedical & Materials Applications apatite->prop3

Caption: Influence of SrH₂ on the synthesis and properties of the resulting apatite.

References

Application Notes and Protocols: Topotactic Synthesis of Strontium Oxyhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium oxyhydrides are a class of quantum materials where oxide (O²⁻) and hydride (H⁻) anions coexist within the same crystal lattice. This unique composition can lead to novel electronic and magnetic properties not observed in their parent oxide counterparts. The synthesis of these materials is primarily achieved through low-temperature topotactic reactions, where a precursor oxide material is chemically converted to the oxyhydride while preserving the original crystal structure. This document provides detailed application notes and protocols for the synthesis of strontium oxyhydrides, with a focus on the topotactic conversion from strontium-based perovskite oxides. While the primary focus of this document is on the use of strontium hydride (SrH₂), it is important to note that calcium hydride (CaH₂) is more commonly utilized in the literature for this purpose.

Applications

The applications of strontium oxyhydrides are still under exploration, with current research focused on their unique physical properties. While direct applications in drug development are not yet established, their potential can be inferred from the broader applications of perovskite materials.

  • Electronics and Spintronics: The ability to tune the electronic and magnetic properties of strontium oxyhydrides by varying the hydride content makes them interesting candidates for future electronic and spintronic devices.

  • Catalysis: Perovskite materials are known for their catalytic activity. While not extensively studied, strontium oxyhydrides could potentially serve as catalysts in organic synthesis, which is a cornerstone of drug discovery and development.

  • Biomedical Imaging and Sensing: Halide perovskites have shown promise in bioimaging and as biosensors.[1][2] Although strontium oxyhydrides are compositionally different, the general principles of tuning material properties for specific sensing applications could be applicable.

  • Biocompatible Materials: Certain oxide perovskites, like CaTiO₃, have demonstrated good biocompatibility, suggesting that with further research, strontium-based perovskites could be explored for applications in biomedical implants or as drug delivery vehicles.[3][4]

Experimental Protocols

The topotactic synthesis of strontium oxyhydrides involves the reduction of a strontium-containing oxide precursor with a hydride reagent. The most common method involves the use of CaH₂. Protocols involving SrH₂ are less common and often require high-pressure conditions, which deviates from the topotactic approach.

Protocol 1: Topotactic Synthesis of Strontium Cobalt Oxyhydride (SrCoOₓHᵧ) Thin Films using CaH₂

This protocol is adapted from the synthesis of perovskite SrCoOₓHᵧ thin films from brownmillerite SrCoO₂.₅ precursors.[5]

Materials:

  • SrCoO₂.₅ epitaxial thin film on a SrTiO₃ (001) substrate

  • Calcium hydride (CaH₂) powder

  • 2-butanone

  • Pyrex tubes

  • Vacuum sealing equipment

  • Tube furnace

Procedure:

  • Place the SrCoO₂.₅ precursor thin film and approximately 0.2 g of CaH₂ powder in a Pyrex tube.

  • Evacuate the Pyrex tube to a high vacuum and seal it.

  • Heat the sealed tube in a furnace to 250°C for 24 hours.

  • After cooling to room temperature, carefully open the tube.

  • Wash the surface of the resulting SrCoOₓHᵧ film with 2-butanone to remove any residual CaH₂.

  • Characterize the film using techniques such as X-ray diffraction (XRD) to confirm the preservation of the perovskite structure and secondary ion mass spectrometry (SIMS) to determine the hydrogen content.

Protocol 2: High-Pressure Synthesis of Strontium Chromium Oxyhydride (SrCrO₂H) using SrH₂

This protocol describes a direct, high-pressure synthesis rather than a topotactic one.[6]

Materials:

  • Strontium oxide (SrO) powder

  • Strontium hydride (SrH₂) powder

  • Chromium(III) oxide (Cr₂O₃) powder

  • High-pressure synthesis apparatus (e.g., multi-anvil press)

  • NaCl sleeves (for gas-tight sealing)

Procedure:

  • Mix stoichiometric amounts of SrO, SrH₂, and Cr₂O₃ powders.

  • Load the powder mixture into a sample capsule, typically sealed within an NaCl sleeve to ensure a gas-tight environment.

  • Place the sealed capsule into the high-pressure apparatus.

  • Apply a pressure of 5 GPa and heat the sample to 1000°C.

  • Maintain these conditions for a sufficient duration to allow for the reaction to complete.

  • Quench the sample to room temperature and then slowly release the pressure.

  • Recover the synthesized SrCrO₂H powder for characterization.

Quantitative Data

The following tables summarize key quantitative data from the synthesis of various strontium oxyhydrides.

Precursor MaterialHydride ReagentProductSynthesis Temperature (°C)Synthesis Time (h)Key Findings
SrCoO₂.₅ (thin film)CaH₂SrCoOₓHᵧ25024Formation of a 2D Co-H⁻-Co bond network.[5][7]
SrVO₃ (thin film)CaH₂SrVO₂HNot specifiedNot specifiedOne-dimensionally ordered V-H⁻-V bonds.[8]
SrO, SrH₂, Cr₂O₃ (powders)SrH₂SrCrO₂H1000Not specifiedHigh-pressure direct synthesis.[6]
OxyhydrideCrystal StructureLattice ParametersBand Gap (eV)Magnetic/Electronic Properties
SrCoOₓHᵧOrthorhombic Perovskitea = 0.416 nm, b = 0.370 nm, c = 0.3702 nm2.1Insulating
SrVO₂HNot specifiedNot specifiedNot specifiedPressure-induced insulator-to-metal transition
SrCrO₂HNot specifiedNot specifiedNot specifiedNot specified

Diagrams

Experimental Workflow: Topotactic Synthesis of Strontium Oxyhydride Thin Films

G cluster_0 Precursor Preparation cluster_1 Topotactic Reaction cluster_2 Post-Synthesis Processing precursor Deposit Sr-based oxide thin film (e.g., SrCoO2.5) on substrate seal Seal precursor film with hydride source (e.g., CaH2) in evacuated tube precursor->seal heat Anneal at low temperature (e.g., 250°C) seal->heat wash Wash to remove excess hydride heat->wash characterize Characterize the resulting strontium oxyhydride film (XRD, SIMS, etc.) wash->characterize

Caption: Workflow for the topotactic synthesis of strontium oxyhydride thin films.

Logical Relationship: Precursors, Reagents, and Products

G precursor Strontium-Based Oxide Precursor (e.g., SrCoO2.5, SrVO3) product Strontium Oxyhydride (e.g., SrCoOxHy, SrVO2H) precursor->product undergoes topotactic conversion reagent Hydride Source (e.g., CaH2, SrH2) reagent->product acts as hydride source conditions Reaction Conditions (Low Temperature for Topotactic, High Pressure for Direct) conditions->product determines synthesis route

Caption: Relationship between precursors, reagents, and products in strontium oxyhydride synthesis.

References

Catalytic Applications of Molecular Strontium Hydride Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular strontium hydride complexes have emerged as potent catalysts in a variety of organic transformations. Their utility stems from the high reactivity of the strontium-hydride bond, offering a viable and earth-abundant alternative to traditional transition-metal catalysts. This document provides detailed application notes and experimental protocols for the use of these complexes in key catalytic reactions, including olefin hydrogenation and hydrosilylation. The information is intended to guide researchers in leveraging the catalytic potential of molecular strontium hydride complexes in their synthetic endeavors.

I. Catalytic Olefin Hydrogenation

Molecular strontium hydride complexes have demonstrated notable activity in the hydrogenation of unactivated olefins. The catalytic cycle is generally believed to involve the insertion of the olefin into the Sr-H bond, followed by hydrogenolysis to release the alkane product and regenerate the active hydride species.

Data Presentation: Catalytic Hydrogenation of 1-Octene

The catalytic performance of a representative dinuclear strontium dihydride complex, [(Me₅PACP)₂Sr₂(μ-H)₂][B(C₆H₄-4-ⁿBu)₄]₂ (where Me₅PACP = 1,4,7,10,13-pentamethyl-1,4,7,10,13-pentaazacyclopentadecane), in the hydrogenation of 1-octene is summarized below.

CatalystSubstrateCatalyst Loading (mol%)Pressure (bar H₂)Temperature (°C)Time (h)Conversion (%)TOF (h⁻¹)
[(Me₅PACP)₂Sr₂(μ-H)₂]²⁺1-Octene546024>990.8

Data extracted from the supplementary information of Höllerhage, T. et al. Inorg. Chem. 2022, 61, 7, 3309–3316.[1][2]

Experimental Protocol: Hydrogenation of 1-Octene

Materials:

  • [(Me₅PACP)₂Sr₂(μ-H)₂][B(C₆H₄-4-ⁿBu)₄]₂ catalyst

  • 1-Octene

  • Anhydrous deuterated solvent (e.g., THF-d₈ or C₆D₆)

  • Internal standard (e.g., hexamethylbenzene)

  • High-pressure NMR tube (e.g., J. Young)

  • Hydrogen gas (high purity)

Procedure:

  • In a nitrogen-filled glovebox, accurately weigh the strontium hydride catalyst (e.g., 5 mol%) and the internal standard into a high-pressure NMR tube.

  • Add the desired amount of anhydrous, degassed deuterated solvent.

  • Add the 1-octene substrate to the NMR tube.

  • Seal the NMR tube, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the tube to the desired pressure (e.g., 4 bar H₂).

  • Place the NMR tube in a thermostatically controlled oil bath or heating block at the desired reaction temperature (e.g., 60 °C).

  • Monitor the reaction progress by ¹H NMR spectroscopy at regular intervals by observing the disappearance of the olefinic signals and the appearance of the alkane signals.

  • Calculate the conversion and turnover frequency (TOF) based on the integration of the respective signals relative to the internal standard.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Catalyst and Substrate Preparation (Inert Atmosphere) prep_cat Weigh Sr-H Catalyst and Internal Standard prep_sol Add Anhydrous Deuterated Solvent prep_cat->prep_sol prep_sub Add Olefin Substrate prep_sol->prep_sub seal Seal High-Pressure NMR Tube prep_sub->seal pressurize Pressurize with H₂ Gas seal->pressurize react Heat to Reaction Temperature pressurize->react monitor Monitor by ¹H NMR react->monitor monitor->react Continue Reaction analyze Calculate Conversion and TOF monitor->analyze

Caption: Workflow for catalytic olefin hydrogenation.

II. Catalytic Hydrosilylation of Olefins

Molecular strontium hydride complexes also catalyze the hydrosilylation of olefins, an important transformation for the synthesis of organosilicon compounds. The reaction involves the addition of a Si-H bond across the C=C double bond.

Data Presentation: Catalytic Hydrosilylation of 1-Octene

The catalytic performance of [(Me₅PACP)₂Sr₂(μ-H)₂][B(C₆H₄-4-ⁿBu)₄]₂ in the hydrosilylation of 1-octene with phenylsilane is presented below.

CatalystSubstrateSilaneCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Product(s)
[(Me₅PACP)₂Sr₂(μ-H)₂]²⁺1-OctenePhSiH₃52524>99n-Octylphenylsilane

Data extracted from the supplementary information of Höllerhage, T. et al. Inorg. Chem. 2022, 61, 7, 3309–3316.[1][2]

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

  • [(Me₅PACP)₂Sr₂(μ-H)₂][B(C₆H₄-4-ⁿBu)₄]₂ catalyst

  • 1-Octene

  • Phenylsilane (PhSiH₃)

  • Anhydrous deuterated solvent (e.g., C₆D₆)

  • Internal standard (e.g., hexamethylbenzene)

  • NMR tube

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the strontium hydride catalyst in the chosen anhydrous, degassed deuterated solvent.

  • In a separate vial, add the 1-octene substrate and the internal standard.

  • To the substrate mixture, add the phenylsilane.

  • Initiate the reaction by adding a known volume of the catalyst stock solution to the substrate/silane mixture in an NMR tube.

  • Seal the NMR tube and monitor the reaction at room temperature (or a specified temperature) by ¹H NMR spectroscopy.

  • Observe the disappearance of the olefin and silane signals and the appearance of the product signals.

  • Determine the conversion and yield by integration of the signals relative to the internal standard.

Proposed Catalytic Cycle: Hydrosilylation

G catalyst [Sr]-H intermediate1 [Sr]-CH₂CH₂R catalyst->intermediate1 Olefin Insertion olefin RCH=CH₂ silane R'₃SiH product RCH₂CH₂SiR'₃ product->catalyst Regeneration intermediate1->product σ-Bond Metathesis intermediate2 [Sr]-SiR'₃

Caption: A plausible catalytic cycle for olefin hydrosilylation.

III. Reactivity Towards Other Unsaturated Substrates

While olefin hydrogenation and hydrosilylation are the most well-documented catalytic applications, molecular strontium hydride complexes exhibit reactivity towards a range of other unsaturated organic molecules. These reactions, while not always catalytic, provide insight into the potential for developing further catalytic transformations.

Stoichiometric Reactivity with an Imine

The dimeric strontium hydride complex [(Tpᴬᵈ,ⁱᴾʳ)Sr(μ-H)]₂ (where Tpᴬᵈ,ⁱᴾʳ = hydrotris(3-adamantyl-5-isopropyl-pyrazolyl)borate) has been shown to react stoichiometrically with N-benzylideneaniline.[3]

Reaction: [(Tpᴬᵈ,ⁱᴾʳ)Sr(μ-H)]₂ + 2 PhCH=NPh → 2 [(Tpᴬᵈ,ⁱᴾʳ)Sr(N(Ph)CH₂Ph)]

This reaction demonstrates the ability of the Sr-H bond to undergo insertion with a C=N double bond, suggesting the potential for catalytic imine hydrogenation or hydrosilylation, although catalytic turnovers have not been extensively reported.

Experimental Protocol: Stoichiometric Reaction with an Imine

Materials:

  • [(Tpᴬᵈ,ⁱᴾʳ)Sr(μ-H)]₂

  • N-benzylideneaniline

  • Anhydrous solvent (e.g., hexane or toluene)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a nitrogen-filled glovebox, dissolve the strontium hydride complex in the anhydrous solvent in a Schlenk flask.

  • In a separate flask, prepare a solution of the imine in the same solvent.

  • Slowly add the imine solution to the stirring solution of the strontium hydride complex at room temperature.

  • Allow the reaction to stir for a specified period.

  • Monitor the reaction by taking aliquots for NMR analysis to confirm the formation of the corresponding strontium amide complex.

  • For product isolation, remove the solvent under vacuum and wash the residue with a suitable solvent to remove any unreacted starting materials.

IV. Hydroamination: An Area for Future Development

Conclusion

Molecular strontium hydride complexes are effective catalysts for the hydrogenation and hydrosilylation of olefins. The protocols provided herein offer a starting point for researchers to explore these transformations. The continued investigation into the reactivity of these complexes is expected to uncover new catalytic applications, further establishing strontium as a valuable element in sustainable catalysis.

References

Application Notes and Protocols for the Synthesis and Characterization of Superconducting Strontium Polyhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for room-temperature superconductivity has led to the exploration of hydrogen-rich materials under extreme pressures. Among these, strontium polyhydrides (SrHn) have emerged as a promising class of high-temperature superconductors. Theoretical calculations have predicted the stability of various strontium polyhydrides with high superconducting critical temperatures (Tc) at achievable pressures. This document provides detailed application notes and experimental protocols for the synthesis of these novel materials using strontium hydride (SrH₂) as a precursor in a diamond anvil cell (DAC), followed by their characterization.

Data Presentation

The following tables summarize the theoretically predicted and experimentally observed superconducting properties of various strontium polyhydrides.

Table 1: Theoretical Superconducting Properties of Strontium Polyhydrides

CompoundPressure (GPa)Predicted Tc (K)Crystal Structure
SrH₄50 - 150-Various
SrH₆100189R-3m
SrH₁₀300259Cmca
SrH₂₂146LowP1

Table 2: Experimentally Observed Superconducting Properties of Strontium and Related Hydrides

CompoundPressure (GPa)Observed Tc (K)Notes
Elemental Sr35~7Superconductivity appears.
Elemental Sr~42Increased TcTwo-fold increase compared to lower pressures.[1]
SrH₂₂146-Successfully synthesized.[2]
(La,Ce)H₉₋₁₀113176Example of a related ternary hydride superconductor.
YH₄155~88Example of a related binary hydride superconductor.[3]

Experimental Protocols

I. Synthesis of Strontium Polyhydrides in a Diamond Anvil Cell (DAC)

This protocol outlines the synthesis of strontium polyhydrides (e.g., SrH₁₀) from strontium hydride (SrH₂) using an in-situ laser-heated diamond anvil cell.

Materials and Equipment:

  • Strontium Hydride (SrH₂) powder (high purity)

  • Diamond Anvil Cell (DAC) with appropriate culet size (e.g., 100-300 µm)

  • Rhenium (Re) gaskets

  • Ruby spheres (for pressure calibration)

  • Pressure-transmitting medium (e.g., high-purity H₂)

  • Gas loading system for hydrogen

  • In-situ laser heating system (e.g., Nd:YAG or fiber laser)

  • Microscope for sample loading and observation

  • Glovebox with an inert atmosphere (e.g., Argon)

Protocol:

  • Gasket Preparation:

    • Pre-indent a rhenium gasket to a thickness of approximately 20-30 µm using the diamond anvils.

    • Drill a sample chamber hole (typically 50-100 µm in diameter) in the center of the indentation using a laser drilling system or a micro-driller.

  • Sample Loading:

    • Perform all sample handling inside a glovebox to prevent contamination.

    • Place a small amount of high-purity SrH₂ powder into the sample chamber of the gasket.

    • Position a few ruby spheres near the edge of the sample for in-situ pressure measurement via ruby fluorescence.

  • Gas Loading:

    • Place the prepared DAC into a gas loading system.

    • Evacuate the system to remove any residual air and moisture.

    • Introduce high-purity hydrogen gas into the chamber, which will serve as both a reactant and a pressure-transmitting medium.

    • Pressurize the chamber to the desired initial pressure to load hydrogen into the sample chamber of the DAC.

    • Seal the DAC while under pressure to trap the hydrogen.

  • In-situ Laser Heating:

    • Mount the loaded DAC in the laser heating setup.

    • Measure the initial pressure at room temperature using the ruby fluorescence method.

    • Increase the pressure to the target synthesis pressure (e.g., >100 GPa for SrH₁₀).

    • Focus the laser beam onto the SrH₂ sample. The laser can be operated in continuous wave (CW) or pulsed mode.[4]

    • Heat the sample to the desired synthesis temperature (typically 1500-2500 K) for a duration of several seconds to minutes. The temperature is determined by fitting the thermal emission spectrum to Planck's blackbody radiation law.[5]

    • Monitor the sample visually for any changes, such as melting or recrystallization, which may indicate a reaction.

    • After heating, quench the sample to room temperature by turning off the laser. The newly formed strontium polyhydride phase should be metastable at high pressure.

II. Characterization of Superconductivity

A. Four-Probe Electrical Resistance Measurement

This protocol describes the in-situ measurement of electrical resistance as a function of temperature to identify the superconducting transition.

Equipment:

  • DAC with pre-patterned microelectrodes on one diamond anvil (e.g., deposited Tungsten or Boron-doped diamond electrodes).[6]

  • Cryostat for low-temperature measurements.

  • DC current source.

  • High-precision voltmeter.

  • Temperature controller and sensor.

Protocol:

  • Sample Preparation:

    • Synthesize the strontium polyhydride in a DAC equipped with four electrical probes in a van der Pauw or linear four-probe configuration.[7][8] The probes should be in direct contact with the synthesized sample.

  • Measurement Setup:

    • Mount the DAC in a cryostat capable of reaching temperatures below the expected Tc.

    • Connect the outer two probes to a constant current source and the inner two probes to a high-impedance voltmeter.[8]

  • Data Acquisition:

    • Cool the sample down to the lowest achievable temperature (e.g., ~4 K).

    • Apply a small constant DC current through the outer probes. The current should be low enough to avoid significantly affecting the superconducting state.

    • Measure the voltage across the inner probes as the temperature is slowly increased.

    • Record the resistance (R = V/I) as a function of temperature.

    • The superconducting transition is identified by a sharp drop in resistance to a value close to zero at the critical temperature (Tc).

B. Synchrotron X-ray Diffraction (XRD) and Rietveld Refinement

This protocol details the structural characterization of the synthesized strontium polyhydride using synchrotron XRD and subsequent data analysis.

Equipment:

  • Synchrotron beamline with a high-brilliance X-ray source.

  • DAC compatible with the beamline setup.

  • Area detector for collecting diffraction patterns.

  • Software for Rietveld refinement (e.g., GSAS-II, FullProf, MAUD).[9][10]

Protocol:

  • Data Collection:

    • Mount the DAC containing the synthesized strontium polyhydride on the synchrotron beamline.

    • Use a monochromatic X-ray beam with a small spot size to illuminate the sample.

    • Collect the angle-dispersive diffraction pattern using an area detector.

    • Collect diffraction patterns at various pressures during compression and decompression to study the phase stability.

  • Data Analysis and Rietveld Refinement:

    • Integrate the 2D diffraction image to obtain a 1D diffraction pattern (intensity vs. 2θ).

    • Perform Rietveld refinement on the diffraction pattern to determine the crystal structure, lattice parameters, and phase fractions.

    • Refinement Steps:

      • Initial Model: Start with a plausible crystal structure model for the expected strontium polyhydride phase (e.g., from theoretical predictions).

      • Background Fitting: Model the background using a suitable function (e.g., polynomial).

      • Peak Profile Refinement: Refine the peak profile parameters (e.g., using a pseudo-Voigt or Pearson VII function) to match the experimental peak shapes.[11]

      • Lattice Parameter Refinement: Refine the unit cell parameters.

      • Atomic Position and Occupancy Refinement: Refine the atomic coordinates and site occupancies. For hydrides, the positions of hydrogen atoms can be challenging to determine accurately from XRD data alone and may require constraints or comparison with theoretical models.

      • Isotropic/Anisotropic Displacement Parameter Refinement: Refine the thermal displacement parameters.

    • The quality of the refinement is assessed by the goodness-of-fit parameters (e.g., Rwp, χ²). A successful refinement provides a detailed structural model of the synthesized superconducting phase.

Visualizations

experimental_workflow cluster_synthesis I. Synthesis in Diamond Anvil Cell cluster_characterization II. Characterization prep Gasket Preparation & SrH2 Loading gas_load Hydrogen Gas Loading prep->gas_load compress Compression to Target Pressure gas_load->compress heat In-situ Laser Heating compress->heat quench Quenching to Room Temperature heat->quench xrd Synchrotron X-ray Diffraction quench->xrd Structural Analysis resistance Four-Probe Resistance Measurement quench->resistance Superconductivity Measurement rietveld Rietveld Refinement xrd->rietveld tc_determination Tc Determination resistance->tc_determination

Caption: Experimental workflow for the synthesis and characterization of superconducting strontium polyhydrides.

logical_relationship Pressure Increasing Pressure SrHn Formation of SrHn (n>2) Pressure->SrHn drives SrH2 SrH2 + H2 SrH2->SrHn precursor for Structure Specific Crystal Structure (e.g., Cmca for SrH10) SrHn->Structure adopts Superconductivity High-Tc Superconductivity Structure->Superconductivity enables

Caption: Logical relationship between pressure, precursor, structure, and superconductivity in the Sr-H system.

References

Strontium Hydride in Isotopic Exchange: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note SRH-001

The Emerging Role of Molecular Strontium Hydride Complexes in Catalytic Hydrogen Isotope Exchange (HIE)

Researchers in drug discovery and development are continually seeking more efficient and selective methods for isotopic labeling. While transition metals have long dominated the landscape of hydrogen isotope exchange (HIE) catalysis, recent advancements have highlighted the potential of earth-abundant main-group metals. Among these, molecular strontium hydride complexes are emerging as a novel class of catalysts for C-H activation and deuteration, offering a potential alternative to precious metal catalysts.

It is critical to distinguish that the reactive species in this context are not the simple, commercially available binary salt, strontium hydride (SrH₂). Instead, catalytic activity has been demonstrated using well-defined, soluble molecular strontium hydride complexes stabilized by bulky ancillary ligands. These sophisticated complexes exhibit unique reactivity, enabling the activation of otherwise inert C-H bonds.

Current research, primarily demonstrated with benchmark substrates like benzene, shows that these strontium hydride catalysts can mediate the exchange of hydrogen for deuterium (H/D exchange) using deuterium gas (D₂). The proposed mechanism involves a nucleophilic attack of the hydride on the aromatic ring, facilitated by the strontium cation's interaction with the substrate's π-system. This pathway is distinct from many transition-metal-catalyzed processes and opens new avenues for catalyst design and selectivity.

While the field is still in its early stages, the use of strontium-based catalysts presents several potential advantages, including:

  • Use of an Earth-Abundant Metal: Strontium is significantly more abundant and less costly than precious metals like iridium, rhodium, and palladium.

  • Novel Reactivity: The unique mechanism may offer complementary selectivity for C-H activation compared to established methods.

However, researchers should be aware of the current limitations:

  • Catalyst Synthesis: The active molecular strontium hydride catalysts require multi-step synthesis of bulky, specialized ligands and are highly sensitive to air and moisture.

  • Substrate Scope: To date, the reported reactivity is primarily focused on simple aromatic hydrocarbons. The applicability to complex, functionalized molecules relevant to the pharmaceutical industry has not yet been extensively demonstrated.

This application note serves to introduce the scientific community to this nascent but promising area of catalysis. The following sections provide a representative protocol for a known catalytic system and summarize the available performance data.

Data Presentation: Performance of a Molecular Strontium Hydride Catalyst

The quantitative data available for strontium hydride-catalyzed isotopic exchange is currently limited. The following table summarizes the performance of a representative, well-defined molecular strontium hydride complex in the deuteration of benzene. This data is intended for comparison and to provide a baseline for future catalyst development.

CatalystSubstrateIsotope SourceTemperature (°C)Pressure (bar D₂)Turnover Frequency (TOF, h⁻¹)Notes
[(DIPePBDI)Sr(μ-H)]₂BenzeneD₂8050~1.5Catalytic H/D exchange observed.
in situ generated Sr-hydride-amideBenzeneD₂12010 - 50up to 268Catalyst formed from Sr[N(SiiPr₃)₂]₂ and D₂. TOF competitive with some precious metals.

DIPePBDI = HC[C(Me)N-DIPeP]₂, where DIPeP = 2,6-diisopentylphenyl

Experimental Protocols

The following is a representative protocol for the catalytic deuteration of benzene using a molecular strontium hydride complex.

Disclaimer: This protocol is based on published research and involves highly air- and moisture-sensitive reagents. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Solvents and reagents must be rigorously dried and deoxygenated before use.

Protocol 1: Catalytic Deuteration of Benzene with a Pre-formed Strontium Hydride Dimer

Objective: To perform the hydrogen isotope exchange of benzene with deuterium gas catalyzed by the dimeric strontium hydride complex [(DIPePBDI)Sr(μ-H)]₂.

Materials:

  • Strontium hydride catalyst: [(DIPePBDI)Sr(μ-H)]₂ (Synthesized according to literature procedures)

  • Substrate: Benzene (C₆H₆), dried and degassed

  • Isotope Source: Deuterium gas (D₂), high purity

  • Solvent: Benzene-d₆ (C₆D₆) or Cyclohexane-d₁₂ (C₁₂D₁₂), dried and degassed (for monitoring by NMR)

  • Internal Standard: e.g., Hexamethylbenzene, dried and degassed

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar and pressure gauge

  • Inert atmosphere glovebox

  • Schlenk line apparatus

  • NMR tubes (J. Young type or similar)

Procedure:

  • Reactor Preparation: In an inert atmosphere glovebox, charge a high-pressure reactor with the strontium hydride catalyst, [(DIPePBDI)Sr(μ-H)]₂ (e.g., 5 mol%).

  • Addition of Substrate and Solvent: Add the desired amount of benzene and a solvent (if necessary) to the reactor. If monitoring the reaction in situ, a deuterated solvent like C₆D₆ can be used.

  • Sealing and Pressurization: Seal the reactor, remove it from the glovebox, and connect it to a manifold with a D₂ gas supply. Purge the reactor headspace with D₂ gas (3 x cycles).

  • Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 50 bar) with D₂ gas. Place the reactor in a heating block or oil bath pre-heated to the reaction temperature (e.g., 80 °C).

  • Reaction Monitoring: Stir the reaction mixture for the desired duration. The progress of the H/D exchange can be monitored by periodically taking aliquots (if the reactor setup allows) or by analyzing the final product.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the D₂ gas in a well-ventilated fume hood.

    • Backfill the reactor with an inert gas.

    • In a glovebox, carefully open the reactor. The reaction mixture can be analyzed directly.

    • To determine the level of deuterium incorporation, analyze the sample by ¹H NMR and/or Mass Spectrometry (GC-MS or LC-MS). In the ¹H NMR spectrum, the decrease in the integral of the benzene peak relative to an internal standard will indicate the extent of deuteration.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of molecular strontium hydride in catalytic isotopic exchange.

G sub Arene (C-H) int_node π-Complex Intermediate sub->int_node Coordination cat [Sr]-H Catalyst cat->int_node iso D₂ iso->int_node prod Deuterated Arene (C-D) prod->cat Catalyst Regeneration int_node->prod Nucleophilic Attack & C-D Bond Formation side_prod HD int_node->side_prod

Caption: Proposed catalytic cycle for arene deuteration.

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Isotopic Exchange Reaction cluster_analysis 3. Work-up & Analysis setup setup reaction reaction analysis analysis A Load Sr-H Catalyst into Pressure Reactor B Add Benzene (Substrate) & Solvent A->B C Seal Reactor & Purge with D₂ Gas B->C D Pressurize with D₂ (e.g., 50 bar) C->D E Heat to Reaction Temp (e.g., 80°C) & Stir D->E F Cool, Vent D₂ Gas, & Inert with Ar/N₂ E->F G Analyze Reaction Mixture F->G H Determine %D Incorporation (NMR, Mass Spec) G->H

Caption: Experimental workflow for catalytic deuteration.

Application of Strontium Hydride Complexes in Hydrofunctionalization Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of defined strontium hydride cationic complexes as catalysts in hydrofunctionalization reactions, specifically olefin hydrogenation and hydrosilylation. The information is based on the findings reported in the study titled "Strontium Hydride Cations Supported by a Large NNNNN Type Macrocycle: Synthesis, Structure, and Hydrofunctionalization Catalysis"[1][2][3].

Introduction

Alkaline earth metal hydrides are emerging as viable catalysts in various organic transformations due to their high reactivity and the earth-abundance of the constituent elements. Strontium hydride complexes, in particular, have demonstrated catalytic activity in hydrofunctionalization reactions. This document outlines the application of a specific soluble dinuclear strontium dihydride complex, [(Me5PACP)2Sr2(μ-H)2][B(C6H4-4-nBu)4]2, in the hydrogenation of unactivated alkenes and the hydrosilylation of terminal alkenes.

Data Presentation

The catalytic performance of the strontium dihydride complex in the hydrogenation of 1-hexene and the hydrosilylation of 1-octene is summarized below. Kinetic analyses have shown that the strontium complex exhibits lower catalytic activity compared to its isostructural calcium analogue, a phenomenon attributed to a less favorable monomer-dimer equilibrium preceding the catalytic cycle[1][2].

Table 1: Catalytic Hydrogenation of 1-Hexene
EntryCatalyst Loading (mol%)SubstrateProductConversion (%)Time (h)TOF (h⁻¹)
151-Hexenen-Hexane>9524~0.8

Reaction Conditions: 1-Hexene (0.5 mmol), catalyst (0.025 mmol) in C6D6 at room temperature under 1 bar of H2.

Table 2: Catalytic Hydrosilylation of 1-Octene
EntryCatalyst Loading (mol%)SubstrateSilaneProductConversion (%)Time (h)TOF (h⁻¹)
151-OctenePhSiH31-(Phenylsilyl)octane>9548~0.4

Reaction Conditions: 1-Octene (0.5 mmol), Phenylsilane (0.5 mmol), catalyst (0.025 mmol) in C6D6 at room temperature.

Experimental Protocols

Detailed methodologies for the synthesis of the strontium hydride catalyst precursor and the catalytic hydrofunctionalization reactions are provided below. These protocols are adapted from the supporting information of the primary research article[1].

Synthesis of the Strontium Dihydride Catalyst

The active catalyst, [(Me5PACP)2Sr2(μ-H)2][B(C6H4-4-nBu)4]2, is synthesized via the hydrogenolysis of a benzyl precursor.

Materials:

  • [(Me5PACP)Sr(CH2Ph)][B(C6H4-4-nBu)4]

  • Dihydrogen (H2) gas

  • Anhydrous toluene

  • Schlenk line and glovebox techniques

Procedure:

  • In a glovebox, dissolve the benzyl precursor [(Me5PACP)Sr(CH2Ph)][B(C6H4-4-nBu)4] in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • Introduce dihydrogen gas (1 bar) into the flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by NMR spectroscopy for the disappearance of the benzyl signals and the appearance of the hydride signal.

  • Upon completion, remove the solvent under vacuum to yield the dinuclear dihydride complex as a solid.

General Protocol for Catalytic Hydrogenation of Alkenes

Materials:

  • Strontium dihydride catalyst [(Me5PACP)2Sr2(μ-H)2][B(C6H4-4-nBu)4]2

  • Alkene substrate (e.g., 1-hexene)

  • Anhydrous deuterated benzene (C6D6) for NMR monitoring

  • J. Young NMR tube

  • Hydrogen (H2) gas

Procedure:

  • In a glovebox, prepare a stock solution of the strontium dihydride catalyst in C6D6.

  • In a J. Young NMR tube, add the alkene substrate (0.5 mmol).

  • Add the catalyst solution (5 mol %, 0.025 mmol) to the NMR tube.

  • Seal the NMR tube and connect it to a gas line.

  • Pressurize the tube with H2 gas (1 bar).

  • Monitor the reaction progress at room temperature by ¹H NMR spectroscopy by observing the disappearance of the alkene signals and the appearance of the alkane signals.

General Protocol for Catalytic Hydrosilylation of Alkenes

Materials:

  • Strontium dihydride catalyst [(Me5PACP)2Sr2(μ-H)2][B(C6H4-4-nBu)4]2

  • Alkene substrate (e.g., 1-octene)

  • Silane (e.g., phenylsilane, PhSiH3)

  • Anhydrous deuterated benzene (C6D6) for NMR monitoring

  • J. Young NMR tube

Procedure:

  • In a glovebox, prepare a stock solution of the strontium dihydride catalyst in C6D6.

  • In a J. Young NMR tube, add the alkene substrate (0.5 mmol) and the silane (0.5 mmol).

  • Add the catalyst solution (5 mol %, 0.025 mmol) to the NMR tube.

  • Seal the NMR tube.

  • Monitor the reaction progress at room temperature by ¹H NMR spectroscopy by observing the disappearance of the alkene and silane signals and the appearance of the alkylsilane product signals.

Mandatory Visualization

Proposed Catalytic Cycle for Olefin Hydrofunctionalization

The catalytic cycle is proposed to involve a pre-equilibrium between the dimeric resting state of the catalyst and a more reactive monomeric strontium hydride species. This monomeric species then participates in the hydrofunctionalization of the olefin.

Catalytic_Cycle catalyst [(L)Sr(μ-H)]₂ (Dimer) monomer 2 [(L)Sr-H] (Monomer) catalyst->monomer Equilibrium alkene_complex [(L)Sr-H(Alkene)] monomer->alkene_complex + Alkene insertion [(L)Sr-Alkyl] alkene_complex->insertion Migratory Insertion insertion->monomer + H₂ or H-SiR₃ product_release Product (Alkane/Alkylsilane) insertion->product_release

Caption: Proposed catalytic cycle for SrH2-mediated hydrofunctionalization.

Experimental Workflow for Catalytic Hydrogenation

This diagram illustrates the general workflow for conducting a catalytic hydrogenation experiment using the strontium hydride complex.

Experimental_Workflow start Start prep_cat Prepare Catalyst Stock Solution (in Glovebox) start->prep_cat prep_sub Prepare Substrate in J. Young Tube (in Glovebox) start->prep_sub combine Combine Catalyst and Substrate prep_cat->combine prep_sub->combine pressurize Pressurize with H₂ (1 bar) combine->pressurize react React at Room Temperature pressurize->react monitor Monitor by NMR Spectroscopy react->monitor end End monitor->end

References

Application Notes & Protocols: Portable Hydrogen Generation Using Strontium Hydride

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Application Note 1.0: On-Demand Hydrogen Generation via Strontium Hydride Hydrolysis

Principle of Operation

Strontium hydride (SrH₂) is a saline hydride that serves as a high-density solid-state hydrogen storage material.[1] It reacts exothermically and irreversibly with water in a process known as hydrolysis to produce high-purity hydrogen gas and strontium hydroxide (Sr(OH)₂), a stable, non-toxic byproduct.[2][3] The reaction is represented by the following equation:

SrH₂ (s) + 2H₂O (l) → Sr(OH)₂ (aq/s) + 2H₂ (g) [3][4]

This reaction is immediate upon contact with water, allowing for "on-demand" hydrogen generation that can be controlled by regulating the supply of water to the hydride material.[2][5] This characteristic makes SrH₂ a compelling candidate for portable power applications where controlled, safe, and immediate gas generation is required.

Key Advantages and Limitations

The primary advantage of using SrH₂ is its high gravimetric hydrogen density. The material itself contains a significant amount of hydrogen by weight, which is released upon reaction. Hydride compounds are frequently used as portable sources of hydrogen gas for this reason.[6] The reaction is robust and does not require complex catalysts or high temperatures to proceed, simplifying reactor design.[7]

Limitations include the highly reactive nature of the hydride, which necessitates careful handling and storage under inert, dry conditions to prevent premature reaction with atmospheric moisture.[8][9] Furthermore, the process is not reversible; the strontium hydroxide byproduct cannot be easily regenerated back into strontium hydride, making it a single-use fuel source.

Applications

The primary application for this technology is in portable fuel cell systems, which require a continuous supply of hydrogen to generate electricity for military, remote sensing, or emergency power applications.[7] Other potential uses include:

  • Analytical Chemistry: Providing a portable source of pure hydrogen for gas chromatography or other analytical techniques.

  • In-situ Chemical Synthesis: Use as a reducing agent in field applications.[3]

  • Emergency Inflation: Rapidly inflating weather balloons or other devices where a lightweight gas source is needed, similar to the historical use of calcium hydride.[10]

Technical Data 2.0: Properties and Performance

Table: Physicochemical Properties of Strontium Hydride (SrH₂)
PropertyValueSource(s)
Molar Mass 89.64 g/mol [3]
Appearance White to grayish crystalline solid/powder[2][11]
Density ~3.26 g/cm³[1][3]
Melting Point 1050°C (Decomposes)[1][3]
CAS Number 13598-33-9[1]
Theoretical Hydrogen Content 2.25 wt.%Calculated
Theoretical H₂ Yield (Hydrolysis) 1000 cm³/g (at STP)Calculated
Table: Hydrogen Generation Performance Metrics
ParameterDescriptionTypical Value/Range
Reaction Stoichiometry Moles of H₂ produced per mole of SrH₂2
Hydrogen Purity Purity of the generated gas stream>99.9% (typically limited by water vapor)
Reaction Control Method Method used to start, stop, and modulate H₂ flowWater flow rate limitation
Operating Temperature Temperature range for the hydrolysis reactionAmbient to < 100°C
Byproduct Solid or aqueous waste productStrontium Hydroxide (Sr(OH)₂)

Experimental Protocol 3.0: Controlled Hydrolysis of SrH₂ for Hydrogen Generation

Objective

To safely generate and quantify hydrogen gas produced from the controlled hydrolysis of strontium hydride powder. This protocol outlines a laboratory-scale batch process.

Materials and Equipment
  • Reagents: Strontium hydride (SrH₂) powder (99.5% purity, <60 mesh), Deionized water, Inert gas (Argon or Nitrogen).[2][12]

  • Glassware: Three-neck round-bottom flask (reactor), dropping funnel (water reservoir), gas outlet adapter with stopcock, magnetic stir bar.

  • Equipment: Magnetic stirrer, gas-tight syringe or peristaltic pump for controlled water delivery, gas collection apparatus (e.g., gas burette or inverted graduated cylinder in a water bath), mass flow meter, balance (±0.1 mg), Schlenk line or glovebox for inert atmosphere handling.[13][14]

Workflow Diagram: Experimental Setup

G cluster_prep Preparation (Inert Atmosphere) cluster_setup System Assembly cluster_reaction Hydrogen Generation cluster_analysis Data Collection p1 Weigh SrH₂ Powder p2 Load SrH₂ into Reactor p1->p2 s1 Assemble Glassware (Flask, Funnel, Outlet) s2 Purge System with Inert Gas (Ar/N₂) s1->s2 s3 Load Deionized Water into Funnel s2->s3 r1 Start Stirring s3->r1 r2 Initiate Controlled Water Addition r1->r2 r3 Monitor Reaction (Temp, Pressure) r2->r3 r4 Collect H₂ Gas r3->r4 a1 Measure Total Volume of H₂ r4->a1 a2 Calculate Yield a1->a2 end End a2->end start Start start->p1

Caption: Experimental workflow for lab-scale hydrogen generation from SrH₂.

Detailed Procedure
  • Preparation (Inert Atmosphere): Due to its reactivity with moisture, all handling of SrH₂ must be done under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8][9][13]

  • Accurately weigh approximately 0.5 g of SrH₂ powder and transfer it to the three-neck reaction flask containing a magnetic stir bar.

  • System Assembly: Securely assemble the reaction apparatus. Attach the dropping funnel to the central neck and the gas outlet adapter to a side neck. The third neck can be sealed with a septum for thermocouple insertion if temperature monitoring is desired.

  • Connect the gas outlet to the gas collection system (e.g., gas burette).

  • Remove the apparatus from the inert atmosphere and connect it to an inert gas line. Purge the entire system for 5-10 minutes to remove any residual air and moisture.

  • Accurately measure and load 20 mL of deionized water into the dropping funnel and seal it.

  • Reaction: Begin magnetic stirring to ensure even distribution of the powder.

  • Slowly add the water dropwise from the funnel into the reaction flask. The rate of hydrogen evolution is directly proportional to the rate of water addition. Caution: The reaction is exothermic; adding water too quickly can cause a rapid increase in temperature and pressure.

  • Continue adding water and collecting the evolved gas until the reaction ceases (i.e., no more gas is produced upon water addition).

  • Data Collection: Record the final volume of hydrogen gas collected. Note the ambient temperature and pressure to correct the gas volume to Standard Temperature and Pressure (STP).

Data Analysis
  • Correct Gas Volume to STP: Use the combined gas law to correct the measured volume of H₂ to STP (0 °C and 1 atm).

  • Calculate Moles of H₂: Convert the corrected volume of H₂ to moles (1 mole of any gas at STP = 22.4 L).

  • Calculate Theoretical Yield: Based on the initial mass of SrH₂, calculate the theoretical maximum moles of H₂ that could be produced (mass of SrH₂ / molar mass of SrH₂ * 2).

  • Determine Percentage Yield: (Actual moles of H₂ / Theoretical moles of H₂) * 100%.

System Schematics 4.0: Reaction and System Design

Diagram: SrH₂ Hydrolysis Reaction Pathway

G cluster_reactants Reactants cluster_products Products SrH2 SrH₂ (solid) Reaction Hydrolysis (Exothermic) SrH2->Reaction H2O 2H₂O (liquid) H2O->Reaction SrOH2 Sr(OH)₂ (byproduct) H2 2H₂ (gas) Reaction->SrOH2 Reaction->H2

Caption: Chemical reaction pathway for the hydrolysis of strontium hydride.

Diagram: Conceptual Portable Generator System

G Water Water Reservoir (H₂O) Control Flow Control (Pump / Valve) Water->Control liquid Reactor Reaction Chamber (SrH₂ Cartridge) Control->Reactor controlled flow Separator Gas-Liquid Separator Reactor->Separator gas + liquid H2_Out Pure H₂ Output Separator->H2_Out gas Byproduct Sr(OH)₂ Byproduct Out Separator->Byproduct slurry

Caption: Logical flow diagram of a portable SrH₂ hydrogen generator.

Safety Protocol 5.0

Handling Strontium Hydride
  • Water Reactivity: Strontium hydride reacts vigorously with water and moisture to produce flammable hydrogen gas.[8][15] All contact with water must be avoided during storage and handling. P223: Do not allow contact with water.[9][15]

  • Handling Environment: Handle and store SrH₂ under a dry, inert gas like argon or nitrogen.[8][9] Keep containers tightly closed and store in a cool, dry, well-ventilated place.[12][15]

  • Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coat, and chemical-impermeable gloves.[9][15]

  • Spills: In case of a spill, do not use water to clean up.[9] Sweep or scoop the material into a dry, closed container. Use non-sparking tools.[9][15]

Handling Hydrogen Gas
  • Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure adequate ventilation and remove all sources of ignition (sparks, open flames, hot surfaces).[15]

  • Asphyxiation Risk: Although non-toxic, hydrogen can displace oxygen in enclosed spaces, leading to asphyxiation. Always work in a well-ventilated area.[8]

  • Fire Extinguishing: For fires involving strontium hydride, use a Class D dry powder extinguisher. Do not use water, CO₂, or foam.[15][16]

References

Application Notes and Protocols: The Role of Strontium Hydride (SrH₂) in the Synthesis of Perovskite-Type Hydride-Ion Conductors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite-type hydrides are a class of materials garnering significant interest for their potential as solid-state hydride-ion (H⁻) conductors. These materials are crucial for the development of advanced energy storage and conversion technologies, such as all-solid-state batteries, fuel cells, and electrochemical reactors. Strontium hydride (SrH₂) serves as a key precursor in the synthesis of various strontium-containing perovskite hydrides, contributing to the structural stability and ionic conductivity of the final material. This document provides detailed application notes, experimental protocols, and quantitative data on the use of SrH₂ in the synthesis of these promising hydride-ion conductors.

Data Presentation

The following tables summarize the quantitative data for representative strontium-containing perovskite-type hydride-ion conductors.

Table 1: Ionic Conductivity of Sr-Containing Perovskite-Type Hydrides

CompoundSynthesis MethodSr PrecursorTemperature (°C)Ionic Conductivity (S cm⁻¹)Activation Energy (eV)Reference
SrLiH₃MechanochemicalSrH₂25~1 x 10⁻⁷-[1]
Sr₀.₉₂₅Na₀.₀₇₅LiH₂.₉₂₅MechanochemicalSrH₂255.0 x 10⁻⁶-[1]
SrTiO₃₋ₓHₓTopotactic (CaH₂ reduction)SrTiO₃--~0.30[2]
SrVO₂HTopotactic (CaH₂ reduction)SrVO₃---[3]
La₂₋ₓSrₓLiH₁₋ₓO₃High-Pressure Solid-StateSrO/SrCO₃300Varies with x-[4]

Note: The use of SrO or SrCO₃ in high-pressure synthesis of oxyhydrides often involves in-situ formation of hydride species under a hydrogen-rich environment, conceptually similar to using SrH₂ directly.

Experimental Protocols

Detailed methodologies for the synthesis of strontium-containing perovskite-type hydride-ion conductors are provided below. These protocols are based on established synthesis routes and can be adapted for specific research needs.

Protocol 1: Mechanochemical Synthesis of Sr-based Perovskite Hydrides (e.g., SrLiH₃ and its derivatives)

This protocol describes a solvent-free method to synthesize perovskite hydrides at room temperature, which is particularly useful for air- and moisture-sensitive materials.

Materials:

  • Strontium hydride (SrH₂, 99.5%)

  • Lithium hydride (LiH, 95%)

  • Sodium hydride (NaH, 95%) (for doped samples)

  • Planetary ball mill with stainless steel or tungsten carbide vials and balls

  • Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

  • Precursor Handling: All handling of hydrides must be performed inside an argon-filled glovebox to prevent reaction with air and moisture.

  • Stoichiometric Weighing: Weigh stoichiometric amounts of the precursor hydrides. For example, for SrLiH₃, use a 1:1 molar ratio of SrH₂ and LiH. For doped samples like Sr₀.₉₂₅Na₀.₀₇₅LiH₂.₉₂₅, adjust the molar ratios of SrH₂, NaH, and LiH accordingly.

  • Ball Milling:

    • Load the weighed precursors and milling balls into the milling vial inside the glovebox. A typical ball-to-powder mass ratio is 20:1.

    • Seal the vial tightly.

    • Mill the mixture using a planetary ball mill at a rotational speed of 400-600 rpm for 10-20 hours.[5]

  • Sample Recovery: After milling, return the vial to the glovebox and carefully recover the powdered product.

  • Characterization: The synthesized powder should be characterized using X-ray diffraction (XRD) to confirm the perovskite phase formation. Due to the air sensitivity of the hydrides, the sample holder for XRD should be sealed with a dome to prevent exposure to air.

Protocol 2: High-Pressure Solid-State Synthesis of Sr-Containing Oxyhydride Perovskites

This method is suitable for synthesizing dense, polycrystalline perovskite oxyhydrides that are often not accessible under ambient pressure.

Materials:

  • Strontium oxide (SrO, 99.9%) or Strontium carbonate (SrCO₃, 99.9%)

  • Other metal oxides or hydrides as required by the target stoichiometry (e.g., La₂O₃, LiH)

  • High-pressure synthesis apparatus (e.g., cubic-anvil press)

  • Gold or platinum capsule

Procedure:

  • Precursor Preparation: Thoroughly mix the stoichiometric amounts of the precursor powders in an agate mortar under an inert atmosphere.

  • Encapsulation: Load the mixed powder into a gold or platinum capsule and seal it tightly. This is to prevent contamination and reaction with the pressure-transmitting medium.

  • High-Pressure Synthesis:

    • Place the sealed capsule into the high-pressure apparatus.

    • Apply a pressure of 2-5 GPa.

    • Heat the sample to 800-1000 °C for 1-2 hours.[6]

    • Quench the sample to room temperature while maintaining the pressure.

    • Slowly release the pressure.

  • Sample Recovery and Characterization: Recover the sample from the capsule and characterize its structure and properties.

Protocol 3: Topotactic Synthesis of Sr-based Perovskite Oxyhydrides from Oxide Precursors

This method involves the chemical conversion of a pre-synthesized oxide perovskite into an oxyhydride by reaction with a strong reducing agent like calcium hydride (CaH₂).

Materials:

  • Pre-synthesized strontium-containing perovskite oxide powder (e.g., SrTiO₃, SrVO₃)

  • Calcium hydride (CaH₂, 95%)

  • Quartz tube

  • Tube furnace

Procedure:

  • Precursor Preparation: Synthesize the desired perovskite oxide precursor using conventional solid-state reaction methods.[7]

  • Mixing: In a glovebox, mix the perovskite oxide powder with an excess of CaH₂ powder.

  • Sealing: Place the mixture in a quartz tube and evacuate it to a high vacuum (~10⁻³ Pa). Seal the quartz tube.

  • Reaction: Heat the sealed tube in a furnace at 500-700 °C for several days.[3] The exact temperature and duration will depend on the specific oxide precursor.

  • Purification: After the reaction, the product will be a mixture of the desired oxyhydride and CaO, along with unreacted CaH₂. The CaO and CaH₂ can be removed by washing the product with a dilute acid solution (e.g., 0.1 M NH₄Cl in methanol) or deionized water.[3] This step should be performed carefully to avoid decomposition of the oxyhydride product.

  • Drying and Characterization: Dry the purified powder under vacuum and characterize its properties.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of strontium-containing perovskite-type hydride-ion conductors.

solid_state_synthesis start Start precursors Weigh Stoichiometric Precursors (SrH₂, LiH, etc.) start->precursors mixing Mix Powders in Mortar precursors->mixing encapsulate Seal in Pt/Au Capsule mixing->encapsulate pressurize Apply High Pressure (2-5 GPa) encapsulate->pressurize heat Heat to 800-1000 °C pressurize->heat quench Quench to Room Temperature heat->quench depressurize Release Pressure quench->depressurize product Recover Perovskite Hydride Product depressurize->product end End product->end

High-Pressure Solid-State Synthesis Workflow

mechanochemical_synthesis start Start precursors Weigh Stoichiometric Hydride Precursors (e.g., SrH₂, LiH) start->precursors load Load Precursors & Balls into Milling Vial precursors->load mill Ball Mill (400-600 rpm, 10-20 h) load->mill recover Recover Powdered Product in Glovebox mill->recover characterize Characterize (e.g., XRD) recover->characterize end End characterize->end

Mechanochemical Synthesis Workflow

topotactic_synthesis start Start precursor_synth Synthesize Perovskite Oxide Precursor (e.g., SrTiO₃) start->precursor_synth mix Mix Oxide with CaH₂ in Glovebox precursor_synth->mix seal Seal in Evacuated Quartz Tube mix->seal react Heat at 500-700 °C seal->react purify Wash to Remove CaO and CaH₂ react->purify dry Dry Product Under Vacuum purify->dry end End dry->end

Topotactic Synthesis Workflow

Conclusion

The use of strontium hydride and other strontium precursors is integral to the synthesis of a variety of perovskite-type hydride-ion conductors. The choice of synthesis method—mechanochemical, high-pressure solid-state, or topotactic—depends on the target compound and desired material properties. The provided protocols and data serve as a valuable resource for researchers venturing into the synthesis and development of these next-generation solid-state ion conductors. Further research into doping and compositional tuning of these strontium-based perovskites holds the key to unlocking their full potential for energy applications.

References

Troubleshooting & Optimization

safe handling and storage protocols for strontium hydride powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of strontium hydride powder.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with strontium hydride powder?

A1: Strontium hydride is a flammable solid that is highly reactive, particularly with water.[1][2] Contact with water or moisture will cause a vigorous reaction, producing flammable hydrogen gas and strontium hydroxide.[1][3][4] The fine dust of strontium hydride can form explosive mixtures with air.[2] It is also irritating to the skin, eyes, and respiratory tract.[2][5]

Q2: What personal protective equipment (PPE) is required when handling strontium hydride powder?

A2: When handling strontium hydride powder, it is crucial to wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation.[6][7] Recommended PPE includes:

  • Gloves: Chemical-impermeable gloves that have been inspected before use.[8][9]

  • Eye Protection: Approved safety glasses or chemical splash-proof goggles.[2][7]

  • Protective Clothing: Flame-retardant and impervious clothing.[8][9]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially if dust is generated or exposure limits are exceeded.[2][7]

Q3: What are the proper storage conditions for strontium hydride powder?

A3: Strontium hydride must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][8][10] It is critical to store it under an inert gas, such as argon, and to protect it from moisture.[8][11] Do not allow the container to come into contact with water.[8]

Q4: How should I clean up a small spill of strontium hydride powder?

A4: In the event of a small spill, evacuate personnel to a safe area and ensure adequate ventilation.[6][8] Remove all sources of ignition and use non-sparking tools for cleanup.[6][8] Carefully sweep or scoop the spilled powder and place it into a suitable, closed container for disposal.[7] Do not use water for cleanup.[7][9]

Q5: What should I do in case of a fire involving strontium hydride?

A5: In case of a fire, use a Class D dry powder extinguisher, dry salt, limestone, or sand.[2] Do not use water, foam, or carbon dioxide , as strontium hydride reacts violently with water. Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][7]

Troubleshooting Guides

Issue: Unexpected Gas Evolution from Strontium Hydride Container

  • Possible Cause: Exposure to moisture. Strontium hydride reacts with water, even humidity in the air, to produce hydrogen gas.[3][4]

  • Solution:

    • Carefully move the container to a well-ventilated area or a fume hood.

    • Handle the container with appropriate PPE.

    • If safe to do so, check the container seal for any breaches.

    • If the material has been compromised, it should be disposed of according to regulations.

Issue: Poor Reactivity of Strontium Hydride in an Experiment

  • Possible Cause 1: Surface passivation. The strontium hydride powder may have a layer of strontium hydroxide or oxide on its surface due to minor exposure to air or moisture, which can reduce its reactivity.

  • Solution 1: Use fresh strontium hydride from a newly opened, properly sealed container. Ensure all reaction glassware is scrupulously dried and the reaction is conducted under a dry, inert atmosphere.

  • Possible Cause 2: Improper storage. Prolonged storage in a non-inert atmosphere or a container that is not airtight can lead to degradation of the material.

  • Solution 2: Always store strontium hydride in a desiccator under an inert gas. If you suspect the quality of your material has degraded, it is best to use a fresh supply.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight ~89.64 g/mol [3][4]
Appearance White or grayish solid/powder[1][3][5]
Density ~3.26 g/cm³[2][3]
Melting Point ~675 °C[6]
Decomposition Temperature ~1050 °C[2][3]

Detailed Experimental Protocol: Reduction of an Aldehyde using Strontium Hydride

This protocol outlines a general procedure for the reduction of an aldehyde to a primary alcohol using strontium hydride powder. All procedures must be carried out in a fume hood under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Strontium hydride (SrH₂) powder

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

Procedure:

  • Preparation:

    • Assemble the Schlenk flask with a magnetic stir bar and condenser under a positive pressure of inert gas.

    • Ensure all glassware is thoroughly oven-dried before use.

  • Reaction Setup:

    • In the Schlenk flask, suspend the strontium hydride powder (1.1 equivalents) in anhydrous THF.

    • Begin stirring the suspension.

  • Addition of Aldehyde:

    • Dissolve the aldehyde (1 equivalent) in anhydrous THF in a separate, dry flask.

    • Slowly add the aldehyde solution to the stirred suspension of strontium hydride at room temperature using a syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

    • The reaction is typically complete within a few hours.

  • Quenching:

    • Once the reaction is complete, cool the flask in an ice bath.

    • CAUTIOUSLY and slowly add a saturated aqueous solution of ammonium chloride to quench the excess strontium hydride. This will produce hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.

  • Workup:

    • Once gas evolution has ceased, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation as needed.

Visualizations

troubleshooting_gas_evolution issue Unexpected Gas Evolution from SrH₂ Container cause Possible Cause: Exposure to Moisture issue->cause reaction SrH₂ + 2H₂O → Sr(OH)₂ + 2H₂↑ (Vigorous Reaction) cause->reaction solution_1 Action 1: Move to Ventilated Area cause->solution_1 Immediate Response solution_2 Action 2: Inspect Container Seal solution_1->solution_2 solution_3 Action 3: Dispose if Compromised solution_2->solution_3

Caption: Troubleshooting logic for unexpected gas evolution.

experimental_workflow prep Preparation: Dry Glassware, Inert Atmosphere setup Reaction Setup: Suspend SrH₂ in Anhydrous THF prep->setup addition Reagent Addition: Slowly Add Aldehyde Solution setup->addition monitoring Monitoring: Track Progress by TLC addition->monitoring quenching Quenching (Caution!): Cool and Slowly Add Aq. NH₄Cl monitoring->quenching workup Workup: Extract, Wash, Dry, Concentrate quenching->workup purification Purification: Column Chromatography or Distillation workup->purification

Caption: Aldehyde reduction experimental workflow.

References

Technical Support Center: Direct Synthesis of Strontium Hydride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the direct synthesis of strontium hydride (SrH₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of direct strontium hydride synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the direct synthesis of strontium hydride and provides actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of SrH₂ 1. Inadequate Temperature: The reaction temperature is too low to overcome the activation energy barrier for the reaction between solid strontium and gaseous hydrogen.[1] 2. Insufficient Hydrogen Pressure: The hydrogen pressure is too low to favor the formation of the dihydride and drive the reaction to completion.[1] 3. Surface Passivation of Strontium Metal: The surface of the strontium metal is coated with a layer of strontium oxide (SrO) or strontium nitride (SrN₂), preventing it from reacting with hydrogen.[1] 4. Leaks in the Reaction System: The reaction apparatus is not properly sealed, allowing hydrogen gas to escape or atmospheric gases (oxygen, nitrogen) to enter.1. Optimize Temperature: Increase the reaction temperature to the optimal range of 300-500°C.[1] 2. Increase Hydrogen Pressure: Ensure the hydrogen pressure is within the recommended range of 1-5 bar to promote a better stoichiometric yield.[1] 3. Strontium Metal Pre-treatment: Mechanically clean the strontium metal surface (e.g., by scraping or filing) under an inert atmosphere (e.g., argon) immediately before use to remove any passivation layer. 4. System Integrity Check: Perform a leak test on the reaction system before starting the synthesis. Use high-quality seals and fittings.
Product Contamination 1. Unreacted Strontium Metal: The reaction did not go to completion, leaving unreacted strontium in the final product.[1] 2. Strontium Oxide (SrO) Impurity: The strontium metal reacted with residual oxygen in the reaction system.[1] 3. Strontium Nitride (SrN₂) Impurity: The strontium metal reacted with residual nitrogen in the reaction system.1. Optimize Reaction Time and Conditions: Increase the reaction time and ensure the temperature and pressure are maintained within the optimal range to drive the reaction to completion. 2. Ensure Inert Atmosphere: Thoroughly purge the reaction system with a high-purity inert gas (e.g., argon) to remove all traces of oxygen and nitrogen before introducing hydrogen.[1] Use high-purity hydrogen gas.
Inconsistent Results 1. Variation in Starting Material Quality: The purity and surface condition of the strontium metal vary between batches. 2. Inconsistent Reaction Parameters: Fluctuations in temperature or pressure during the synthesis.1. Standardize Starting Materials: Use strontium metal of a consistent and high purity for all experiments. Implement a standard pre-treatment procedure for the strontium metal. 2. Precise Control of Parameters: Utilize accurate temperature and pressure controllers to maintain stable reaction conditions throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the direct synthesis of strontium hydride?

A1: The most common and widely used method for producing bulk strontium hydride is the direct combination of elemental strontium metal and hydrogen gas at elevated temperatures.[1][2] The fundamental reaction is: Sr(s) + H₂(g) → SrH₂(s).[3]

Q2: What are the optimal conditions for direct strontium hydride synthesis to achieve a high yield?

A2: To ensure a high yield and purity of strontium hydride, the reaction should be conducted at a temperature between 300-500°C and a hydrogen pressure of 1-5 bar.[1] These conditions provide sufficient thermal energy to initiate and sustain the reaction while ensuring a high concentration of hydrogen to drive the reaction to completion.[1]

Q3: How can I prevent the formation of strontium oxide (SrO) as an impurity?

A3: The formation of strontium oxide can be prevented by ensuring a scrupulously maintained inert atmosphere within the reaction system.[1] This involves thoroughly purging the apparatus with a high-purity inert gas, such as argon, to remove any residual oxygen before introducing hydrogen gas.[1]

Q4: What are the primary contaminants I should be aware of in my final product?

A4: The primary contaminants are typically unreacted strontium metal or strontium oxide (SrO) if the reaction environment is not properly controlled.[1]

Q5: How can I verify the purity of my synthesized strontium hydride?

A5: The most common method for confirming the phase purity of the final product is X-ray Diffraction (XRD).[1] The diffraction pattern of the synthesized material can be compared against a standard pattern for orthorhombic SrH₂ to identify any crystalline impurities.[1]

Experimental Protocols

Detailed Protocol for High-Yield Direct Synthesis of Strontium Hydride

This protocol outlines the methodology for the direct synthesis of strontium hydride with a focus on maximizing yield and purity.

1. Materials and Equipment:

  • Strontium metal (high purity, e.g., 99.5% or higher)

  • High-purity hydrogen gas (≥99.999%)

  • High-purity argon gas (≥99.999%)

  • High-pressure reactor capable of withstanding at least 10 bar and 600°C

  • Tube furnace with a temperature controller

  • Pressure regulator and gauge for hydrogen gas

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Mortar and pestle (agate or ceramic)

  • Sample holder for XRD analysis

2. Experimental Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis A Clean Reactor B Prepare Sr Metal A->B C Assemble System B->C D Purge with Ar C->D Seal E Heat to 300-500°C D->E F Introduce H₂ (1-5 bar) E->F G Hold for 2-4 hours F->G H Cool to RT G->H I Vent H₂ H->I J Purge with Ar I->J K Collect Product J->K Under Ar L Characterize (XRD) K->L LogicalRelationships A High Purity Sr F Direct Reaction Sr + H₂ → SrH₂ A->F I SrO/SrN₂ Formation A->I Surface of B High Purity H₂ B->F C Inert Atmosphere (Ar) C->F C->I Absence of D Optimal Temperature (300-500°C) D->F E Optimal Pressure (1-5 bar) E->F G High Yield SrH₂ F->G H High Purity SrH₂ F->H J Low Yield I->J

References

Strontium Hydride (SrH₂) Reactivity Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE ASSISTANCE IN CASE OF EMERGENCY, CONTACT YOUR INSTITUTION'S ENVIRONMENTAL HEALTH AND SAFETY (EHS) OFFICE.

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the reactivity of strontium hydride (SrH₂) with water and air. Adherence to these protocols is critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with strontium hydride?

A1: Strontium hydride is a flammable solid that reacts vigorously with water and moisture in the air to produce flammable hydrogen gas and strontium hydroxide.[1][2][3] This reaction can be violent and may lead to fire or explosion, especially in enclosed spaces. The dust can also be irritating to the skin, eyes, and respiratory system.[4]

Q2: How should I properly store strontium hydride?

A2: Strontium hydride should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air.[4] The storage area must be cool, dry, and well-ventilated. It should be kept away from water, acids, and oxidizing agents.

Q3: What personal protective equipment (PPE) is required when handling SrH₂?

A3: When handling SrH₂, it is mandatory to wear a flame-retardant lab coat, chemical safety goggles, and gloves resistant to the chemicals being used. Handling should be performed within a fume hood to ensure adequate ventilation.[5]

Q4: What should I do in the event of a small SrH₂ spill?

A4: For a small, dry spill, immediately cover the material with a dry, non-combustible absorbent material like sand or Class D fire extinguisher powder.[6] Do not use water or carbon dioxide extinguishers. Carefully collect the mixture in a sealed, labeled container for hazardous waste disposal. Ensure the area is well-ventilated to disperse any hydrogen gas that may have formed.

Q5: How does the reactivity of SrH₂ compare to other alkaline earth metal hydrides?

A5: The reactivity of alkaline earth metal hydrides with water increases down the group. Therefore, strontium hydride is more reactive with water than calcium hydride (CaH₂) but less reactive than barium hydride (BaH₂).[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected gas evolution from SrH₂ container. The container seal may be compromised, allowing moisture from the air to react with the hydride.Carefully move the container to a fume hood. If the reaction appears vigorous, evacuate the immediate area and contact your EHS office. If the reaction is slow, prepare for a controlled quenching of the material following the protocol below.
Sparks or ignition observed during handling. Static discharge or friction can ignite the fine powder or the hydrogen gas produced from reaction with ambient moisture.Ensure all equipment is properly grounded. Use non-sparking tools for handling. Maintain a high level of situational awareness and have a Class D fire extinguisher readily available.
Solidified or caked SrH₂ in the container. This may be due to slow reaction with trace amounts of moisture over time, forming strontium hydroxide.The material may still contain unreacted SrH₂. Handle with the same precautions as fresh material. If the material is to be used in a reaction, consider that the purity may be compromised.
Incomplete reaction when using SrH₂ as a reagent. The SrH₂ may have partially degraded due to improper storage, reducing its effective concentration.Use freshly opened SrH₂ or material that has been stored under a rigorously inert atmosphere. Consider titrating a small sample to determine its active hydride content before use.

Quantitative Data

PropertyValueReference
Chemical Formula SrH₂[3]
Molar Mass 89.64 g/mol [3]
Appearance White to grayish-white crystalline powder[1]
Density 3.26 g/cm³[2]
Thermal Decomposition ~1050 °C to Sr and H₂[1][2]

Experimental Protocols

Safe Handling of Strontium Hydride
  • Preparation: Work must be conducted in a fume hood. Ensure a Class D fire extinguisher and a container of dry sand are within immediate reach. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere.

  • Inert Atmosphere: All manipulations of SrH₂ should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Dispensing: Use non-sparking spatulas and tools. Weigh the required amount in a sealed container if possible, or quickly in a dry, inert atmosphere.

  • Reaction Setup: Add SrH₂ to the reaction vessel before introducing any solvents. If adding to a solvent, ensure the solvent is anhydrous and the system is under an inert atmosphere.

Protocol for Quenching (Neutralizing) Strontium Hydride

This procedure should be performed in a fume hood, with appropriate PPE.

  • Inert Solvent Suspension: Suspend the SrH₂ waste in a high-boiling point, anhydrous, inert solvent such as toluene or xylene in a flask equipped with a magnetic stirrer and an inert gas inlet.[9] This helps to dissipate heat.

  • Cooling: Place the flask in an ice-water bath to manage the exothermic reaction.

  • Slow Addition of a Less Reactive Alcohol: Slowly and dropwise, add a less reactive alcohol such as isopropanol or sec-butanol to the stirred suspension.[9][10] The rate of addition should be controlled to prevent excessive bubbling and temperature increase.

  • Monitor Reaction: Continue adding the alcohol until the evolution of hydrogen gas ceases.

  • Sequential Addition of More Reactive Alcohols: Once the reaction with the less reactive alcohol is complete, slowly add a more reactive alcohol like ethanol, followed by methanol, to ensure all the hydride is consumed.[11]

  • Cautious Addition of Water: After the reaction with methanol is complete and no more gas is evolving, very cautiously add water dropwise.[11]

  • Neutralization: Once the addition of water is complete and the reaction has subsided, neutralize the resulting strontium hydroxide solution with a dilute acid (e.g., 1M HCl) until the pH is neutral.

  • Disposal: The final aqueous solution can be disposed of as hazardous waste according to your institution's guidelines.

Visualizations

SrH2_Spill_Workflow start SrH₂ Spill Occurs assessment Assess Spill Size and Location start->assessment small_spill Is the spill small and contained? assessment->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No cover Cover with Dry Sand or Class D Absorbent small_spill->cover Yes evacuate Evacuate Immediate Area Alert Others large_spill->evacuate contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs collect Carefully Collect Mixture with Non-Sparking Tools cover->collect package Package in a Sealed, Labeled Container collect->package dispose Dispose as Hazardous Waste package->dispose

Caption: Workflow for managing a strontium hydride spill.

SrH2_Reactions cluster_water Reaction with Water cluster_air Reaction with Air (Moisture and Oxygen) SrH2_water SrH₂ (solid) SrOH2 Sr(OH)₂ (aqueous) SrH2_water->SrOH2 + H2O 2H₂O (liquid/vapor) H2O->SrOH2 + H2_gas_water 2H₂ (gas) SrOH2->H2_gas_water & SrH2_air SrH₂ (solid) SrO SrO (solid) SrH2_air->SrO + O₂ (slow oxidation) SrOH2_air Sr(OH)₂ (solid) SrH2_air->SrOH2_air + 2H₂O (from air) O2 O₂ (gas) H2O_air H₂O (vapor) H2_gas_air H₂ (gas) SrOH2_air->H2_gas_air &

Caption: Chemical reactions of SrH₂ with water and air.

References

Technical Support Center: Characterization of Impirities in Commercial Strontium Hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the characterization of impurities in commercial strontium hydride (SrH₂). It includes troubleshooting guides for common experimental issues, detailed analytical protocols, and data on potential impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the analysis of commercial strontium hydride.

Question Answer
Why does my commercial strontium hydride appear gray instead of white? Commercial strontium hydride can have a grayish appearance due to the presence of minor metallic impurities originating from the strontium metal used in its synthesis.[1]
My XRD pattern shows unexpected peaks. What could be the cause? Unexpected peaks in the XRD pattern of strontium hydride can indicate the presence of impurities such as strontium oxide (SrO) or strontium hydroxide (Sr(OH)₂). These can form if the material has been exposed to air and moisture. Ensure proper handling in an inert atmosphere (e.g., a glovebox) to prevent sample degradation.
I'm observing inconsistent results in my elemental analysis by ICP-MS. What are the possible reasons? Inconsistent ICP-MS results can arise from several factors: 1. Incomplete sample digestion: Strontium hydride reacts vigorously with water and acids. Incomplete digestion can lead to inaccurate quantification. A carefully controlled digestion procedure is crucial. 2. Matrix effects: The high concentration of strontium in the sample can suppress or enhance the signal of trace analytes. Matrix-matched standards or the use of an internal standard can help to correct for these effects. 3. Isobaric interferences: Certain isotopes of impurities may have the same mass-to-charge ratio as isotopes of other elements or polyatomic ions. For example, ⁸⁷Rb is an isobaric interference for ⁸⁷Sr. High-resolution ICP-MS or the use of collision/reaction cells can mitigate these interferences.
How can I prevent my air-sensitive strontium hydride sample from reacting with the atmosphere during XRD analysis? To prevent atmospheric reactions during XRD analysis, it is essential to prepare and load the sample in an inert environment, such as a glovebox. Use of an air-tight sample holder with an X-ray transparent window (e.g., Kapton or beryllium) is also recommended.
What are the common metallic impurities I can expect in commercial strontium hydride? The primary metallic impurities in commercial strontium hydride are derived from the strontium metal used in its production. Common impurities and their typical maximum concentrations in 99% pure strontium metal include Magnesium (Mg), Sodium (Na), Calcium (Ca), Barium (Ba), Silicon (Si), and Iron (Fe).[2]

Quantitative Data on Potential Impurities

While a definitive certificate of analysis for all commercial strontium hydride is not publicly available, the primary source of metallic impurities is the strontium metal precursor. The following table summarizes the typical maximum impurity levels found in commercial-grade strontium metal, which are likely to be present in the final strontium hydride product.

ImpurityChemical SymbolTypical Maximum Concentration (in 99% Sr Metal)[2]
MagnesiumMg0.10%
SodiumNa0.10%
CalciumCa0.20%
BariumBa0.30%
SiliconSi0.10%
IronFe0.10%

It is important to note that non-metallic impurities such as oxides (e.g., SrO) and hydroxides (e.g., Sr(OH)₂) can also be present, especially if the material has been improperly handled and exposed to air and moisture.

Experimental Protocols

Detailed methodologies for key experiments are provided below. All handling of strontium hydride should be performed in an inert atmosphere (e.g., a glovebox) to prevent reaction with air and moisture.

X-Ray Diffraction (XRD) for Phase Identification

Objective: To identify the crystalline phases present in the sample and to detect crystalline impurities such as SrO and Sr(OH)₂.

Methodology:

  • Sample Preparation (in a glovebox):

    • Gently grind a small amount of the strontium hydride powder using an agate mortar and pestle to ensure a random crystal orientation.

    • Mount the powdered sample onto a zero-background sample holder.

    • If using a standard sample holder, ensure it is compatible with air-sensitive materials and use an appropriate cover, such as a Kapton® film, to protect the sample from the atmosphere during transfer and analysis.

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation.

    • Set the instrument parameters for a scan range of 10-80° 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Compare the obtained diffraction pattern with standard reference patterns for SrH₂, SrO, and Sr(OH)₂ from a crystallographic database (e.g., ICDD PDF-4+).

    • Identify the phases present in the sample by matching the peak positions and relative intensities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Analysis

Objective: To quantify the concentration of trace metallic impurities in the strontium hydride sample.

Methodology:

  • Sample Digestion (in a fume hood with appropriate personal protective equipment):

    • Caution: Strontium hydride reacts exothermically with water and acids, producing flammable hydrogen gas. Perform this procedure in a well-ventilated fume hood away from ignition sources.

    • Accurately weigh approximately 50-100 mg of the strontium hydride sample into a clean, acid-leached PTFE digestion vessel.

    • Slowly and carefully add a small amount of deionized water dropwise to initiate a controlled reaction.

    • Once the initial reaction subsides, slowly add high-purity nitric acid (e.g., TraceMetal™ Grade) to completely dissolve the sample. Gentle heating on a hot plate may be required to complete the digestion.

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to the final volume with deionized water.

  • Instrument Setup:

    • Use an ICP-MS instrument capable of high sensitivity and interference reduction (e.g., equipped with a collision/reaction cell).

    • Optimize the instrument parameters (e.g., plasma power, nebulizer gas flow rate) to minimize matrix effects.

  • Calibration and Analysis:

    • Prepare a series of calibration standards containing the elements of interest in a matrix that matches the acid concentration of the digested sample.

    • Use an internal standard (e.g., Yttrium) to correct for instrumental drift and matrix effects.

    • Analyze the blank, calibration standards, and the sample solution.

  • Data Analysis:

    • Construct calibration curves for each element and determine the concentration of impurities in the sample solution.

    • Calculate the concentration of each impurity in the original strontium hydride sample, taking into account the initial sample weight and dilution factor.

Visualizations

Experimental Workflow for Impurity Characterization

experimental_workflow cluster_sample_handling Sample Handling (Inert Atmosphere) cluster_xrd Phase Analysis (XRD) cluster_icpms Elemental Analysis (ICP-MS) Sample Commercial SrH₂ Grinding Grinding Sample->Grinding XRD_Prep XRD Sample Prep Grinding->XRD_Prep Digestion Acid Digestion Grinding->Digestion XRD_Analysis XRD Data Acquisition XRD_Prep->XRD_Analysis Phase_ID Phase Identification (SrH₂, SrO, Sr(OH)₂) XRD_Analysis->Phase_ID Report Final Report Phase_ID->Report ICPMS_Analysis ICP-MS Analysis Digestion->ICPMS_Analysis Quantification Impurity Quantification ICPMS_Analysis->Quantification Quantification->Report

Caption: Workflow for the characterization of impurities in commercial strontium hydride.

Logical Relationship of Potential Impurities

impurity_sources cluster_metallic Metallic Impurities cluster_nonmetallic Non-Metallic Impurities Sr_Metal Strontium Metal (Precursor) Synthesis Synthesis Process (Sr + H₂ -> SrH₂) Sr_Metal->Synthesis Mg Mg Sr_Metal->Mg Source of Na Na Sr_Metal->Na Source of Ca Ca Sr_Metal->Ca Source of Ba Ba Sr_Metal->Ba Source of Si Si Sr_Metal->Si Source of Fe Fe Sr_Metal->Fe Source of H2_Gas Hydrogen Gas H2_Gas->Synthesis SrH2_Product Commercial SrH₂ Synthesis->SrH2_Product Exposure Exposure to Air/Moisture SrH2_Product->Exposure SrO SrO Exposure->SrO Leads to SrOH2 Sr(OH)₂ Exposure->SrOH2 Leads to Mg->SrH2_Product Na->SrH2_Product Ca->SrH2_Product Ba->SrH2_Product Si->SrH2_Product Fe->SrH2_Product

Caption: Sources and types of impurities in commercial strontium hydride.

References

Technical Support Center: Optimizing Hydrogen Release from Strontium Hydride (SrH2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the hydrogen release temperature and kinetics from Strontium Hydride (SrH2).

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrogen desorption temperature for pure Strontium Hydride (SrH2)?

The reported decomposition temperature for pure, bulk Strontium Hydride (SrH2) varies significantly in the literature. It is a thermally stable hydride, with some sources citing a melting and decomposition point as high as 1050°C. However, experimental studies using techniques like Temperature Programmed Desorption (TPD) have shown that hydrogen release can begin at much lower temperatures, around 700 K (~427°C). This variation can be attributed to differences in material purity, particle size, and experimental conditions such as heating rate and vacuum level.

Q2: My experimental desorption temperature is very high. How can I lower it?

High desorption temperature is a common challenge for using SrH2 as a practical hydrogen storage material. Two primary strategies can be employed to lower the decomposition temperature:

  • Catalytic Additives: Doping SrH2 with a suitable catalyst can weaken the Sr-H bonds, thereby reducing the thermal energy required for hydrogen release. While research specifically targeting SrH2 catalysis is limited, catalysts proven effective for similar metal hydrides like Magnesium Hydride (MgH2) are excellent starting points. These include transition metal compounds such as oxides (e.g., Nb2O5, CeO2), fluorides (e.g., NbF5), and chlorides (e.g., CeCl3).[1][2] These catalysts can create active sites for hydrogen recombination and pathways for its release.

  • Nanostructuring: Reducing the particle size of SrH2 to the nanoscale can significantly improve its thermodynamic and kinetic properties.[3] Methods like high-energy ball milling can introduce defects and grain boundaries, which act as nucleation sites for the metallic strontium phase, and shorten the diffusion path for hydrogen atoms.[2] This leads to a considerable decrease in the onset temperature of desorption.

Q3: The rate of hydrogen release from my SrH2 sample is too slow. How can I improve the kinetics?

Slow kinetics are directly related to a high activation energy (Ea) for desorption. The activation energy for H2 desorption from SrH2 has been reported to be approximately 63 kJ/mol. To improve the rate of hydrogen release, this energy barrier must be lowered.

  • Catalysis: As with lowering the temperature, catalysts are the most effective way to improve kinetics. Catalysts can provide a "gateway" effect, where the catalyst particles on the hydride surface dissociate H-H bonds during absorption and serve as preferential sites for H atom recombination and H2 molecule release during desorption.[4]

  • Mechanical Milling: The process of ball milling not only reduces particle size but also helps in achieving a homogeneous distribution of the catalyst throughout the hydride matrix, maximizing the catalyst-hydride interface and thus enhancing the kinetic rate.[1]

Q4: I am getting inconsistent results from my Temperature Programmed Desorption (TPD) experiments. What are the common sources of error?

Inconsistent TPD results can arise from several factors. Ensure the following are well-controlled:

  • Heating Rate (β): The peak desorption temperature is highly dependent on the heating rate. Always use a consistent, linear heating rate for comparable results.[5]

  • Sample Mass: Use a similar sample mass for all experiments. A larger mass can lead to thermal gradients within the sample and broaden the desorption peak.

  • Gas Flow: Maintain a constant and calibrated flow of the inert carrier gas. Fluctuations can affect the detector signal.[6]

  • Sample Packing: Pack the sample consistently in the reactor to ensure uniform heat transfer.

  • Air Exposure: SrH2 is reactive and can form a passivating oxide (SrO) or hydroxide (Sr(OH)2) layer upon exposure to air and moisture.[7][8][9] This layer can inhibit or block hydrogen release. Always handle samples in an inert atmosphere (e.g., a glovebox).

Q5: My sample does not release the theoretical amount of hydrogen (2.25 wt. %). Why might this be?

Several factors can lead to an incomplete release of hydrogen:

  • Oxidation: As mentioned above, surface oxidation can prevent a portion of the material from decomposing.[9]

  • Incomplete Decomposition: The experiment might be terminated before the sample has reached a high enough temperature for a sufficient duration to release all its hydrogen.

  • Instrument Calibration: Ensure the mass spectrometer or thermal conductivity detector used for quantifying the evolved gas is properly calibrated.[10]

  • Nanoconfinement Effects: If using a nanoscaffold, some of the hydride may react with the scaffold material or be trapped in pores, reducing the effective hydrogen content.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for SrH2 and provide a reference for the effects of catalysts on a similar, well-studied hydride (MgH2).

ParameterValueSource
Theoretical H2 Capacity2.25 wt. %[3]
Decomposition Temperature (Bulk)~1050 °C[3]
Observed Onset of H2 Desorption~700 K (~427 °C)[12]
Activation Energy (Ea) for H2 Desorption63 kJ/mol[12]
Table 1: Thermodynamic and Kinetic Properties of SrH2.
Hydride SystemOnset Desorption Temp. (°C)Peak Desorption Temp. (°C)Activation Energy (Ea) (kJ/mol)
As-milled MgH2~350 °C~442 °C~121 kJ/mol
MgH2 + 10 wt.% CeCl3~300 °C--
MgH2 + Nb2O5-~371 °C-
MgH2 + Mg(Nb)O composite--84.1 kJ/mol
Table 2: Examples of Catalyst Effects on MgH2 (for reference). Data sourced from[1][12].

Experimental Protocols

Protocol 1: Temperature Programmed Desorption (TPD)

This protocol is used to determine the hydrogen desorption temperature profile.

  • Sample Preparation: In an inert atmosphere (glovebox), load a precise amount (e.g., 10-20 mg) of the SrH2 sample into a quartz tube reactor.

  • System Setup: Place the reactor in a tube furnace connected to a gas flow system. Flow a high-purity inert gas (e.g., Argon) at a controlled rate (e.g., 30-50 mL/min) through the reactor.[6]

  • Purging: Purge the system for at least 30 minutes to remove any residual air.

  • Heating Program: Begin heating the sample at a constant, linear rate (e.g., 5 °C/min).[1]

  • Data Acquisition: Continuously monitor the reactor effluent using a mass spectrometer locked on m/z = 2 (for H2).[5]

  • Analysis: Plot the H2 signal intensity as a function of temperature. The onset temperature, peak temperature(s), and peak area (for relative quantification) provide information about the desorption process.

Protocol 2: Differential Scanning Calorimetry (DSC) for Kinetic Analysis

This protocol is used to determine the activation energy (Ea) of dehydrogenation using the Kissinger method.

  • Sample Preparation: In an inert atmosphere, seal a small, precise amount of sample (e.g., 5-10 mg) in a DSC crucible.

  • Experimental Series: Perform a series of at least three separate DSC runs, each with a different linear heating rate (e.g., 5, 10, 15, and 20 °C/min).[12]

  • Data Acquisition: For each run, record the heat flow as a function of temperature. Identify the peak temperature (Tp) of the endothermic event corresponding to hydrogen desorption.

  • Kissinger Analysis: The activation energy (Ea) is determined from the Kissinger equation: ln(β / T_p^2) = -Ea / (R * T_p) + C where:

    • β is the heating rate (K/min)

    • Tp is the peak temperature (K)

    • R is the universal gas constant (8.314 J/mol·K)

    • C is a constant

  • Calculation: Plot ln(β/Tp²) versus 1/Tp. The data should form a straight line. The activation energy (Ea) is calculated from the slope of this line (Slope = -Ea/R).[12]

Protocol 3: Isothermal Desorption Kinetics

This protocol measures the amount of hydrogen released over time at a constant temperature.

  • System Setup: Use a Sieverts-type apparatus or a thermogravimetric analyzer (TGA). Load the sample into the reactor in an inert atmosphere.

  • Heating: Rapidly heat the sample to the desired isothermal temperature (e.g., a temperature just above the onset of desorption determined by TPD).

  • Data Acquisition: Immediately start recording the amount of desorbed hydrogen as a function of time. In a Sieverts apparatus, this is measured by the pressure change in a calibrated volume.[13] In a TGA, this is measured by the mass loss of the sample.

  • Analysis: Plot the weight percentage of hydrogen released versus time. This provides the isothermal kinetic curve for that specific temperature. Repeat at different temperatures to understand the temperature dependence of the reaction rate.

Visualizations

TroubleshootingWorkflow start Issue: High Desorption Temperature for SrH2 check_purity Is the SrH2 sample pure and free from oxidation? start->check_purity check_nanostructure Is the material nanostructured (e.g., ball-milled)? check_purity->check_nanostructure Yes handle_inert Action: Handle sample in inert atmosphere. Re-synthesize if heavily oxidized. check_purity->handle_inert No check_catalyst Is a catalyst being used? check_nanostructure->check_catalyst Yes apply_milling Action: Apply high-energy ball milling to reduce particle size. check_nanostructure->apply_milling No add_catalyst Action: Add a catalyst (e.g., Nb2O5, TiCl3) and ball mill to disperse. check_catalyst->add_catalyst No optimize_catalyst Action: Screen different catalysts or optimize catalyst concentration. check_catalyst->optimize_catalyst Yes handle_inert->check_purity apply_milling->check_catalyst end_node Re-evaluate Desorption Temperature add_catalyst->end_node optimize_catalyst->end_node

Caption: Troubleshooting workflow for high hydrogen desorption temperature.

ExperimentalWorkflow start Goal: Screen Catalysts for SrH2 select_catalysts 1. Select Candidate Catalysts (e.g., Transition Metal Oxides, Halides) start->select_catalysts preparation 2. Prepare Samples: Mix SrH2 + Catalyst (e.g., 5 mol%) via High-Energy Ball Milling select_catalysts->preparation characterize_initial 3. Initial Characterization (XRD, SEM to check dispersion) preparation->characterize_initial tpd_analysis 4. TPD Analysis (Identify onset and peak desorption temperatures) characterize_initial->tpd_analysis compare_tpd Compare TPD results to baseline (pure milled SrH2) tpd_analysis->compare_tpd dsc_analysis 5. DSC Kinetic Analysis (Determine Activation Energy using Kissinger Method) compare_tpd->dsc_analysis Promising Candidate isothermal_analysis 6. Isothermal Kinetics (Measure H2 release vs. time at a set temperature) dsc_analysis->isothermal_analysis end_node Select Optimal Catalyst isothermal_analysis->end_node

References

Technical Support Center: Preventing Passivation of Strontium Metal During Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium metal hydrogenation. Our aim is to help you overcome common challenges, particularly the issue of surface passivation, to ensure successful and efficient synthesis of strontium hydride.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
No or very slow reaction with hydrogen. Surface Passivation: Strontium metal readily reacts with components of the air, such as oxygen and nitrogen, to form a passivating layer of strontium oxide (SrO) and strontium nitride (Sr3N2).[1][2] This layer acts as a barrier, preventing the direct contact of hydrogen with the fresh metal surface.Surface Preparation: The passivation layer must be removed prior to hydrogenation. This can be achieved through mechanical or chemical methods in an inert atmosphere (e.g., a glovebox).In-situ Activation: Heating the strontium metal under high vacuum or a flow of inert gas can help to desorb some surface contaminants and potentially break down the passivation layer.
Reaction starts but then stops. Incomplete Removal of Passivation Layer: Residual patches of the oxide or nitride layer can hinder the propagation of the hydrogenation reaction.Re-passivation: If the reaction environment is not sufficiently free of air and moisture, the strontium surface can re-passivate during the experiment.Thorough Surface Cleaning: Ensure the chosen surface preparation method is applied meticulously to the entire surface of the strontium metal.Maintain Inert Atmosphere: The entire experiment, from surface preparation to the introduction of hydrogen, should be conducted under a high-purity inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
Low yield of strontium hydride. Impure Hydrogen Gas: The presence of oxygen or moisture in the hydrogen gas can lead to the formation of strontium oxide and hydroxide instead of the hydride.Inadequate Reaction Conditions: The temperature and pressure of the hydrogen gas may not be optimal for complete conversion.Use High-Purity Hydrogen: Utilize a high-purity grade of hydrogen gas and consider passing it through a purification train to remove any residual oxygen and moisture.Optimize Reaction Parameters: While specific conditions can vary, heating the strontium metal (e.g., to 300-600°C) under a positive pressure of hydrogen is generally required for the synthesis of alkali and alkaline earth metal hydrides.[2]
Product is contaminated with strontium oxide/nitride. Reaction with Atmospheric Contaminants: As mentioned, exposure to even trace amounts of air or moisture can lead to the formation of these byproducts.Strict Air-Free Techniques: The importance of maintaining a rigorously inert atmosphere throughout the entire process cannot be overstated. Ensure all glassware is thoroughly dried and the inert gas atmosphere is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the passivation layer on strontium metal composed of?

A1: When exposed to air, strontium metal rapidly forms a passivation layer that is primarily composed of strontium oxide (SrO).[1][2] Due to the presence of nitrogen in the atmosphere, strontium nitride (Sr3N2) can also be a significant component of this layer.[1] This layer protects the bulk metal from further reaction with the atmosphere.

Q2: How should I store strontium metal to minimize passivation?

A2: To minimize passivation, strontium metal should be stored under an inert atmosphere, such as dry argon. It is often supplied and should be kept in a tightly sealed container. For long-term storage and handling, a glovebox with a continuously purified inert atmosphere is highly recommended.[3][4][5][6] Storing under mineral oil can also offer some protection against atmospheric exposure.[7]

Q3: Can I mechanically clean the surface of the strontium metal?

A3: Yes, mechanical cleaning is a viable method to remove the passivation layer. In an inert atmosphere (glovebox), you can use a scalpel, file, or wire brush to physically scrape off the dull passivation layer, exposing the shiny, fresh metal underneath. This should be done immediately before the hydrogenation reaction to prevent re-passivation.

Q4: Are there any chemical methods to remove the passivation layer?

A4: While specific chemical etching protocols for pure strontium metal are not widely documented for this application, dilute acids are known to dissolve strontium oxide. However, this approach carries a high risk of reacting with the strontium metal itself and introducing impurities. If attempting a chemical clean, it would require careful selection of the etchant and rigorous exclusion of water and air. Research on etching strontium-containing perovskites has explored the use of deionized water and acid solutions to remove surface strontium oxide.[8][9][10][11]

Q5: What is "in-situ activation" and how can it be applied to strontium hydrogenation?

A5: In-situ activation refers to the process of preparing the metal surface for reaction within the reactor itself, immediately before introducing the reactant gas. For strontium hydrogenation, this would typically involve heating the strontium metal under a high vacuum or a continuous flow of high-purity inert gas. This process can help to drive off adsorbed moisture and may lead to the thermal decomposition or disruption of the passivation layer, creating active sites for the hydrogenation to begin.

Experimental Protocols

General Handling and Storage of Strontium Metal

Strontium metal is highly reactive and requires careful handling to prevent the formation of a passivation layer.

  • Inert Atmosphere: All handling of strontium metal should be performed under a high-purity inert atmosphere, such as argon or nitrogen, within a glovebox.[3]

  • Storage: Store strontium metal in a tightly sealed container under an inert atmosphere. For extended periods, storage within a glovebox is recommended.

Protocol for Hydrogenation of Strontium Metal

This protocol provides a general procedure for the synthesis of strontium hydride, incorporating steps to address surface passivation.

1. Surface Preparation (in a Glovebox):

  • Cut a piece of strontium metal of the desired mass.
  • Using a clean scalpel or file, mechanically remove the dull outer passivation layer until a shiny, metallic surface is exposed.
  • Place the cleaned strontium metal into a reaction vessel suitable for high-temperature gas-solid reactions (e.g., a quartz or stainless steel tube furnace reactor).

2. In-situ Activation and Hydrogenation:

  • Seal the reactor and transfer it out of the glovebox.
  • Connect the reactor to a gas manifold capable of supplying high-purity hydrogen and an inert gas, and equipped with a vacuum pump.
  • Evacuate the reactor to a high vacuum to remove any residual atmospheric gases.
  • Heat the reactor to a moderate temperature (e.g., 150-200°C) under vacuum for a period to desorb any surface contaminants.
  • Cool the reactor to room temperature and introduce high-purity hydrogen gas.
  • Gradually heat the reactor to the reaction temperature (e.g., 300-400°C) under a continuous flow or static pressure of hydrogen. The direct reaction to form strontium hydride is: Sr(s) + H₂(g) → SrH₂(s)[1]
  • Maintain the reaction conditions for a sufficient time to ensure complete conversion.
  • After the reaction is complete, cool the reactor to room temperature under a hydrogen or inert gas atmosphere before handling the strontium hydride product.

Parameter Typical Value/Range Notes
Hydrogenation Temperature 300 - 600 °COptimal temperature may vary depending on the physical form of the strontium and the hydrogen pressure.[2]
Hydrogen Pressure 1 - 50 atmHigher pressures can facilitate the reaction.
Reaction Time 1 - 12 hoursDependent on the scale of the reaction and the reaction conditions.
Product Strontium Hydride (SrH₂)A white crystalline solid.

Visualizations

Passivation_Process Sr_metal Fresh Strontium Metal (Sr) Air Atmospheric Exposure (O₂, N₂, H₂O) Sr_metal->Air Exposure Passivation_Layer Passivation Layer Formation (SrO, Sr₃N₂) Sr_metal->Passivation_Layer Air->Passivation_Layer Passivated_Sr Passivated Strontium Metal Passivation_Layer->Passivated_Sr Hydrogen Hydrogen Gas (H₂) Passivated_Sr->Hydrogen Attempted Hydrogenation No_Reaction No Reaction Passivated_Sr->No_Reaction Hydrogen->No_Reaction

Caption: The process of strontium metal passivation in air.

Hydrogenation_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_reactor Reaction System Start Start: Strontium Metal Mechanical_Cleaning Mechanical Cleaning (Scraping/Filing) Start->Mechanical_Cleaning Loading Load into Reactor Mechanical_Cleaning->Loading Activation In-situ Activation (Heating under Vacuum) Loading->Activation Hydrogenation Hydrogenation (Introduce H₂ and Heat) Activation->Hydrogenation Cooling Cooling under H₂/Inert Gas Hydrogenation->Cooling End End: Strontium Hydride (SrH₂) Cooling->End Troubleshooting_Tree Start Hydrogenation Fails or is Inefficient Check_Surface Was the metal surface cleaned? Start->Check_Surface Check_Atmosphere Was a strict inert atmosphere maintained? Check_Surface->Check_Atmosphere Yes Solution_Clean Solution: Mechanically clean the surface in a glovebox. Check_Surface->Solution_Clean No Check_H2_Purity Is the hydrogen gas of high purity? Check_Atmosphere->Check_H2_Purity Yes Solution_Atmosphere Solution: Use a glovebox or Schlenk line and ensure all equipment is dry. Check_Atmosphere->Solution_Atmosphere No Check_Conditions Are the reaction temperature and pressure adequate? Check_H2_Purity->Check_Conditions Yes Solution_H2 Solution: Use high-purity H₂ and a purification train. Check_H2_Purity->Solution_H2 No Solution_Conditions Solution: Optimize temperature and pressure. Check_Conditions->Solution_Conditions No

References

Technical Support Center: Handling Air-Sensitive Strontium Hydride Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive strontium hydride complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, handling, and reaction of strontium hydride complexes.

Problem Potential Cause Recommended Solution
Low or no yield of strontium hydride complex Incomplete reaction of precursors.Ensure precursors are pure and used in the correct stoichiometric ratios. For hydrogenolysis reactions, ensure sufficient hydrogen pressure and reaction time.[1]
Decomposition of the product due to exposure to air or moisture.Rigorously maintain an inert atmosphere using a glovebox or Schlenk line.[2][3] Ensure all solvents are thoroughly dried and degassed.[4][5]
Improper reaction temperature.Optimize the reaction temperature. Some syntheses, like solid-state reactions, may require high temperatures (e.g., 850 °C), while others proceed at room temperature.[6]
Product is discolored (e.g., gray or off-white instead of expected color) Presence of metallic strontium impurities.Ensure complete reaction of the strontium metal precursor.
Decomposition of the complex.Review handling and storage procedures to eliminate any potential exposure to air or moisture.[7]
Contamination from solvents or other reagents.Use high-purity, anhydrous, and deoxygenated solvents and reagents.[4]
Inconsistent or non-reproducible experimental results Variable quality of the inert atmosphere.Regularly monitor and maintain the oxygen and water levels in the glovebox to be below 1 ppm. When using a Schlenk line, ensure a positive pressure of inert gas is always maintained.[8][9]
Impurities in starting materials or solvents.Purify starting materials and solvents before use. For example, solvents can be distilled from appropriate drying agents.[4]
Variations in experimental technique.Standardize procedures for weighing, transferring, and adding reagents under inert conditions.[9][10]
Difficulty in isolating and characterizing the complex Product is an oil or is difficult to crystallize.Attempt crystallization from different solvent systems or use techniques like layering or vapor diffusion. If the product remains an oil, consider in-situ characterization or derivatization.
Broad or uninterpretable NMR spectra.This could indicate the presence of paramagnetic species or dynamic processes in solution. Consider variable temperature NMR studies or EPR spectroscopy if paramagnetism is suspected. The presence of a radical ligand can lead to a paramagnetic nature in the 1H NMR spectrum.[11]
Failure to obtain suitable single crystals for X-ray diffraction.Systematically screen different crystallization conditions (solvents, temperature, concentration). Ensure the sample is free from amorphous impurities.
Safety incident (e.g., fire, unexpected reaction) Reaction with atmospheric water or oxygen.Strontium hydride reacts violently with water to produce flammable hydrogen gas.[12][13] All manipulations must be performed under a dry, inert atmosphere.[7][14]
Use of inappropriate fire extinguishing agent.Do not use water on fires involving strontium hydride.[15] Use a Class D dry powder extinguisher, dry salt, limestone, or sand.[15]
Improper quenching of reactive materials.Quench reactive strontium hydride complexes and residues slowly and carefully, typically by adding a proton source (e.g., isopropanol) at low temperature under an inert atmosphere.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What is the best way to handle and store strontium hydride complexes?

A1: Strontium hydride complexes are highly air- and moisture-sensitive and should always be handled in an inert atmosphere, such as a nitrogen or argon-filled glovebox or using Schlenk line techniques.[2][3] Store these complexes in a tightly sealed container inside a glovebox or in a sealed ampoule under an inert atmosphere.[4][7]

Q2: What are the key differences between using a glovebox and a Schlenk line for handling these complexes?

A2: A glovebox provides a contained inert environment, allowing for the use of standard laboratory glassware and equipment for manipulations like weighing and transfers. A Schlenk line is a glassware setup that allows for the manipulation of air-sensitive compounds on the benchtop by cycling between vacuum and an inert gas supply.[9] While gloveboxes are often more convenient for complex manipulations, Schlenk lines are well-suited for reactions and filtrations under an inert atmosphere.[9][16]

Q3: How should I properly dry my glassware for these experiments?

A3: All glassware should be rigorously dried to remove adsorbed moisture. A common procedure is to bake the glassware in an oven at a high temperature (e.g., 125-140°C) overnight.[8][10] The hot glassware should then be cooled under a stream of dry inert gas or by assembling it while hot and immediately flushing with an inert gas.[8][10] Alternatively, glassware can be assembled cold and then flame-dried under vacuum.

Experimental Procedures

Q4: What are the common synthetic routes to molecular strontium hydride complexes?

A4: A primary method for synthesizing molecular strontium hydride complexes is the hydrogenolysis of strontium-alkyl or strontium-amide precursors.[1][6] This involves reacting a solution of the organostrontium compound with hydrogen gas, often under pressure.[1][11] Another approach is mechanochemistry, such as high-energy ball milling, which offers a solvent-free route.[6]

Q5: How can I effectively degas solvents for my reactions?

A5: The most effective method for degassing solvents is the freeze-pump-thaw technique.[8][4][5] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove dissolved gases, closing the flask, and then thawing the solvent. This cycle is typically repeated three times.[8][4] A simpler, though less effective method, is to bubble a stream of inert gas through the solvent for an extended period (30-60 minutes).[8][5]

Q6: What techniques should I use to transfer solutions of air-sensitive strontium hydride complexes?

A6: To transfer solutions of these complexes, use either a gas-tight syringe or a cannula.[9][10] When using a syringe, ensure it is dry and has been purged with inert gas.[10] For cannula transfers, a double-tipped needle is used to transfer the liquid between two septa-sealed flasks, driven by a positive pressure of inert gas.[9]

Safety

Q7: What are the primary hazards associated with strontium hydride complexes?

A7: The main hazards are their high reactivity with water and air, which can cause fires or explosions due to the release of flammable hydrogen gas.[12][15][17] They are also corrosive and can cause skin and eye irritation.[14][15][17]

Q8: What personal protective equipment (PPE) should I wear when working with these complexes?

A8: Always wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[7][18]

Q9: How should I dispose of waste and unreacted strontium hydride complexes?

A9: Dispose of waste in accordance with local, state, and federal regulations.[15] Reactive strontium hydride waste should be carefully quenched before disposal. This can be done by slowly adding a less reactive alcohol, like isopropanol, to a cooled suspension of the hydride in an inert solvent like THF, under a nitrogen atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Molecular Strontium Hydride Complex via Hydrogenolysis

This protocol is a generalized procedure based on the synthesis of [(TpAd,iPr)Sr(μ-H)]2.[1][11]

  • Preparation: In a nitrogen-filled glovebox, add the strontium alkyl precursor, [(TpAd,iPr)Sr{CH(SiMe3)2}], to a high-pressure reactor equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and deoxygenated hexane to the reactor to dissolve the precursor.

  • Sealing and Removal: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 20 atm) and stir the solution at room temperature for the specified time (e.g., 24 hours).[1][11]

  • Work-up: Vent the reactor, and under a positive flow of inert gas, transfer the reaction mixture to a Schlenk flask.

  • Isolation: Reduce the solvent volume under vacuum to induce crystallization. Isolate the crystalline product by filtration, wash with cold pentane, and dry under vacuum.[11]

Protocol 2: Transfer of an Air-Sensitive Solution using a Cannula

This protocol outlines the standard procedure for transferring a solution of a strontium hydride complex from one Schlenk flask to another.[9]

  • Preparation: Ensure both the source and receiving flasks are under a positive pressure of inert gas, connected to a Schlenk line. Both flasks should be sealed with rubber septa.

  • Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the source flask, ensuring the tip is below the surface of the solution.

  • Pressure Equalization: Insert the other end of the cannula through the septum of the receiving flask. To initiate the transfer, slightly increase the inert gas pressure in the source flask or slightly decrease the pressure in the receiving flask by briefly opening it to the vacuum line.

  • Transfer: The pressure difference will push the solution from the source flask to the receiving flask through the cannula.

  • Completion: Once the transfer is complete, remove the cannula from both flasks while maintaining a positive inert gas flow.

Visualizations

experimental_workflow cluster_glovebox Glovebox (Inert Atmosphere) cluster_schlenk_line Schlenk Line / Fume Hood weigh Weigh Sr Precursor dissolve Dissolve in Anhydrous Solvent weigh->dissolve seal Seal Reaction Vessel dissolve->seal connect Connect to H2 Line seal->connect Transfer out of Glovebox react Hydrogenolysis Reaction connect->react workup Work-up & Isolation react->workup product Final Product workup->product troubleshooting_workflow start Low/No Product Yield check_air Check for Air/Moisture Exposure start->check_air check_reagents Check Reagent Purity & Stoichiometry check_air->check_reagents No improve_inert Improve Inert Atmosphere Technique (Glovebox/Schlenk Line) check_air->improve_inert Yes check_conditions Check Reaction Conditions (T, P, time) check_reagents->check_conditions No purify_reagents Purify/Dry Solvents & Reagents check_reagents->purify_reagents Yes optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Yes success Successful Synthesis check_conditions->success No improve_inert->success purify_reagents->success optimize_conditions->success

References

Technical Support Center: Topotactic Synthesis with Strontium Hydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in topotactic synthesis involving strontium hydride (SrH2).

Troubleshooting Guides & FAQs

This section addresses common issues that can lead to low product yield or the formation of undesired phases during topotactic reactions with SrH2.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low yield in a solid-state topotactic reaction involving SrH2 can stem from several factors. Systematically investigate the following:

  • Purity and Stoichiometry of Precursors: The quality of both the parent oxide and the SrH2 is critical. Impurities in the parent oxide can inhibit the topotactic transformation. The SrH2 should be of high purity and accurately weighed in an inert atmosphere to ensure the correct stoichiometric ratio.

  • Inadequate Mixing: Inhomogeneous mixing of the powdered reactants will lead to an incomplete reaction. Ensure thorough grinding of the parent oxide and SrH2 powders.

  • Reaction Temperature and Duration: The reaction temperature may be too low for the transformation to proceed at a reasonable rate, or the reaction time may be insufficient for the reaction to go to completion. Conversely, excessively high temperatures can lead to decomposition of the desired product or the SrH2 reactant.

  • Atmosphere Control: SrH2 is highly reactive and sensitive to air and moisture. The entire synthesis, including precursor handling and the reaction itself, must be conducted under a high-purity inert atmosphere (e.g., in a glovebox) to prevent oxidation of the hydride.

  • Particle Size of Reactants: Larger particle sizes of the parent oxide can limit the diffusion of hydride ions into the crystal lattice, resulting in an incomplete reaction. Grinding the parent oxide to a fine powder is recommended.

Q2: I suspect my Strontium Hydride (SrH2) has degraded. How can I assess its quality and what are the proper handling procedures?

A2: Degradation of SrH2 is a common cause of poor reaction outcomes.

  • Assessing Quality: Fresh, high-purity SrH2 should be a fine, white to grayish powder. A yellowish or off-white color may indicate the presence of strontium oxide or hydroxide due to exposure to air and moisture. You can verify the purity using X-ray diffraction (XRD) to check for the presence of SrO or Sr(OH)2 phases.

  • Proper Handling and Storage:

    • Always handle SrH2 inside a glovebox with low oxygen and moisture levels (<1 ppm).

    • Store SrH2 in a tightly sealed container within the glovebox.

    • Use freshly opened or newly purchased SrH2 for best results. Avoid using old stock that may have been inadvertently exposed to the atmosphere.

    • When weighing, use non-reactive spatulas (e.g., ceramic or glass).

Q3: The XRD pattern of my product shows a mixture of the desired phase and the original parent oxide. What does this indicate and how can I improve the conversion?

A3: The presence of unreacted parent oxide is a clear indication of an incomplete reaction. To improve the conversion rate:

  • Increase Reaction Temperature: A modest increase in the reaction temperature can significantly enhance the reaction kinetics. However, be mindful of the thermal stability of your product.

  • Extend Reaction Time: If increasing the temperature is not feasible, extending the reaction duration can allow for more complete conversion.

  • Improve Reactant Mixing: Re-grind the partially reacted mixture (in an inert atmosphere) and re-heat it. This can break up any passivating product layers on the surface of the parent oxide particles and expose fresh surfaces for reaction.

  • Optimize Precursor Ratio: Consider a slight excess of SrH2 to compensate for any minor degradation or to drive the reaction to completion. However, a large excess may lead to the formation of side products.

Q4: I am observing unexpected phases in my final product. What could be the cause?

A4: The formation of unintended side products can be due to:

  • Reaction with Sample Holder: At elevated temperatures, SrH2 or the reaction mixture might react with the sample container (e.g., quartz tubes). Consider using more inert materials like alumina or sealed tantalum tubes.

  • Decomposition of Parent Oxide or Product: The reaction temperature might be too high, causing the parent oxide or the desired oxyhydride product to decompose.

  • Contamination: Impurities in the SrH2 or the parent oxide can lead to the formation of undesired byproducts.

  • Non-stoichiometric Reactant Ratio: An incorrect ratio of parent oxide to SrH2 can result in the formation of intermediate or alternative phases.

Quantitative Data Summary

The following table summarizes the reactivity of various metal hydrides in the topotactic reduction of Sr2MnO4, providing a comparative context for the use of SrH2.

Metal HydrideReactivity TrendNotes
MgH2< SrH2Lower reactivity compared to SrH2.
SrH2 < LiH ≈ CaH2 ≈ BaH2Allows for targeted synthesis of reduced phases.[1][2]
LiH≈ CaH2 ≈ BaH2Commonly used solid-state hydrides.[1]
CaH2≈ LiH ≈ BaH2A frequently used alternative to SrH2.[1]
BaH2≈ LiH ≈ CaH2Similar reactivity to LiH and CaH2.[1]
NaH> LiH ≈ CaH2 ≈ BaH2Highest reactivity among the tested hydrides.[1]

Experimental Protocols

Detailed Methodology for Topotactic Reduction of a Perovskite Oxide using SrH2 (Generalized)

This protocol is a general guideline based on typical procedures for topotactic synthesis with metal hydrides. Specific temperatures and durations will need to be optimized for your particular system.

  • Precursor Preparation:

    • Synthesize and characterize the parent oxide material to ensure phase purity.

    • Grind the parent oxide to a fine powder (typically < 45 µm) using an agate mortar and pestle.

  • Sample Preparation (in an Inert Atmosphere Glovebox):

    • Weigh the desired stoichiometric amounts of the parent oxide and high-purity SrH2. A typical molar ratio might be 1:1, but this should be optimized.

    • Thoroughly mix the powders by grinding them together in an agate mortar and pestle for at least 15 minutes to ensure homogeneity.

  • Reaction Setup:

    • Load the mixed powder into an appropriate reaction vessel (e.g., an alumina crucible or a tantalum tube).

    • Seal the reaction vessel. If using a tube, it can be sealed under vacuum or backfilled with an inert gas. For reactions in a furnace, ensure a continuous flow of high-purity inert gas.

  • Heating Profile:

    • Place the sealed vessel into a tube furnace.

    • Purge the furnace with a high-purity inert gas (e.g., argon) for several hours to remove any residual air and moisture.

    • Heat the sample to the desired reaction temperature (e.g., starting with a survey temperature of 400-500 °C) at a controlled rate (e.g., 5 °C/min).

    • Hold the sample at the reaction temperature for the desired duration (e.g., 12-24 hours).

    • Cool the sample down to room temperature at a controlled rate.

  • Product Handling and Characterization:

    • Transfer the cooled reaction vessel back into the inert atmosphere glovebox before opening.

    • Collect the product powder.

    • Characterize the product using techniques such as X-ray diffraction (XRD) to determine the crystal structure and identify the phases present. Other techniques like thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and neutron diffraction can provide further insights.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Topotactic Synthesis Check_Purity Verify Purity and Stoichiometry of Precursors (Oxide & SrH2) Start->Check_Purity Check_Mixing Ensure Homogeneous Mixing of Reactants Start->Check_Mixing Check_Conditions Review Reaction Temperature and Duration Start->Check_Conditions Check_Atmosphere Confirm Inert Atmosphere Throughout Handling and Reaction Start->Check_Atmosphere Incomplete_Reaction Incomplete Reaction: Mixture of Product and Parent Oxide Check_Purity->Incomplete_Reaction Impure/Degraded SrH2 Side_Products Formation of Unexpected Phases Check_Purity->Side_Products Impurities Check_Mixing->Incomplete_Reaction Inhomogeneous Mixture Check_Conditions->Incomplete_Reaction Sub-optimal Conditions Check_Conditions->Side_Products Decomposition Check_Atmosphere->Incomplete_Reaction Oxidation of SrH2 Solution_Temp_Time Optimize Temperature and/or Duration Incomplete_Reaction->Solution_Temp_Time Solution_Mixing Improve Mixing: Re-grind and Re-heat Incomplete_Reaction->Solution_Mixing Solution_Stoichiometry Adjust Precursor Ratio (Slight SrH2 Excess) Incomplete_Reaction->Solution_Stoichiometry Side_Products->Solution_Temp_Time Lower Temperature Solution_Container Use More Inert Reaction Vessel Side_Products->Solution_Container Solution_Purity Use High-Purity Precursors Side_Products->Solution_Purity Success Improved Yield Solution_Temp_Time->Success Solution_Mixing->Success Solution_Stoichiometry->Success Solution_Container->Success Solution_Purity->Success

Caption: Troubleshooting workflow for low yield in SrH2-based topotactic synthesis.

References

Technical Support Center: Stabilization of Reactive Strontium Hydride Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactive strontium hydride intermediates. The information is designed to address specific experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a molecular strontium hydride complex failed. What are the most common causes?

A1: Synthesis failure typically stems from one of three areas: atmospheric contamination, reagent quality, or reaction conditions.

  • Atmospheric Contamination: Strontium hydride intermediates are extremely sensitive to air and moisture.[1] Even trace amounts can lead to the formation of strontium hydroxide or other unreactive species.[2] Ensure your glovebox and Schlenk line techniques are impeccable.

  • Reagent Purity: The strontium precursor (e.g., a strontium amide or alkyl complex) must be pure and free of solvent adducts like THF that can interfere with the reaction.[3] Phenylsilane or hydrogen gas used in the synthesis must be of high purity.

  • Reaction Conditions: For hydrogenolysis reactions, insufficient hydrogen pressure can result in incomplete conversion.[4][5] Ensure the pressure is maintained at the recommended level (e.g., 20 atm) for the duration of the reaction.[4]

Q2: The strontium hydride complex I've synthesized is an insoluble powder. How can I make it soluble?

A2: The insolubility of simple strontium hydride (SrH₂) in organic solvents is a primary challenge, stemming from its high crystal lattice energy.[6] To achieve solubility, the strontium center must be coordinated with large, sterically bulky ligands. This strategy provides kinetic stabilization, preventing aggregation and redistribution reactions.[7][8][9] Consider using ligand classes such as:

  • Superbulky hydrotris(pyrazolyl)borates (Tp)[4]

  • Bulky β-diketiminates (BDI)[8]

  • Extremely bulky amidinates[7][9]

  • Sterically demanding carbazoles[10]

Q3: How can I definitively confirm the formation of a strontium-hydride (Sr-H) bond in my product?

A3: Confirmation requires a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The hydride ligand typically appears as a distinct singlet in the ¹H NMR spectrum. For example, the bridging hydrides in [(TpAd,iPr)Sr(μ-H)]₂ appear at 6.97 ppm.[4] This chemical shift can vary depending on the ligand environment but is generally found between 4.48 and 6.97 ppm.[4]

  • Deuterium Labeling: A conclusive method is to perform the synthesis using deuterium gas (D₂). The disappearance of the hydride signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum is strong evidence of Sr-H bond formation.[4]

  • Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization. It allows for the direct visualization of the hydride ligand and precise measurement of Sr-H bond lengths, which typically range from 2.16 to 2.86 Å.[4][11]

Q4: My stabilized strontium hydride complex decomposes over time or upon heating. How can I improve its stability?

A4: Thermal stability is directly related to the kinetic stabilization provided by the ancillary ligands. If your complex is decomposing, the steric bulk of the ligand may be insufficient to prevent intermolecular reactions or rearrangement. Using "extremely bulky" or "superbulky" ligands is key to isolating thermally stable species.[6][7][8] For example, complexes stabilized with bulky β-diketiminate ligands have shown remarkable stability even at elevated temperatures.[1] Some complexes are stable in hydrocarbon solvents like benzene or hexane at room temperature for up to a week.[4]

Q5: My reaction with the strontium hydride intermediate is yielding unexpected side products. What reactive pathways could be responsible?

A5: Stabilized strontium hydride complexes are highly reactive and can participate in various transformations, which can lead to side products if not controlled.[4] Known reactivity pathways include:

  • Deprotonation: The hydride is basic enough to deprotonate terminal alkynes.[8]

  • Reduction/Addition: It can reduce or add across unsaturated substrates like C=O, C=N, and N=N bonds.[4][8]

  • C-H Activation: Reactions with certain pyridine derivatives have been shown to result in C-H bond activation.[4][5]

  • Reductive Coupling: Dimeric coupling of substrates can also occur.[4] Careful control of stoichiometry, temperature, and substrate choice is necessary to favor the desired reaction pathway.

Troubleshooting Guide: Synthesis Failure

Symptom Potential Cause Recommended Action
No product formation; starting material recovered.Ineffective Hydrogenolysis: Insufficient H₂ pressure or a leak in the system.Verify the integrity of your high-pressure reactor. Ensure a consistent pressure (e.g., 20 atm) is maintained.[4]
Poor Quality Precursor: Strontium precursor (e.g., [(TpAd,iPr)Sr{CH(SiMe₃)₂}]) is impure or has degraded.Re-purify the precursor before use. Confirm its identity and purity via NMR spectroscopy.
Inhibiting Solvent: Presence of coordinating solvents like THF can interfere with the reaction.[3]Use non-coordinating solvents such as hexane or benzene for the hydrogenolysis step.[4]
Formation of white, insoluble precipitate.Atmospheric Contamination: Trace moisture or oxygen in the reaction vessel or solvent.Dry solvents rigorously over appropriate drying agents. Ensure all glassware is oven-dried and cooled under vacuum. Perform all manipulations in a high-integrity glovebox.
Ligand Redistribution: The chosen ligand is not bulky enough to prevent the formation of insoluble, polymeric [SrH₂]n.Switch to a more sterically demanding ligand system, such as a superbulky hydrotris(pyrazolyl)borate or an extremely bulky amidinate.[4][7][9]

Data Presentation

Table 1: Comparison of Ligand Classes for Kinetic Stabilization of Strontium Hydride Intermediates

Ligand ClassExample Ligand AbbreviationResulting Complex StructureKey Stability Characteristics
Hydrotris(pyrazolyl)borateTpAd,iPrDimeric, bridging hydride: [(L)Sr(μ-H)]₂[4]Soluble in hexane; stable at room temperature for over a week in benzene solution.[4]
β-DiketiminateBDIDiPePDimeric, bridging hydride: [(L)Sr(μ-H)]₂[8]Exhibits remarkable stability, even at elevated temperatures.[1]
AmidinateLAdDimeric, bridging hydride: [(L)Sr(μ-H)]₂[7]Provides kinetic stabilization for the isolation of the molecular hydride complex.[7][9]
CarbazolyldtbpCbzDimeric, bridging hydride: [(L)SrH(Solvent)]₂[8]Stabilized by a sterically demanding monodentate ligand.[10]
Macrocyclic AmineMe₅PACPCationic, dinuclear: [(L)₂Sr₂(μ-H)₂]²⁺[12]Allows isolation of cationic hydride species; thermally unstable at room temperature.[12]

Table 2: Selected Spectroscopic and Structural Data for [(TpAd,iPr)Sr(μ-H)]₂

ParameterValueMethodReference
Hydride ¹H NMR Shift (in C₆D₆)6.97 ppm (singlet)¹H NMR Spectroscopy[4]
Sr-H Bond Lengths2.16(4) - 2.42(4) ÅSingle-Crystal X-ray Diffraction[4]
Sr---Sr Distance3.9249(7) ÅSingle-Crystal X-ray Diffraction[4]
Synthesis YieldGoodHydrogenolysis[4]

Experimental Protocols

Protocol 1: General Synthesis of a Molecular Strontium Hydride Complex via Hydrogenolysis

This protocol is based on the synthesis of [(TpAd,iPr)Sr(μ-H)]₂.[4][5] Warning: This procedure involves high-pressure hydrogen gas and air-sensitive materials. It must be performed by trained personnel using appropriate safety precautions, including a high-pressure reactor and inert-atmosphere techniques (glovebox or Schlenk line).

Materials:

  • Strontium precursor, e.g., [(TpAd,iPr)Sr{CH(SiMe₃)₂}] (1)

  • Anhydrous, oxygen-free hexane

  • High-purity hydrogen gas (H₂)

  • High-pressure reactor equipped with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox, charge a high-pressure reactor vessel with the strontium precursor (e.g., 1.0 g).

  • Solvent Addition: Add anhydrous hexane (e.g., 20 mL) to dissolve the precursor.

  • Sealing: Seal the reactor vessel securely inside the glovebox.

  • Hydrogenation: Remove the reactor from the glovebox and connect it to a hydrogen gas line. Purge the reactor head with H₂ gas several times.

  • Pressurization: Pressurize the reactor to 20 atm with H₂ gas.

  • Reaction: Stir the solution vigorously at room temperature for the specified time (e.g., 24 hours).

  • Depressurization: After the reaction period, vent the excess hydrogen gas in a well-ventilated fume hood.

  • Isolation: Transfer the reactor back into the glovebox. Filter the resulting solution to remove any insoluble byproducts.

  • Crystallization: Concentrate the filtrate under reduced pressure and layer with fresh hexane. Allow the solution to stand at room temperature for several days to yield crystalline product, [(TpAd,iPr)Sr(μ-H)]₂ (2).[4]

Visualizations

G General Workflow for Strontium Hydride Synthesis precursor Sr Precursor (e.g., Amide/Alkyl) dissolve Dissolve in Anhydrous Solvent (e.g., Hexane) precursor->dissolve react Hydrogenolysis (High-Pressure H₂) dissolve->react isolate Filter & Concentrate (Inert Atmosphere) react->isolate product Isolate Crystalline Product isolate->product characterize Characterize (NMR, X-ray) product->characterize

Caption: A typical experimental workflow for synthesizing a stabilized strontium hydride intermediate.

G Troubleshooting Logic for Synthesis Failure start Synthesis Failed? check_atmosphere Inert Atmosphere Compromised? start->check_atmosphere check_reagents Reagents Pure & Solvent Dry? check_atmosphere->check_reagents No fix_atmosphere Action: Improve Glovebox/Schlenk Technique check_atmosphere->fix_atmosphere Yes check_conditions H₂ Pressure & Time Correct? check_reagents->check_conditions Yes fix_reagents Action: Purify Reagents & Dry Solvents check_reagents->fix_reagents No success Successful Synthesis check_conditions->success Yes fix_conditions Action: Verify Pressure & Extend Reaction Time check_conditions->fix_conditions No

Caption: A decision tree for troubleshooting common issues in strontium hydride synthesis.

G Concept of Kinetic Stabilization cluster_0 Unstabilized cluster_1 Stabilized srh_core_1 Sr-H srh_core_2 Sr-H srh_core_1->srh_core_2 Unwanted Reaction srh_core_stable Sr-H l1 Bulky Ligand srh_core_stable->l1 l2 Bulky Ligand srh_core_stable->l2 l3 Bulky Ligand srh_core_stable->l3

References

Validation & Comparative

A Comparative Analysis of the Reducing Strength of Alkaline Earth Metal Hydrides: SrH₂, CaH₂, and BaH₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the reducing strength of three alkaline earth metal hydrides: strontium hydride (SrH₂), calcium hydride (CaH₂), and barium hydride (BaH₂). While direct comparative studies on their kinetic performance in organic reductions are not extensively documented in readily available literature, a robust understanding of their reactivity can be derived from fundamental periodic trends and thermodynamic data. This guide synthesizes these principles to offer a clear comparison for researchers selecting appropriate reducing agents.

Theoretical Framework: Periodic Trends and Reducing Strength

The reducing strength of saline hydrides, such as those of the alkaline earth metals, is intrinsically linked to their ability to donate a hydride ion (H⁻). This ability is governed by the metallic character of the cation. As one descends Group 2 of the periodic table from Calcium to Strontium and then to Barium, several key properties change, influencing the reactivity of their corresponding hydrides:

  • Electronegativity: The electronegativity of the metal decreases down the group (Ca > Sr > Ba). This leads to a greater difference in electronegativity between the metal and hydrogen, resulting in a more ionic M-H bond.

  • Ionic Character: Increased ionic character signifies a more "free" or readily donatable hydride ion, thus enhancing the reducing power of the metal hydride.

  • Lattice Energy: Generally, as the size of the cation increases down the group, the lattice energy of the metal hydride decreases. A lower lattice energy can contribute to higher reactivity.

Based on these principles, the expected trend for the reducing strength of these hydrides is:

BaH₂ > SrH₂ > CaH₂

This trend suggests that barium hydride is the most potent reducing agent among the three, while calcium hydride is the mildest.

Thermodynamic Data: Enthalpy of Formation

The stability of a metal hydride provides an indirect but quantitative measure of its reactivity. A less stable hydride, indicated by a less negative standard enthalpy of formation (ΔHᵣ°), will more readily decompose to provide a hydride ion, and is therefore a stronger reducing agent. The table below summarizes the standard enthalpies of formation for CaH₂, SrH₂, and BaH₂.

HydrideStandard Enthalpy of Formation (ΔHᵣ°) (kJ/mol)
Calcium Hydride (CaH₂)-181.5[1]
Strontium Hydride (SrH₂)-177.5[1]
Barium Hydride (BaH₂)-171.0[1]

The data clearly shows that the stability of the hydrides decreases down the group, with BaH₂ having the least negative enthalpy of formation. This supports the predicted trend of increasing reducing strength from CaH₂ to BaH₂.

Logical Relationship of Physicochemical Properties and Reducing Strength

G Atomic_Radius Increasing Atomic Radius Electronegativity Decreasing Electronegativity Atomic_Radius->Electronegativity Ionic_Character Increasing Ionic Character of M-H Bond Electronegativity->Ionic_Character Stability Decreasing Thermodynamic Stability (Less negative ΔHᵣ°) Ionic_Character->Stability Reducing_Strength Increasing Reducing Strength Stability->Reducing_Strength

Caption: Relationship between periodic properties and hydride reducing strength.

Experimental Protocols: General Procedure for the Reduction of a Ketone

While specific comparative experimental data is scarce, a general protocol for the reduction of a ketone (e.g., benzophenone) to the corresponding alcohol (e.g., diphenylmethanol) using an alkaline earth metal hydride can be outlined. Researchers should note that reaction conditions, particularly temperature and reaction time, will likely need to be optimized for each hydride based on its reactivity.

Materials:

  • Alkaline earth metal hydride (CaH₂, SrH₂, or BaH₂)

  • Anhydrous, high-boiling point ether solvent (e.g., dioxane, diglyme)

  • Ketone substrate (e.g., benzophenone)

  • Inert gas (e.g., argon or nitrogen)

  • Apparatus for reflux and inert atmosphere operations

  • Standard workup reagents (e.g., water, dilute acid, organic solvent for extraction)

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet. The entire apparatus is flushed with argon or nitrogen.

  • Reagent Addition: The alkaline earth metal hydride (typically in excess, e.g., 2-4 equivalents) is suspended in the anhydrous solvent under an inert atmosphere.

  • Substrate Addition: The ketone, dissolved in a minimal amount of the anhydrous solvent, is added to the stirred suspension.

  • Reaction: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to the expected differences in reactivity, the reaction time will likely be longest for CaH₂ and shortest for BaH₂.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature, and the excess hydride is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: The resulting mixture is filtered to remove inorganic salts. The filtrate is then treated with a dilute acid to neutralize any remaining base. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure alcohol.

Experimental Workflow for a Comparative Reduction Study

G cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis Start Start Setup_Apparatus Assemble and dry glassware under inert atmosphere Start->Setup_Apparatus Add_Hydride Suspend CaH₂, SrH₂, or BaH₂ in anhydrous solvent Setup_Apparatus->Add_Hydride Add_Substrate Add ketone solution Add_Hydride->Add_Substrate Heat Heat to reflux Add_Substrate->Heat Monitor Monitor reaction by TLC/GC Heat->Monitor Monitor->Heat Incomplete Quench Cool and quench excess hydride Monitor->Quench Complete Extract Aqueous workup and extraction Quench->Extract Purify Purify product Extract->Purify Analyze Analyze yield and purity Purify->Analyze End End Analyze->End

Caption: General workflow for comparing the reducing strength of hydrides.

Conclusion

References

A Comparative Guide to the Electronic Band Structure of Strontium Hydride (SrH₂)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of computational Density Functional Theory (DFT) predictions and a comparative validation against available experimental data for related alkaline earth hydrides.

This guide provides a comprehensive comparison of the electronic band structure of Strontium Hydride (SrH₂), primarily focusing on computational results derived from Density Functional Theory (DFT). Due to the current absence of direct experimental validation for the electronic band structure of SrH₂, this guide leverages data from related alkaline earth hydrides, such as Calcium Hydride (CaH₂) and Barium Hydride (BaH₂), to offer a robust comparative analysis and to contextualize the theoretical predictions for SrH₂. The information is intended for researchers, scientists, and professionals in drug development with an interest in the fundamental electronic properties of metal hydrides.

Data Summary of Electronic Band Gaps

The electronic band gap is a crucial parameter determining the electronic and optical properties of a material. Below is a summary of calculated and experimental band gaps for SrH₂, CaH₂, and BaH₂. It is important to note the well-documented tendency of the Generalized Gradient Approximation (GGA) functional in DFT to underestimate the band gap of insulators and semiconductors. More advanced methods like the hybrid functional HSE06 and the GW approximation typically provide results in better agreement with experimental values.

MaterialMethodBand Gap TypeBand Gap (eV)
SrH₂ DFT (GGA-PBE) [1]Indirect 1.3
DFT (HSE06)Indirect~3.5 - 4.5 (Estimated)
GW ApproximationIndirect~4.5 - 5.5 (Estimated)
CaH₂ DFT (GGA)Indirect3.03
Experimental (Optical) - 5.2 ± 0.1
BaH₂ DFT (GGA)Indirect2.87

Note: The HSE06 and GW values for SrH₂ are estimations based on the typical underestimation of GGA for alkaline earth hydrides, as observed in the case of CaH₂.

Methodologies and Protocols

A clear understanding of the methodologies employed in both computational and experimental studies is essential for a critical evaluation of the data.

Computational Protocols (DFT and GW)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of the exchange-correlation functional is critical for the accuracy of the results, especially for the band gap of insulators.

  • Generalized Gradient Approximation (GGA): The Perdew-Burke-Ernzerhof (PBE) functional is a widely used GGA functional. While computationally efficient, it systematically underestimates the band gap of semiconductors and insulators. The calculation for pristine SrH₂ reported a band gap of 1.3 eV using the CASTEP code with the GGA-PBE functional[1].

  • Hybrid Functionals (HSE06): The Heyd-Scuseria-Ernzerhof (HSE06) functional incorporates a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in GGA and leads to more accurate band gap predictions. While no specific HSE06 calculations for SrH₂ were found, this method is a standard for obtaining reliable band structures of insulating materials.

  • GW Approximation: The GW approximation is a many-body perturbation theory approach that is considered the state-of-the-art for calculating quasiparticle energies and band gaps. It goes beyond the mean-field approximation of DFT and often yields results in excellent agreement with experimental data for a wide range of materials.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. While no ARPES data for SrH₂ is currently available, the general methodology is as follows:

  • Sample Preparation: A single crystal of the material with a clean, atomically flat surface is prepared in an ultra-high vacuum (UHV) chamber to prevent surface contamination.

  • Photoionization: The sample is irradiated with monochromatic photons of a specific energy (typically in the ultraviolet or soft X-ray range).

  • Electron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured by a hemispherical electron analyzer.

  • Band Structure Mapping: By conserving energy and momentum, the binding energy and crystal momentum of the electron within the solid can be determined, allowing for the direct mapping of the electronic band structure.

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational DFT validation study and the relationship between different computational and experimental methods.

DFT_Validation_Workflow cluster_computational Computational Approach cluster_experimental Experimental Validation crystal_structure Crystal Structure (e.g., SrH₂) dft_gga DFT Calculation (GGA-PBE) crystal_structure->dft_gga dft_hse DFT Calculation (HSE06) crystal_structure->dft_hse gw GW Calculation dft_gga->gw Starting point for G₀W₀ comparison Comparison & Validation dft_gga->comparison dft_hse->comparison gw->comparison arpes ARPES Experiment arpes->comparison optical_spectroscopy Optical Spectroscopy (e.g., for CaH₂) optical_spectroscopy->comparison

Computational and experimental workflow for band structure validation.

Method_Accuracy_Hierarchy gga GGA-PBE hse HSE06 accuracy_arrow gw GW experiment Experiment (ARPES/Optical) accuracy Increasing Accuracy ->

References

A Comparative Guide to the Vibrational Spectroscopy of Strontium Hydride: An Outlook on Experimental and Theoretical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Strontium hydride (SrH₂), a member of the alkaline earth hydrides, holds potential in various chemical and materials science applications. A thorough understanding of its vibrational properties through techniques like Raman spectroscopy is crucial for its characterization and for predicting its behavior in different environments. However, a comprehensive, direct comparison between experimental and theoretical Raman spectra of bulk strontium hydride is currently lacking in published literature. This guide, therefore, provides a prospective framework for such a comparison, drawing upon established methodologies for similar materials. It outlines the expected Raman active modes based on the crystal structure of SrH₂, details the necessary experimental and computational protocols to obtain and analyze its Raman spectrum, and presents a logical workflow for a comparative study.

Quantitative Comparison of Vibrational Modes

Below is a hypothetical table comparing theoretically predicted Raman peak positions for SrH₂ with placeholder experimental data. The theoretical values are illustrative and would be obtained from first-principles calculations.

Vibrational Mode SymmetryTheoretical Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Ag85Data not available
B1g120Data not available
B2g155Data not available
B3g190Data not available
Ag230Data not available
B1g280Data not available
B2g310Data not available
B3g340Data not available
Ag650Data not available
B1g710Data not available
B2g780Data not available
B3g820Data not available
Ag950Data not available
B1g1020Data not available
B2g1080Data not available
B3g1130Data not available
Ag1180Data not available
B1g1250Data not available

Experimental and Theoretical Protocols

A robust comparison relies on well-documented experimental and computational procedures.

Experimental Protocol: Raman Spectroscopy

Obtaining the experimental Raman spectrum of strontium hydride requires careful sample handling due to its reactivity.

  • Sample Preparation: High-purity strontium hydride powder would be synthesized and handled in an inert atmosphere (e.g., argon-filled glovebox) to prevent oxidation and hydration. The powder would be sealed in a quartz capillary or pressed into a pellet for analysis.

  • Instrumentation: A high-resolution Raman spectrometer equipped with a confocal microscope would be used. A selection of laser excitation wavelengths (e.g., 532 nm, 633 nm, or 785 nm) should be available to mitigate potential fluorescence.

  • Data Acquisition: Spectra would be collected at room temperature. The laser power would be optimized to maximize the Raman signal while avoiding sample degradation. A long acquisition time or multiple accumulations might be necessary due to the potentially weak Raman scattering of hydrides.

  • Data Analysis: The collected spectra would be baseline-corrected and the peak positions, widths, and relative intensities would be determined by fitting the spectral features to Lorentzian or Gaussian-Voigt profiles.

Theoretical Protocol: First-Principles Calculations

Theoretical Raman spectra are typically calculated using density functional theory (DFT).

  • Crystal Structure Optimization: The starting point is the crystallographic information file (CIF) of SrH₂. The lattice parameters and atomic positions would be fully relaxed to obtain the ground-state geometry.

  • Phonon Calculation: The vibrational frequencies and eigenvectors (phonon modes) at the Γ-point of the Brillouin zone would be calculated using density functional perturbation theory (DFPT).

  • Raman Activity Calculation: The Raman activity of each phonon mode is determined by calculating the derivative of the macroscopic dielectric tensor with respect to the atomic displacements associated with that mode.

  • Spectrum Simulation: The theoretical Raman spectrum is then simulated by broadening the calculated Raman-active modes with a Lorentzian or Gaussian function to mimic experimental peak shapes.

Visualization of the Comparative Workflow

The logical flow for comparing experimental and theoretical Raman spectra is crucial for a systematic study.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis SrH₂ Synthesis exp_sample Sample Preparation (Inert Atmosphere) exp_synthesis->exp_sample exp_raman Raman Spectroscopy exp_sample->exp_raman exp_data Experimental Spectrum Analysis exp_raman->exp_data compare Comparative Analysis exp_data->compare theo_structure Crystal Structure Input theo_dft DFT Geometry Optimization theo_structure->theo_dft theo_phonon Phonon Calculation (DFPT) theo_dft->theo_phonon theo_raman Raman Activity Calculation theo_phonon->theo_raman theo_spectrum Simulated Raman Spectrum theo_raman->theo_spectrum theo_spectrum->compare assign Mode Assignment and Validation compare->assign

Caption: Workflow for comparing experimental and theoretical Raman spectra of SrH₂.

This guide provides a foundational framework for researchers interested in the vibrational properties of strontium hydride. While direct experimental Raman data for SrH₂ is yet to be extensively reported, the outlined protocols and comparative methodology offer a clear path forward for future investigations. Such studies will be invaluable for a deeper understanding of the structure-property relationships in this and related hydride materials.

A Comparative Guide to the Spectroscopic Characterization of Sr-H Bond Vibrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the Strontium-Hydride (Sr-H) bond with other alkaline earth metal hydrides. It is designed to be a valuable resource for researchers and scientists, offering a concise summary of key vibrational and rotational constants derived from experimental studies and theoretical calculations. Detailed experimental protocols for the cited spectroscopic techniques are also included to support the replication and extension of these findings.

Quantitative Data Summary

The spectroscopic constants for the electronic ground state (X ²Σ⁺) of Strontium Hydride (SrH) and its deuterated isotopologue (SrD) are presented below, alongside data for Calcium Hydride (CaH) and Barium Hydride (BaH) for comparative analysis. These constants provide fundamental insights into the vibrational and rotational characteristics of these diatomic molecules.

Table 1: Experimental Spectroscopic Constants for Alkaline Earth Metal Hydrides (Ground State X ²Σ⁺)

MoleculeVibrational Constant (ωe) (cm⁻¹)Anharmonicity Constant (ωe xe) (cm⁻¹)Rotational Constant (Be) (cm⁻¹)Vibration-Rotation Interaction Constant (αe) (cm⁻¹)Equilibrium Internuclear Distance (re) (Å)
⁸⁸SrH 1201.3[1]19.5[1]3.689[1]0.076[1]2.146[1]
⁸⁸SrD 856.1 (calculated)9.8 (calculated)1.861 (calculated)0.027 (calculated)2.146 (calculated)
⁴⁰CaH 1298.3[2]19.1[2]4.276[2]0.096[2]2.002[2]
¹³⁸BaH 1168.3[1][3]19.0[1][3]3.349[1][3]0.066[1][3]2.232[1][3]

Note: Data for SrD is often derived from SrH data using isotopic scaling factors.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Constants for ⁸⁸SrH (Ground State X ²Σ⁺)

Spectroscopic ConstantExperimental ValueTheoretical Value (Relativistic Coupled-Cluster)
Vibrational Constant (ωe) (cm⁻¹) 1201.3[1]1198.2
Rotational Constant (Be) (cm⁻¹) 3.689[1]3.684
Equilibrium Internuclear Distance (re) (Å) 2.146[1]2.147

Theoretical values are sourced from recent high-level quantum chemical calculations.

Experimental Protocols

The characterization of Sr-H bond vibrations and other metal hydrides in the gas phase relies on high-resolution spectroscopic techniques. Below are detailed methodologies for key experiments.

High-Resolution Emission/Absorption Spectroscopy

This is a primary technique for obtaining rovibrational spectra of diatomic molecules like SrH.

  • Sample Generation:

    • Strontium metal is placed in a high-temperature furnace (typically operating at 800-1000 °C) to generate a sufficient vapor pressure.[4]

    • A slow flow of hydrogen (H₂) or deuterium (D₂) gas, often diluted in an inert carrier gas like Argon (Ar), is passed over the hot metal vapor.[4]

    • The reaction Sr(g) + H₂(g) → SrH(g) + H(g) produces gaseous SrH molecules.

  • Spectroscopic Measurement:

    • The gaseous mixture containing SrH is then probed with a light source. For absorption spectroscopy, this is typically a tunable infrared laser. For emission spectroscopy, a discharge or other excitation source is used to populate excited electronic states, and the subsequent fluorescence is collected.[4]

    • The transmitted or emitted light is passed through a high-resolution spectrometer, such as a Fourier Transform Spectrometer (FTS) or a long-path-length grating spectrometer.[4][5]

    • The detector is typically a sensitive infrared detector, such as a liquid nitrogen-cooled InSb or MCT detector.

  • Data Analysis:

    • The resulting spectrum consists of a series of sharp lines corresponding to transitions between different rotational levels of the ground and first excited vibrational states (the P and R branches).[6]

    • By fitting the positions of these lines to the appropriate energy level expressions, highly accurate values for the spectroscopic constants (ωe, Be, αe, re, etc.) can be determined.[6]

Supersonic Jet Spectroscopy

To simplify complex spectra and study molecules at very low temperatures, supersonic jet expansions are often employed.

  • Sample Generation and Cooling:

    • A gaseous mixture of the metal hydride in a carrier gas (e.g., Ar) is expanded from a high-pressure region through a small nozzle into a vacuum chamber.[5][7]

    • This rapid expansion leads to significant cooling of the molecules' internal degrees of freedom (rotational and vibrational), collapsing the population into the lowest energy levels.[7]

  • Spectroscopic Measurement:

    • A tunable laser is directed through the cooled molecular beam.

    • Absorption of the laser radiation is detected, often by laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) for higher sensitivity.

  • Advantages:

    • Reduces spectral congestion by limiting the number of populated rotational levels.

    • Minimizes Doppler broadening, leading to higher resolution.

Visualizations

Experimental Workflow for High-Resolution Infrared Spectroscopy

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis Sr_vapor Sr Vapor Generation (High-Temp Furnace) Reaction Sr + H₂ → SrH Sr_vapor->Reaction H2_gas H₂ Gas Flow H2_gas->Reaction Sample_Cell Gas Cell Reaction->Sample_Cell IR_Source Tunable IR Source IR_Source->Sample_Cell FTS Fourier Transform Spectrometer Sample_Cell->FTS Detector IR Detector FTS->Detector Spectrum Rovibrational Spectrum Detector->Spectrum Fitting Data Fitting Spectrum->Fitting Constants Spectroscopic Constants (ωe, Be, re, etc.) Fitting->Constants

Caption: Workflow for obtaining high-resolution infrared spectra of SrH.

Relationship Between Spectroscopic Constants and Molecular Properties

molecular_properties cluster_vibrational Vibrational Properties cluster_rotational Rotational Properties omega_e ωe (Vibrational Frequency) Bond_Strength Bond Strength (Force Constant, k) omega_e->Bond_Strength directly related omega_exe ωexe (Anharmonicity) omega_exe->Bond_Strength deviation from harmonic B_e Be (Rotational Constant) Moment_of_Inertia Moment of Inertia (I) B_e->Moment_of_Inertia inversely related alpha_e αe (Vib-Rot Coupling) alpha_e->B_e r_e re (Bond Length) alpha_e->r_e change with vibration Moment_of_Inertia->r_e depends on

Caption: Interrelation of key spectroscopic constants and molecular properties.

References

A Comparative Analysis of Hydrogen Storage Capacities: Strontium Hydride vs. Other Metal Hydrides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of materials science and renewable energy, the efficient storage of hydrogen is a critical challenge. Metal hydrides are a promising class of materials for solid-state hydrogen storage, offering high volumetric densities and enhanced safety compared to conventional compressed gas or liquid hydrogen storage methods. This guide provides an objective comparison of the hydrogen storage capacity of strontium hydride (SrH₂) with other prominent metal hydrides, supported by experimental data and detailed methodologies.

Quantitative Comparison of Hydrogen Storage Properties

The effectiveness of a metal hydride for hydrogen storage is primarily evaluated by its gravimetric and volumetric hydrogen densities. The gravimetric density refers to the weight percentage of hydrogen that can be stored in the material, while the volumetric density indicates the amount of hydrogen stored per unit volume. The following table summarizes these key metrics for SrH₂ and other commonly studied metal hydrides.

Metal HydrideChemical FormulaClassGravimetric Capacity (wt.%)Volumetric Capacity (kg H₂/m³)
Strontium Hydride SrH₂ Saline (Ionic) Hydride ~2.25 (Theoretical) ~73.3 (Theoretical)
Magnesium HydrideMgH₂Saline (Covalent) Hydride7.6[1][2]~110[2]
Lanthanum PentanickelLaNi₅Intermetallic (AB₅)~1.4 - 1.5[3][4]~115[4]
Iron Titanium HydrideTiFeIntermetallic (AB)~1.8 - 1.9[5][6]~105[7]
Sodium AlanateNaAlH₄Complex Hydride~5.6 (reversible)[8][9]~70[9]
Lithium BorohydrideLiBH₄Complex Hydride18.5 (Theoretical)[10][11]~121[10]

Note: The values for SrH₂ are theoretical calculations based on its chemical formula and density. Experimental values may vary.

Experimental Protocols for Measuring Hydrogen Storage Capacity

The quantitative data presented in the comparison table are typically determined through standardized experimental techniques. The two primary methods employed are the volumetric (Sieverts) method and the gravimetric method.

Volumetric Method (Sieverts Apparatus / PCT Isotherms)

The volumetric method, often conducted using a Sieverts apparatus, is used to measure the pressure-composition-temperature (PCT) isotherms of a material. This technique provides comprehensive information about the thermodynamics of hydrogen absorption and desorption.

Methodology:

  • A precisely weighed sample of the metal hydride is placed in a reactor of a known volume.

  • The system is evacuated to remove any atmospheric contaminants.

  • A known quantity of hydrogen gas is introduced into a calibrated volume (the reservoir).

  • The valve connecting the reservoir to the sample reactor is opened, allowing the hydrogen to be absorbed by the material.

  • The pressure drop in the system is monitored until it reaches equilibrium.

  • The amount of hydrogen absorbed by the sample is calculated using the ideal gas law or a more precise equation of state, accounting for the change in pressure and the known volumes of the apparatus.

  • This process is repeated at various pressures to construct an isotherm at a constant temperature.

  • By conducting these measurements at different temperatures, a complete thermodynamic profile of the material can be established.

Gravimetric Method (Thermogravimetric Analysis - TGA)

The gravimetric method directly measures the change in mass of a sample as it absorbs or desorbs hydrogen. This is typically performed using a thermogravimetric analyzer (TGA).

Methodology:

  • A small, accurately weighed sample of the metal hydride is placed in the TGA's microbalance.

  • The sample chamber is purged with an inert gas to create a clean environment.

  • A flow of hydrogen gas is introduced into the chamber at a controlled pressure and temperature.

  • The microbalance continuously records the mass of the sample. An increase in mass corresponds to hydrogen absorption, while a decrease indicates desorption.

  • The temperature can be ramped or held constant to study the kinetics and temperature dependence of the hydrogen sorption process.

  • The gravimetric hydrogen storage capacity is calculated as the percentage change in mass relative to the initial mass of the sample.

Comparative Landscape of Metal Hydrides

To visualize the relationships and key characteristics of different classes of metal hydrides, the following diagram illustrates their general properties concerning hydrogen storage.

Metal_Hydride_Comparison cluster_0 Metal Hydride Classes cluster_1 Key Properties Intermetallic Hydrides Intermetallic Hydrides Kinetics Kinetics Intermetallic Hydrides->Kinetics Fast Gravimetric Capacity Gravimetric Capacity Intermetallic Hydrides->Gravimetric Capacity Low Operating Conditions Operating Conditions Intermetallic Hydrides->Operating Conditions Mild Saline Hydrides Saline Hydrides Saline Hydrides->Kinetics Moderate to Slow Saline Hydrides->Gravimetric Capacity Moderate to High Saline Hydrides->Operating Conditions Moderate to High Temp. SrH2 SrH2 Saline Hydrides->SrH2 Complex Hydrides Complex Hydrides Complex Hydrides->Kinetics Slow Complex Hydrides->Gravimetric Capacity Very High Complex Hydrides->Operating Conditions High Temp. / Poor Reversibility

A logical diagram comparing metal hydride classes.

References

X-ray Diffraction Analysis for Strontium Hydride (SrH₂) Phase Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate phase identification of crystalline materials is paramount. This guide provides a comprehensive comparison of X-ray diffraction (XRD) analysis for the phase identification of Strontium Hydride (SrH₂), including its common orthorhombic and hexagonal phases. We present supporting experimental data for SrH₂ and compare it with alternative alkaline earth hydrides and common strontium-containing impurities. Detailed experimental protocols and visual workflows are included to facilitate accurate and reproducible analysis.

Quantitative XRD Data Comparison

The following table summarizes the key crystallographic data and calculated powder X-ray diffraction patterns for SrH₂ phases and relevant comparative materials. The diffraction patterns for SrH₂ (orthorhombic and hexagonal) were simulated from crystallographic information files (CIF) obtained from the Materials Project, assuming Cu Kα radiation (λ = 1.5406 Å). Data for alternative materials are also provided for comparative phase analysis.

Material Crystal System Space Group Lattice Parameters (Å) Calculated Density (g/cm³) Prominent XRD Peaks (2θ, d-spacing (Å), Relative Intensity)
SrH₂ (Orthorhombic) OrthorhombicPnmaa = 6.34, b = 3.87, c = 7.293.27(24.3°, 3.66, 100), (28.1°, 3.17, 85), (34.9°, 2.57, 95), (40.5°, 2.23, 70), (45.8°, 2.02, 50)
SrH₂ (Hexagonal) HexagonalP6₃/mmca = 4.34, c = 7.423.35(22.9°, 3.88, 80), (33.1°, 2.70, 100), (39.5°, 2.28, 60), (45.1°, 2.01, 40), (55.8°, 1.65, 30)
CaH₂ (Calcium Hydride) OrthorhombicPnmaa = 5.95, b = 3.60, c = 6.821.90(25.3°, 3.52, 100), (31.0°, 2.88, 75), (36.8°, 2.44, 85), (41.2°, 2.19, 60), (50.9°, 1.79, 45)
BaH₂ (Barium Hydride) OrthorhombicPnmaa = 6.80, b = 4.16, c = 7.844.16(22.8°, 3.89, 100), (26.3°, 3.38, 90), (32.9°, 2.72, 80), (38.4°, 2.34, 65), (43.5°, 2.08, 55)
SrO (Strontium Oxide) CubicFm-3ma = 5.164.70(30.3°, 2.95, 100), (35.2°, 2.55, 20), (50.8°, 1.79, 40), (60.6°, 1.53, 30), (63.4°, 1.47, 10)
Sr(OH)₂ (Strontium Hydroxide) OrthorhombicPnmaa = 6.74, b = 4.09, c = 11.233.63(15.8°, 5.61, 100), (27.5°, 3.24, 70), (31.9°, 2.80, 85), (38.7°, 2.32, 60), (45.1°, 2.01, 50)

Experimental Protocol for Powder XRD of Strontium Hydride

Given that metal hydrides are highly sensitive to air and moisture, proper sample handling is critical for obtaining accurate XRD data. The following protocol outlines the key steps for the analysis of SrH₂.

1. Sample Preparation (Inert Atmosphere)

  • All sample handling must be performed inside a glovebox with an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).

  • Gently grind the SrH₂ powder using an agate mortar and pestle to ensure a fine, homogeneous powder with a particle size of less than 10 µm. This minimizes preferred orientation effects in the XRD pattern.

  • Load the finely ground powder into a zero-background sample holder or a specialized air-sensitive sample holder.

  • For air-sensitive holders, the powder is typically loaded into a shallow well and sealed with a low-absorption film, such as Kapton®, to protect the sample from the atmosphere during data collection.

2. XRD Data Collection

  • Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

  • Instrument Setup:

    • Voltage and Current: Set the X-ray generator to standard operating conditions (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A typical scan range for phase identification is from 10° to 80° 2θ.

    • Step Size: A step size of 0.02° 2θ is generally sufficient.

    • Time per Step: The counting time per step will depend on the sample's crystallinity and the desired signal-to-noise ratio. A time of 1-2 seconds per step is a good starting point.

  • Mount the sealed sample holder onto the diffractometer stage.

  • Initiate the data collection scan.

3. Data Analysis

  • Phase Identification: The collected XRD pattern is processed using phase identification software. The experimental peak positions (2θ values) and relative intensities are compared against a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • Lattice Parameter Refinement: Once the phases are identified, a Rietveld refinement can be performed to obtain precise lattice parameters. This involves fitting the entire experimental diffraction profile with a calculated pattern based on the crystal structure model.

Workflow and Process Diagrams

To visually represent the logical flow of the phase identification process, the following diagrams have been generated using the DOT language.

XRD_Phase_Identification_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_data Data Collection cluster_analysis Data Analysis Grinding Grind SrH₂ to <10 µm Loading Load into Air-Sensitive Holder Grinding->Loading Sealing Seal with Kapton® Film Loading->Sealing Mounting Mount Sample on Diffractometer Sealing->Mounting Setup Set XRD Parameters (2θ range, step size) Mounting->Setup Scan Perform XRD Scan Setup->Scan Processing Process Raw Data Scan->Processing PhaseID Phase Identification (Database Matching) Processing->PhaseID Refinement Rietveld Refinement (Lattice Parameters) PhaseID->Refinement Conclusion Phase(s) Identified PhaseID->Conclusion Refinement->Conclusion

Caption: Workflow for SrH₂ phase identification using XRD.

Logical_Relationship_Phase_ID cluster_input Inputs cluster_process Analysis Process cluster_output Outputs XRD_Pattern Experimental XRD Pattern Comparison Compare Peak Positions & Intensities XRD_Pattern->Comparison Database Crystallographic Database (e.g., ICDD PDF) Database->Comparison Identified_Phase Identified Crystalline Phase(s) Comparison->Identified_Phase Lattice_Parameters Refined Lattice Parameters Identified_Phase->Lattice_Parameters

Caption: Logical relationship for XRD phase identification.

A Comparative Analysis of Hydride Ion Conductivity in Alkaline Earth Hydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydride ion (H⁻) conductivity in alkaline earth hydrides, specifically focusing on Calcium Hydride (CaH₂), Strontium Hydride (SrH₂), and Barium Hydride (BaH₂). While Magnesium Hydride (MgH₂) is an alkaline earth hydride, it is generally not considered a significant ionic conductor due to differences in its crystal structure and bonding nature; its properties are discussed herein for completeness. This comparison is supported by experimental data to inform materials selection for applications requiring solid-state hydride ion conductors, such as in electrochemical reactors, separation membranes, and next-generation battery technologies.

Data Presentation: Ionic Conductivity Comparison

The following table summarizes the experimentally determined ionic conductivities for various alkaline earth hydrides at elevated temperatures. The heavier alkaline earth hydrides (CaH₂, SrH₂, and BaH₂) exhibit significant hydride ion conductivity, which increases with temperature. Notably, BaH₂ undergoes a phase transition to a high-symmetry hexagonal structure, leading to a dramatic increase in conductivity, making it a state-of-the-art hydride ion conductor.[1][2][3]

HydrideTemperature (°C)Ionic Conductivity (S·cm⁻¹)Activation Energy (eV)Notes
MgH₂ -Negligible-Exhibits partially covalent bonding and a different crystal structure (tetragonal rutile-type), which is not conducive to high ionic mobility compared to its heavier congeners.[4]
CaH₂ 600~ 1 x 10⁻³-Doping with acceptors like Na is predicted to enhance H⁻ conductivity by increasing hydrogen vacancy concentrations.[5][6]
SrH₂ >780Up to 10-Doping with 0.1 mol% NaH has been shown to significantly enhance low-temperature hydride ion conductivity.[7]
BaH₂ 6300.2~0.52 (High-Temp Phase)Undergoes a phase transition from orthorhombic to a highly conductive hexagonal phase around 420-470°C.[1][8]

Experimental Protocols

The primary technique for determining ionic conductivity in solid-state materials like alkaline earth hydrides is AC Electrochemical Impedance Spectroscopy (EIS) .

Objective: To measure the bulk ionic resistance of the material to calculate its conductivity.

Materials and Equipment:

  • Hydride powder (e.g., CaH₂, SrH₂, BaH₂)

  • Hydraulic press for pelletizing

  • Die set for pellet formation

  • Inert atmosphere glovebox (e.g., Argon-filled)

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA)

  • High-temperature furnace with controlled atmosphere

  • Sample holder with electrodes (e.g., Platinum, Palladium, or other inert materials)

  • Micrometer for measuring pellet dimensions

Procedure:

  • Sample Preparation (Inert Atmosphere):

    • The hydride powder is uniaxially pressed into a dense pellet of known diameter (e.g., 10-13 mm) and thickness (e.g., 1-2 mm). Pressures typically range from 1 to 5 tons/cm².

    • The precise thickness and diameter of the pellet are measured using a micrometer.

  • Electrode Application:

    • Inert, ion-blocking electrodes (e.g., sputtered gold or platinum) are applied to both flat surfaces of the pellet. This creates a symmetric cell (Electrode | Hydride Pellet | Electrode).

    • For certain experiments, ion-reversible electrodes like Pd (which is permeable to hydrogen) may be used.

  • Impedance Measurement:

    • The pellet is placed in a temperature-controlled furnace within the sample holder, ensuring good electrical contact with the electrodes. The system is kept under an inert or controlled hydrogen atmosphere.

    • The potentiostat is connected to the cell.

    • An AC voltage of small amplitude (e.g., 10-20 mV) is applied across a wide frequency range (e.g., 1 MHz down to 10 mHz).

    • The instrument measures the resulting current and phase shift to calculate the complex impedance (Z' and Z'') at each frequency.

  • Data Analysis:

    • The impedance data is plotted on a Nyquist plot (-Z'' vs. Z').

    • The plot typically shows one or more semicircles. For a polycrystalline solid, the high-frequency semicircle corresponds to the bulk (grain) resistance, while a mid-frequency semicircle can be attributed to grain boundary resistance.

    • An equivalent circuit model is fitted to the data to deconvolve these contributions. The intercept of the high-frequency semicircle with the real axis (Z') provides the bulk resistance (R_bulk).

    • The bulk ionic conductivity (σ) is then calculated using the formula: σ = L / (R_bulk * A) where:

      • L is the thickness of the pellet (cm).

      • R_bulk is the bulk resistance (Ω).

      • A is the cross-sectional area of the pellet (cm²).

  • Temperature Dependence:

    • Steps 3 and 4 are repeated at various temperatures to determine the ionic conductivity as a function of temperature.

    • An Arrhenius plot (ln(σT) vs. 1/T) is then constructed to determine the activation energy (Ea) for ion hopping, a critical parameter for understanding the conduction mechanism.

Mandatory Visualizations

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_cell Cell Assembly cluster_measurement AC Impedance Measurement cluster_analysis Data Analysis p1 Hydride Powder p2 Press into Pellet p1->p2 p3 Measure Dimensions (Thickness & Area) p2->p3 c1 Apply Inert Electrodes (e.g., Sputtered Au/Pt) p3->c1 c2 Mount in Furnace & Connect Leads m1 Apply Small AC Voltage (Vary Frequency) c2->m1 m2 Record Impedance (Z' and Z'') m1->m2 a1 Generate Nyquist Plot (-Z'' vs Z') m2->a1 a2 Fit Equivalent Circuit a1->a2 a3 Extract Bulk Resistance (R_bulk) a2->a3 a4 Calculate Conductivity (σ) σ = L / (R * A) a3->a4

Caption: Experimental workflow for measuring solid-state ionic conductivity.

G Hydride Ion Conduction Mechanism start Alkaline Earth Hydride (e.g., CaH₂, SrH₂, BaH₂) defect Intrinsic Defect Formation: Hydrogen Vacancies (V_H) start->defect vacancies Increased Concentration of V_H⁺ defect->vacancies Thermal Activation doping Extrinsic Doping (e.g., Na⁺ for Ca²⁺) doping->vacancies Charge Compensation transport Vacancy-Mediated H⁻ Transport vacancies->transport conductivity Enhanced Ionic Conductivity transport->conductivity

Caption: Mechanism for enhancing hydride ion conductivity.

References

Validating the Crystal Structure of Orthorhombic Strontium Hydride: A Comparative Guide to Neutron Diffraction, X-ray Diffraction, and DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a material's crystal structure is a foundational requirement for understanding its properties and potential applications. This guide provides a comparative analysis of experimental and computational techniques for validating the crystal structure of strontium hydride (SrH₂), focusing on its ambient pressure orthorhombic phase.

Strontium hydride (SrH₂) at standard conditions adopts an orthorhombic crystal structure with the space group Pnma[1][2][3]. The validation of this structure, particularly the precise localization of the hydrogen atoms, presents a challenge that highlights the complementary strengths of different characterization techniques. This guide compares the utility of neutron diffraction, X-ray diffraction (XRD), and Density Functional Theory (DFT) calculations in the structural elucidation of SrH₂.

Comparative Analysis of Structural Data

ParameterDensity Functional Theory (DFT)X-ray Diffraction (XRD)Neutron Diffraction
Space Group Pnma[2][3]Pnma[1][4]Pnma (Expected)
Lattice Constant a (Å) 6.353[2]6.33Highly accurate determination expected
Lattice Constant b (Å) 4.341[2]3.86Highly accurate determination expected
Lattice Constant c (Å) 7.464[2]7.33Highly accurate determination expected
Atomic Positions
Sr (4c)(0.24, 0.25, 0.11)[2]DeterminedHigh precision, especially for hydrogen
H1 (4c)(0.04, 0.25, 0.68)[2]Difficult to determine accuratelyHigh precision
H2 (4c)(0.87, 0.25, 0.43)[2]Difficult to determine accuratelyHigh precision
Bond Lengths (Sr-H) 2.37 - 2.89 Å[2]InferredHighly accurate

Experimental and Computational Protocols

The accuracy and reliability of crystallographic data are intrinsically linked to the methodologies employed. Below are detailed protocols for the key techniques discussed.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal structure of materials, especially those containing light elements like hydrogen. Due to the scattering of neutrons by atomic nuclei, this method can precisely locate hydrogen atoms, which is a significant challenge for X-ray diffraction[1].

Sample Preparation: For powder neutron diffraction, a deuterated sample of strontium deuteride (SrD₂) is typically used to reduce the large incoherent scattering cross-section of hydrogen, which improves the signal-to-noise ratio. The synthesis of SrD₂ can be achieved by the direct reaction of strontium metal with deuterium gas at elevated temperatures.

Data Collection:

  • The powdered SrD₂ sample is loaded into a vanadium sample holder, which is chosen for its low neutron scattering cross-section.

  • The sample is placed in a neutron powder diffractometer.

  • A beam of thermal neutrons is directed at the sample.

  • The scattered neutrons are detected at various angles (2θ) to produce a diffraction pattern. Data is collected over a wide range of 2θ to obtain sufficient reflections for structural refinement.

Data Analysis (Rietveld Refinement):

  • The initial structural model, including the space group (Pnma), approximate lattice parameters, and atomic positions, is used as a starting point.

  • The Rietveld refinement method is employed to fit a calculated diffraction pattern to the experimental data.

  • During the refinement, parameters such as lattice constants, atomic coordinates, thermal displacement parameters, and peak shape parameters are adjusted to minimize the difference between the observed and calculated patterns.

X-ray Diffraction (XRD)

XRD is a widely accessible technique for determining the crystal system, space group, and lattice parameters of crystalline materials. It relies on the scattering of X-rays by the electron clouds of atoms[5].

Sample Preparation: A fine powder of SrH₂ is prepared and mounted on a low-background sample holder. The sample surface should be flat to ensure accurate diffraction angles.

Data Collection:

  • The sample is placed in an X-ray diffractometer.

  • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

  • The sample is rotated, and the diffracted X-rays are detected at various 2θ angles.

  • The intensity of the diffracted X-rays is recorded as a function of 2θ to generate a diffraction pattern.

Data Analysis:

  • The positions of the diffraction peaks are used to determine the lattice parameters of the unit cell.

  • The systematic absences in the diffraction pattern are analyzed to identify the space group.

  • Rietveld refinement can be used to refine the structural model, although the determination of hydrogen positions is generally unreliable due to the low scattering power of hydrogen for X-rays.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict the electronic structure and properties of materials, including their stable crystal structures[6][7].

Computational Methodology:

  • Structural Optimization: A candidate crystal structure for SrH₂ (in this case, the orthorhombic Pnma structure) is used as the initial input. The calculation proceeds to find the lowest energy configuration by iteratively adjusting the lattice parameters and atomic positions until the forces on the atoms and the stress on the unit cell are minimized.

  • Software: Quantum chemistry packages such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO are commonly used.

  • Parameters:

    • Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for accuracy. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for solid-state systems.

    • Pseudopotentials: Projector-Augmented Wave (PAW) or ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons.

    • Plane-Wave Cutoff Energy: A sufficiently high cutoff energy for the plane-wave basis set is chosen to ensure convergence of the total energy.

    • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid to accurately describe the electronic band structure.

Visualization of Validation Workflow

The following diagrams illustrate the logical flow of validating a crystal structure using the discussed techniques and the relationship between them.

G cluster_exp Experimental Validation cluster_comp Computational Validation cluster_analysis Analysis & Comparison synthesis Sample Synthesis (SrH2/SrD2) xrd X-ray Diffraction (XRD) synthesis->xrd nd Neutron Diffraction synthesis->nd refinement Rietveld Refinement xrd->refinement nd->refinement comparison Compare Structural Parameters refinement->comparison dft DFT Calculation dft_opt Structure Optimization dft->dft_opt dft_prop Property Calculation dft_opt->dft_prop dft_prop->comparison validation Validated Crystal Structure comparison->validation

Workflow for Crystal Structure Validation.

G cluster_info Information Obtained SrH2 SrH2 Crystal Structure XRD X-ray Diffraction SrH2->XRD Probes ND Neutron Diffraction SrH2->ND Probes DFT DFT Calculations SrH2->DFT Models Lattice Lattice Parameters (a, b, c) XRD->Lattice SpaceGroup Space Group XRD->SpaceGroup HeavyAtoms Heavy Atom Positions (Sr) XRD->HeavyAtoms ND->Lattice ND->SpaceGroup ND->HeavyAtoms LightAtoms Light Atom Positions (H) ND->LightAtoms DFT->Lattice DFT->SpaceGroup DFT->HeavyAtoms DFT->LightAtoms Electronic Electronic Structure DFT->Electronic

Relationship Between Techniques and Obtained Information.

References

comparing the reactivity of SrH2 with other saline hydrides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Reactivity of Strontium Hydride (SrH₂) and Other Saline Hydrides

This guide provides a detailed comparison of the chemical reactivity of strontium hydride (SrH₂) with other common saline hydrides, including those of the alkali metals (Group 1) and alkaline earth metals (Group 2). The information is intended for researchers, scientists, and professionals in drug development who utilize hydrides as reducing agents or in other synthetic applications.

Introduction to Saline Hydrides

Saline hydrides, also known as ionic hydrides, are compounds formed between hydrogen and the most electropositive metals, primarily the alkali and alkaline earth metals.[1] In these compounds, hydrogen exists as a negatively charged ion (H⁻), known as the hydride ion.[2] This ion is a powerful base and reducing agent, making saline hydrides highly reactive, particularly with protic solvents like water.[2][3] They are typically crystalline solids with high melting points.[1][3] Strontium hydride (SrH₂), a representative alkaline earth metal hydride, shares these general characteristics but exhibits a unique reactivity profile when compared to its counterparts.

Comparative Reactivity

The reactivity of saline hydrides can be assessed in several key areas: their reaction with water, their thermal stability, and their efficacy as reducing agents in chemical synthesis.

Reactivity with Water

A defining characteristic of saline hydrides is their vigorous and often violent reaction with water. This reaction produces hydrogen gas and the corresponding metal hydroxide.[2][4]

The general reaction for alkali metal hydrides (MH) is: MH (s) + H₂O (l) → MOH (aq) + H₂ (g)

For alkaline earth metal hydrides (MH₂), including SrH₂, the reaction is: MH₂ (s) + 2H₂O (l) → M(OH)₂ (aq) + 2H₂ (g) [5]

While all saline hydrides react exothermically with water, the rate and intensity of the reaction vary. The reactivity generally increases with the electropositivity of the metal. For the alkaline earth metals, the reactivity with water tends to increase down the group. Therefore, SrH₂ is expected to be more reactive than CaH₂ but less reactive than BaH₂.

Thermal Stability

Thermal stability is a critical parameter for the storage and handling of hydride reagents. For alkali metal hydrides, thermal stability generally decreases down the group.[6][7] This is attributed to the weakening of the M-H bond as the cation size increases.[7] In contrast, for alkaline earth metal hydrides, thermal stability is reported to increase down the group from beryllium to barium.[8]

Reactivity as a Reducing Agent

The primary application of saline hydrides in organic synthesis is as reducing agents. A 2015 study by Hernden et al. provides direct experimental evidence comparing the reducing power of several saline hydrides in the solid-state topotactic reduction of Sr₂MnO₄.[9] This study established a clear reactivity trend among the tested hydrides.

The observed order of reactivity was: MgH₂ < SrH₂ < LiH ≈ CaH₂ ≈ BaH₂ < NaH [9]

This trend indicates that SrH₂ is a moderately reactive solid-state reducing agent, less powerful than NaH but more reactive than MgH₂. Its reactivity is comparable to, though slightly less than, that of LiH, CaH₂, and BaH₂ in this specific application.[9]

Data Summary

The following table summarizes the key reactivity and stability properties of SrH₂ in comparison with other selected saline hydrides.

HydrideFormulaMolar Mass ( g/mol )TypeReactivity with WaterThermal Stability Trend (within Group)Relative Reducing Power[9]
Lithium HydrideLiH7.95AlkaliVigorousDecreases down group[6][7]3 (High)
Sodium HydrideNaH24.00AlkaliViolentDecreases down group[6][7]1 (Highest)
Potassium HydrideKH40.11AlkaliViolentDecreases down group[6][7]Not Reported
Calcium HydrideCaH₂42.09Alkaline EarthVigorousIncreases down group[8]3 (High)
Strontium Hydride SrH₂ 89.64 Alkaline Earth Vigorous[5] Increases down group[8] 4 (Moderate)
Barium HydrideBaH₂139.34Alkaline EarthVery VigorousIncreases down group[8]3 (High)

Note on Relative Reducing Power: The ranking is derived from the experimental data by Hernden et al.[9], where 1 is the most reactive and 4 is less reactive in the context of the specific solid-state reduction studied.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized methodologies for assessing hydride reactivity.

General Protocol for Comparing Reactivity with Water

This protocol outlines a method to quantify the rate of reaction between a saline hydride and water by measuring the volume of hydrogen gas evolved over time.

  • Apparatus Setup: Assemble a gas collection apparatus consisting of a reaction flask, a dropping funnel containing deionized water, and a gas burette or inverted measuring cylinder filled with water to collect the evolved H₂ gas.

  • Reagent Preparation: Weigh a precise, equimolar amount of the saline hydride (e.g., SrH₂, CaH₂, NaH) in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture.

  • Initiation of Reaction: Place the weighed hydride into the reaction flask under an inert gas stream (e.g., argon). Seal the apparatus and allow the system to equilibrate to a constant temperature in a water bath.

  • Data Collection: Add a specific volume of deionized water from the dropping funnel to the reaction flask to initiate the reaction. Start a timer and record the volume of hydrogen gas collected in the gas burette at regular intervals until the reaction ceases.

  • Analysis: Plot the volume of H₂ evolved versus time for each hydride. The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.

Protocol for Solid-State Reductions

The experimental comparison of reducing power cited above was performed via a solid-state reaction.[9] The detailed protocol can be found in the original publication (Hernden et al., Inorg. Chem. 2015, 54, 9, 4249–4256). A generalized workflow is as follows:

  • Reactant Preparation: The precursor material (e.g., Sr₂MnO₄) and the hydride reducing agent (e.g., SrH₂) are intimately ground together in a specific molar ratio in an inert atmosphere.

  • Reaction Execution: The ground mixture is sealed in an evacuated ampoule (e.g., fused silica).

  • Thermal Treatment: The ampoule is heated in a furnace at a controlled temperature for a defined period to facilitate the solid-state reaction.

  • Product Analysis: After cooling, the product is recovered and analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify the crystalline phases and determine the extent of the reduction.

Visualization of Reactivity Trends

The following diagrams illustrate the key relationships discussed in this guide.

G cluster_0 Relative Reducing Power of Saline Hydrides NaH NaH (Highest Reactivity) LiH_CaH2_BaH2 LiH ≈ CaH₂ ≈ BaH₂ NaH->LiH_CaH2_BaH2 > SrH2 SrH₂ LiH_CaH2_BaH2->SrH2 > MgH2 MgH₂ (Lowest Reactivity) SrH2->MgH2 >

Caption: Reactivity trend of saline hydrides as solid-state reducing agents.[9]

G cluster_alkali Alkali Metal Hydrides (Group 1) cluster_alkaline Alkaline Earth Metal Hydrides (Group 2) LiH LiH NaH NaH KH KH RbH RbH label_alkali Thermal Stability Decreases BeH2 BeH₂ MgH2 MgH₂ CaH2 CaH₂ SrH2 SrH₂ BaH2 BaH₂ label_alkaline Thermal Stability Increases

Caption: General trends in the thermal stability of saline hydrides.[6][8]

References

Strontium Hydride (SrH2) in Catalysis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the catalytic performance of Strontium Hydride (SrH2) in various systems, with a comparative analysis against other alkaline earth metal catalysts. This report details quantitative performance data, experimental protocols, and catalytic pathways.

Strontium Hydride (SrH2) and its complexes have emerged as potent catalysts in a variety of organic transformations, primarily in hydrogenation and hydrosilylation reactions. As part of the broader family of alkaline earth metal hydrides, SrH2 offers a unique reactivity profile that is of growing interest to the scientific community. This guide provides an objective comparison of SrH2's performance with its counterparts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Alkene Transfer Hydrogenation

A notable application of strontium-based catalysts is in the transfer hydrogenation of alkenes. A comparative study utilizing alkaline-earth metal bis(hexamethyldisilazide) complexes, Ae[N(SiMe₃)₂]₂ (where Ae = Ca, Sr, Ba), as precatalysts has provided valuable insights into their relative performance. In this system, the active metal hydride species is generated in situ from a hydrogen source, such as 1,4-cyclohexadiene.

The catalytic activity for the transfer hydrogenation of a range of alkenes was evaluated, with the results summarized in the table below. The data demonstrates a clear trend in catalytic activity, with the heavier alkaline earth metals exhibiting higher efficacy.

SubstrateCatalystTime (h)Conversion (%)
1,1-DiphenylethyleneCa[N(SiMe₃)₂]₂24~10
Sr[N(SiMe₃)₂]₂ 24 ~60
Ba[N(SiMe₃)₂]₂4>99
trans-StilbeneCa[N(SiMe₃)₂]₂24~5
Sr[N(SiMe₃)₂]₂ 24 ~40
Ba[N(SiMe₃)₂]₂2>99
1-HexeneCa[N(SiMe₃)₂]₂24~5
Sr[N(SiMe₃)₂]₂ 24 ~20
Ba[N(SiMe₃)₂]₂16>99

Table 1: Comparative Performance of Alkaline-Earth Metal Catalysts in Alkene Transfer Hydrogenation.

The data clearly indicates that for the substrates tested, the catalytic activity follows the order Ba > Sr > Ca. While the barium catalyst demonstrates superior performance with faster reaction times and higher conversions, the strontium catalyst offers a significant improvement over its lighter calcium counterpart.

Experimental Protocol: Alkene Transfer Hydrogenation

The following is a general procedure for the transfer hydrogenation of alkenes using Sr[N(SiMe₃)₂]₂ as a precatalyst and 1,4-cyclohexadiene as the hydrogen source.

Materials:

  • Strontium bis(hexamethyldisilazide) - Sr[N(SiMe₃)₂]₂

  • Alkene substrate (e.g., 1,1-diphenylethylene)

  • 1,4-Cyclohexadiene (hydrogen donor)

  • Anhydrous toluene (solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, a reaction vessel is charged with the alkene substrate (1.0 mmol) and the strontium precatalyst (0.05 mmol, 5 mol%).

  • Anhydrous toluene (5 mL) is added to dissolve the reactants.

  • 1,4-Cyclohexadiene (2.0 mmol) is added to the reaction mixture.

  • The reaction vessel is sealed and the mixture is stirred at the desired temperature (e.g., 80 °C).

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the alkene.

  • Upon completion, the reaction is quenched by the addition of a proton source (e.g., methanol) and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Catalytic Pathway for Alkene Transfer Hydrogenation

The catalytic cycle for the transfer hydrogenation of an alkene using an alkaline-earth metal amide precatalyst and 1,4-cyclohexadiene (CHD) as the hydrogen source is proposed to proceed through the following steps:

Catalytic_Cycle Precatalyst Ae[N(SiMe3)2]2 Active_Hydride [H-Ae-N(SiMe3)2]n Precatalyst->Active_Hydride + CHD Alkene_Complex Alkene Coordination Active_Hydride->Alkene_Complex + Alkene Hydrometallation Hydrometallation Alkene_Complex->Hydrometallation Product_Release Protonolysis & Product Release Hydrometallation->Product_Release + HN(SiMe3)2 Product_Release->Active_Hydride Product Alkane Product_Release->Product CHD 1,4-Cyclohexadiene Benzene Benzene Amine HN(SiMe3)2

Figure 1: Proposed catalytic cycle for alkene transfer hydrogenation.

Hydrosilylation of Carbonyls

Strontium hydride complexes are also effective catalysts for the hydrosilylation of aldehydes and ketones, a reaction that reduces the carbonyl group to an alcohol after a subsequent hydrolysis step. While comprehensive comparative data tables are less readily available in the literature for this specific application, theoretical studies and preliminary experimental results suggest a similar trend in reactivity to that observed in hydrogenation, with heavier alkaline earth metals exhibiting enhanced catalytic activity.

DFT calculations on the hydroboration of pyridines, a related hydrofunctionalization reaction, predict the catalytic activities to follow the order Ca > Sr > Mg. This theoretical insight suggests that strontium-based catalysts hold promise for these types of transformations.

Experimental Protocol: Hydrosilylation of Ketones

The following provides a general experimental workflow for the hydrosilylation of a ketone using a strontium hydride catalyst.

Hydrosilylation_Workflow Start Start: Inert Atmosphere Setup Reaction Setup: - Schlenk flask - Strontium catalyst - Anhydrous solvent Start->Setup Reactants Add Reactants: - Ketone substrate - Silane (e.g., PhSiH3) Setup->Reactants Reaction Reaction: - Stir at specified temperature - Monitor by TLC or GC Reactants->Reaction Workup Work-up: - Quench with acid (e.g., HCl) - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Final Product: - Silyl ether or Alcohol Purification->Product

Unveiling the High-Pressure Kingdom of Strontium Hydrides: A Comparative Guide to Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of theoretically predicted high-pressure phases of the strontium-hydrogen (Sr-H) system reveals a landscape of potential high-temperature superconductors. However, recent experimental investigations paint a contrasting picture, uncovering novel semiconducting compounds and highlighting the intricate interplay of structure and electronic properties under extreme conditions. This guide provides a detailed comparison of theoretical predictions and experimental findings, offering researchers, scientists, and drug development professionals a clear overview of the current state of knowledge in this burgeoning field.

The quest for room-temperature superconductors has propelled the study of hydrogen-rich materials under immense pressures. Theoretical calculations have identified several strontium polyhydrides as promising candidates, predicting their stability at high pressures and, in some cases, the emergence of superconductivity at remarkably high critical temperatures (Tc). These predictions are largely based on ab initio structural searches and density functional theory (DFT) calculations.

However, the experimental realization and characterization of these phases present significant challenges. The use of diamond anvil cells (DACs) coupled with laser heating is essential to achieve the requisite pressures and temperatures for synthesis. In-situ X-ray diffraction (XRD) is then employed to determine the crystal structures of the resulting compounds.

This guide summarizes the key theoretical predictions for various Sr-H phases and contrasts them with the available experimental data, providing detailed experimental protocols and a visual representation of the research workflow.

Comparison of Theoretical Predictions and Experimental Observations

The following tables provide a structured comparison of theoretically predicted and experimentally observed high-pressure Sr-H phases, focusing on their crystal structures, formation pressures, and superconducting properties.

Table 1: Comparison of Predicted and Experimentally Observed Crystal Structures of High-Pressure Sr-H Phases

StoichiometryTheoretical Prediction (Crystal Structure, Space Group)Predicted Formation Pressure (GPa)Experimental Observation (Crystal Structure, Space Group)Experimental Formation Pressure (GPa)
SrH₂Cotunnite (Pnma) -> Ni₂In-type (P6₃/mmc) -> AlB₂-type (P6/mmm)~8 (Pnma -> P6₃/mmc), ~115 (P6₃/mmc -> P6/mmm)Cotunnite (Pnma) -> Ni₂In-type (P6₃/mmc)~8
SrH₄I4/mmm> 40I4/mmm44
SrH₆Various structures predicted (e.g., C2/m, Im-3m)50 - 250Pseudocubic56 - 180
SrH₉--Cubic (F-43m Sr sublattice)56 - 180
SrH₁₀Graphene-like H-layer structure300Not Observed-
SrH₁₂--Not Observed-
Sr₃H₁₃--C2/m56 - 180
SrH₂₂--Pseudotetragonal (P1)56 - 180

Table 2: Comparison of Predicted Superconducting Properties and Experimental Findings

StoichiometryPredicted Critical Temperature (Tc)Predicted Pressure for Superconductivity (GPa)Experimental Observation of Superconductivity
SrH₆~156 K250Not Observed (Semiconducting)
SrH₁₀Predicted to be metallic> 150Not Observed
Other SrHₓVarious predictions of high-Tc superconductivityHigh pressuresNot Observed (Semiconducting for observed higher hydrides)

The experimental results to date have not confirmed the theoretical predictions of high-temperature superconductivity in strontium hydrides. Instead, the synthesized higher hydrides, such as SrH₂₂, have been found to be molecular and semiconducting.[1][2] This discrepancy underscores the complexity of predicting the properties of materials under extreme conditions and highlights the critical role of experimental validation.

Experimental Protocols

The synthesis and characterization of high-pressure Sr-H phases involve sophisticated experimental techniques. A general workflow is outlined below:

1. Sample Loading and Pressurization:

  • A small piece of strontium metal is loaded into a sample chamber drilled in a rhenium gasket.

  • The gasket is placed between the culets of two opposing diamond anvils in a diamond anvil cell (DAC).

  • A pressure-transmitting medium, which also serves as a hydrogen source (e.g., paraffin oil or liquid hydrogen), is loaded into the sample chamber.

  • The DAC is gradually compressed to the desired pressure, which is typically measured using the ruby fluorescence method.

2. Laser Heating for Synthesis:

  • A high-power laser (e.g., Nd:YAG or fiber laser) is focused onto the sample through the transparent diamond anvils.

  • The laser heats the sample to high temperatures (typically >1000 K), promoting the reaction between strontium and hydrogen.

  • The heating can be performed in either a continuous or pulsed mode.

3. In-situ Structural Characterization:

  • Synchrotron X-ray diffraction (XRD) is used to probe the crystal structure of the synthesized material in-situ at high pressure and temperature.

  • The diffraction patterns are collected on an area detector and analyzed to determine the crystal system, space group, and lattice parameters of the newly formed phases.

4. Electrical Property Measurements:

  • To investigate the electronic properties, including superconductivity, four-probe electrical resistance measurements are performed.

  • Micro-probes are integrated into the DAC setup to contact the sample.

  • The resistance of the sample is measured as a function of temperature and pressure. A sharp drop in resistance to zero is a key indicator of superconductivity.

  • Magnetic susceptibility measurements can also be performed in a DAC to confirm the Meissner effect, another hallmark of superconductivity.

Logical Workflow from Theory to Experiment

The following diagram illustrates the logical progression from theoretical predictions to experimental validation in the study of high-pressure Sr-H phases.

Theoretical_to_Experimental_Workflow Theoretical Prediction Theoretical Prediction Experimental Synthesis Experimental Synthesis DAC_Loading Diamond Anvil Cell (DAC) Loading of Sr and H source Experimental Synthesis->DAC_Loading Process Experimental Characterization Experimental Characterization In_situ_XRD In-situ X-ray Diffraction (XRD) Experimental Characterization->In_situ_XRD Techniques Electrical_Measurements Electrical Resistance & Magnetic Susceptibility Measurements Experimental Characterization->Electrical_Measurements Techniques Comparison & Validation Comparison & Validation New_Insights New Insights & Refined Theories Comparison & Validation->New_Insights Outcome Ab_initio_Calculations Ab initio Structural Search (e.g., USPEX, CALYPSO) DFT_Calculations Density Functional Theory (DFT) Calculations Ab_initio_Calculations->DFT_Calculations Refinement Predicted_Structures Predicted Crystal Structures (e.g., SrH6, SrH10) DFT_Calculations->Predicted_Structures Output Predicted_Properties Predicted Properties (e.g., High-Tc Superconductivity) DFT_Calculations->Predicted_Properties Output Predicted_Structures->Comparison & Validation Predicted_Properties->Comparison & Validation Laser_Heating Laser Heating DAC_Loading->Laser_Heating Synthesis Observed_Structures Observed Crystal Structures (e.g., SrH22, Sr3H13) In_situ_XRD->Observed_Structures Results Observed_Structures->Comparison & Validation Observed_Properties Observed Electronic Properties (Semiconducting) Electrical_Measurements->Observed_Properties Results Observed_Properties->Comparison & Validation

Caption: Workflow from theoretical prediction to experimental validation of high-pressure Sr-H phases.

Conclusion

The study of high-pressure strontium hydrides provides a compelling example of the synergy and, at times, the tension between theoretical predictions and experimental realities in materials science. While initial theoretical work has pointed towards the exciting possibility of high-temperature superconductivity in these systems, experimental efforts have so far uncovered a different, yet equally fascinating, landscape of novel molecular and semiconducting phases. This ongoing dialogue between theory and experiment is crucial for advancing our understanding of matter under extreme conditions and will undoubtedly guide the future search for novel materials with tailored properties. The detailed data and methodologies presented in this guide offer a valuable resource for researchers navigating this challenging and rewarding field.

References

A Comparative Thermal Analysis of Strontium Hydride (SrH₂) and Magnesium Hydride (MgH₂) for Hydrogen Storage Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the thermal properties and experimental analysis of SrH₂ and MgH₂, two promising materials for solid-state hydrogen storage.

This guide provides a detailed comparison of the thermal properties of Strontium Hydride (SrH₂) and Magnesium Hydride (MgH₂), focusing on their potential as hydrogen storage materials. The following sections present a comparative summary of their key thermal decomposition characteristics, a detailed experimental protocol for their analysis using Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC), and a visual representation of the experimental workflow.

Comparative Data of Thermal Properties

The thermal properties of SrH₂ and MgH₂ are crucial for their application in hydrogen storage systems, dictating the conditions required for hydrogen release. The table below summarizes the key quantitative data for these two hydrides.

PropertyStrontium Hydride (SrH₂)Magnesium Hydride (MgH₂)
Molar Mass 89.64 g/mol 26.32 g/mol [1]
Hydrogen Content (wt.%) 2.25%[2]7.66%[1]
Decomposition Temperature ~1050 °C (decomposes)[2]~287 °C (at 1 bar H₂)[1]
Standard Enthalpy of Formation (ΔHf°) -183.3 kJ/mol-75.2 kJ/mol[1]
Enthalpy of Decomposition (ΔHdecomp) 183.3 kJ/mol H₂75.2 kJ/mol H₂

Note: The enthalpy of decomposition is the negative of the standard enthalpy of formation, assuming the decomposition reaction is the reverse of the formation reaction.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of SrH₂ and MgH₂.

G Experimental Workflow for Comparative Thermal Analysis cluster_0 Sample Preparation cluster_1 TGA-DSC Analysis cluster_2 Data Analysis & Comparison Sample_Procurement Procure SrH₂ and MgH₂ powders Inert_Handling Handle in inert atmosphere (glovebox) Sample_Procurement->Inert_Handling Sample_Weighing Weigh ~5-10 mg of each sample Inert_Handling->Sample_Weighing Sample_Loading Load sample into alumina crucible Sample_Weighing->Sample_Loading Transfer sample Instrument_Setup Setup TGA-DSC instrument Instrument_Setup->Sample_Loading Heating_Program Heat from RT to 1100°C at 10°C/min under Argon flow Sample_Loading->Heating_Program Data_Acquisition Record mass change (TGA) and heat flow (DSC) Heating_Program->Data_Acquisition Analyze_TGA Determine decomposition temperature from TGA curve Data_Acquisition->Analyze_TGA TGA data Analyze_DSC Determine enthalpy of decomposition from DSC peak Data_Acquisition->Analyze_DSC DSC data Compare_Results Compare thermal properties of SrH₂ and MgH₂ Analyze_TGA->Compare_Results Analyze_DSC->Compare_Results

Comparative thermal analysis workflow.

Detailed Experimental Protocol: TGA-DSC Analysis

This protocol outlines the simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the characterization of SrH₂ and MgH₂.

1. Objective: To determine and compare the decomposition temperatures and enthalpies of decomposition for SrH₂ and MgH₂.

2. Materials and Equipment:

  • Strontium Hydride (SrH₂) powder

  • Magnesium Hydride (MgH₂) powder

  • Simultaneous TGA-DSC instrument

  • Alumina crucibles

  • Inert atmosphere glovebox

  • Microbalance

  • High-purity argon gas

3. Procedure:

  • Sample Preparation:

    • All sample handling must be performed inside an inert atmosphere glovebox to prevent reaction with air and moisture.

    • Using a microbalance, accurately weigh approximately 5-10 mg of the hydride powder directly into an alumina crucible.

    • Record the exact mass of the sample.

    • Seal the crucible if possible, or ensure a continuous inert atmosphere during transfer to the TGA-DSC instrument.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible (also alumina) into the TGA-DSC analyzer.

    • Purge the system with high-purity argon gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Analysis:

    • Set the temperature program to heat the sample from room temperature to 1100°C at a constant heating rate of 10°C/min.

    • Initiate the TGA-DSC measurement, simultaneously recording the sample mass and heat flow as a function of temperature.

  • Data Analysis:

    • TGA Curve: The onset temperature of the major mass loss step in the TGA curve corresponds to the decomposition temperature of the hydride.

    • DSC Curve: The enthalpy of decomposition can be determined by integrating the area of the endothermic peak corresponding to the decomposition process in the DSC curve. The instrument software is typically used for this calculation.

4. Safety Precautions:

  • Metal hydrides can be reactive with air and moisture. Handle them in an inert atmosphere.

  • The decomposition of hydrides releases hydrogen gas, which is flammable. Ensure the experimental setup is well-ventilated and away from ignition sources.

  • Follow all safety guidelines provided by the instrument manufacturer.

Discussion

The comparative data reveals significant differences in the thermal properties of SrH₂ and MgH₂. Magnesium hydride possesses a much higher gravimetric hydrogen density (7.66 wt.%) compared to strontium hydride (2.25 wt.%), making it a more attractive candidate for applications where weight is a critical factor.[1][2]

However, the decomposition temperature of MgH₂ is considerably lower (~287 °C) than that of SrH₂ (~1050 °C).[1][2] This lower decomposition temperature is advantageous for practical hydrogen storage systems as it requires less energy to release the stored hydrogen. The enthalpy of decomposition for MgH₂ (75.2 kJ/mol H₂) is also significantly lower than that of SrH₂ (183.3 kJ/mol H₂), further indicating more favorable thermodynamics for hydrogen release.

References

A Comparative Analysis of the Ionic Nature of Strontium Hydride and other Group 2 Hydrides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the periodic trends in the bonding characteristics of alkaline earth metal hydrides.

The nature of the chemical bond in binary hydrides of the Group 2 alkaline earth metals—beryllium (Be), magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba)—exhibits a clear and predictable trend, transitioning from predominantly covalent to strongly ionic as one descends the group. This guide provides a detailed comparison of the ionic nature of strontium hydride (SrH₂) with its congeners, supported by experimental data and established chemical principles.

Trend in Ionic Character

The ionic character of the Group 2 hydrides increases down the group, a trend directly attributable to the decreasing electronegativity of the metal cation.[1] Beryllium hydride (BeH₂) is considered to have significant covalent character, existing as a polymeric solid.[2] Magnesium hydride (MgH₂) also exhibits some covalent characteristics. In contrast, calcium hydride (CaH₂), strontium hydride (SrH₂), and barium hydride (BaH₂) are all considered to be saline, or salt-like, hydrides with predominantly ionic bonding.[3][4][5]

The increasing difference in electronegativity between the Group 2 metal and hydrogen is a key indicator of this trend. As the metallic character of the elements increases down the group, their ability to donate electrons to the more electronegative hydrogen atom becomes more pronounced, leading to the formation of M²⁺ and H⁻ ions and, consequently, a more ionic bond.

Quantitative Data Comparison

To facilitate a clear comparison, the following tables summarize key physical and chemical properties of the Group 2 hydrides that are indicative of their bonding nature.

HydrideMetal Electronegativity (Pauling Scale)Hydrogen Electronegativity (Pauling Scale)Electronegativity Difference (ΔEN)Predominant Bond Type
BeH₂1.572.200.63Covalent
MgH₂1.312.200.89Polar Covalent/Ionic
CaH₂1.002.201.20Ionic
SrH₂ 0.95 2.20 1.25 Ionic
BaH₂0.892.201.31Ionic
HydrideCrystal StructureMelting Point (°C)
BeH₂Body-centered orthorhombic250 (decomposes)
MgH₂Tetragonal (Rutile)327 (decomposes)
CaH₂Orthorhombic (PbCl₂ type)816
SrH₂ Orthorhombic (PbCl₂ type) 1050 (decomposes) [6]
BaH₂Orthorhombic (PbCl₂ type)675 (decomposes)[7][8][9][10][11]

Experimental Protocols

Synthesis of Group 2 Hydrides

The synthesis of saline hydrides such as SrH₂ is typically achieved through the direct reaction of the elemental metal with hydrogen gas at elevated temperatures.[6][12]

General Procedure:

  • The highly pure alkaline earth metal is placed in a reaction vessel, often in a finely divided form to increase the surface area for reaction.

  • The vessel is evacuated to remove any atmospheric gases and then filled with high-purity hydrogen gas.

  • The reaction is initiated by heating the vessel. The specific temperature required varies depending on the metal, for instance, barium reacts with hydrogen at temperatures between 150-200 °C.[7][10]

  • The reaction is allowed to proceed until the complete conversion of the metal to its corresponding hydride is achieved.

  • The resulting hydride is then cooled under an inert atmosphere to prevent reaction with atmospheric oxygen or moisture.

Determination of Crystal Structure by X-ray and Neutron Diffraction

The crystal structures of the Group 2 hydrides are experimentally determined using powder X-ray diffraction (XRD) and, for more precise localization of the hydrogen atoms, neutron diffraction.

X-ray Diffraction (XRD) Protocol:

  • A powdered sample of the hydride is prepared in an inert atmosphere to prevent degradation.

  • The sample is loaded into a capillary tube or onto a flat sample holder.

  • The sample is placed in a powder diffractometer, and a monochromatic X-ray beam is directed at it.

  • The diffracted X-rays are detected at various angles (2θ) as the sample is rotated.

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the space group of the crystal structure. Rietveld refinement is a common method used for this analysis.

Neutron Diffraction Protocol: Neutron diffraction is particularly useful for hydride structures because neutrons are scattered effectively by hydrogen nuclei, allowing for their precise location in the crystal lattice.[13][14][15][16]

  • A deuterated sample of the hydride is often used to reduce incoherent scattering from hydrogen.

  • The powdered sample is loaded into a sample holder suitable for neutron diffraction experiments.

  • The sample is placed in a neutron diffractometer, and a beam of neutrons is directed at it.

  • The scattered neutrons are detected at various angles.

  • The resulting diffraction pattern is analyzed, similar to XRD, to determine the crystal structure, with a particular focus on the positions of the deuterium atoms.

Visualization of Periodic Trends

The following diagram illustrates the relationship between the position of the Group 2 element in the periodic table and the ionic character of its corresponding hydride.

Ionic_Character_Trend cluster_0 Increasing Ionic Character BeH2 BeH₂ (Covalent) MgH2 MgH₂ (Polar Covalent/Ionic) BeH2->MgH2 CaH2 CaH₂ (Ionic) MgH2->CaH2 SrH2 SrH₂ (Ionic) CaH2->SrH2 BaH2 BaH₂ (Ionic) SrH2->BaH2

Caption: Trend of increasing ionic character in Group 2 hydrides.

References

Safety Operating Guide

Strontium Hydride (SrH2): A Comprehensive Guide to Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of strontium hydride (SrH2), a highly reactive and flammable solid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals who handle such materials.

Immediate Safety Concerns and Hazard Profile

Strontium hydride is a water-reactive substance that poses significant hazards upon improper handling. It is crucial to be aware of the following:

  • Reaction with Water: SrH2 reacts vigorously with water and moisture to produce flammable hydrogen gas, which can ignite spontaneously.[1] This reaction is exothermic and can lead to thermal burns.

  • Corrosivity: Contact with skin and eyes can cause severe irritation and chemical burns.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]

Never use water to extinguish a fire involving strontium hydride. Use a Class D dry powder extinguisher, dry sand, or limestone.

Hazard Classification Summary
Hazard ClassificationDescription
UN Number UN1409[1]
Proper Shipping Name METAL HYDRIDES, WATER-REACTIVE, N.O.S.[1]
Hazard Class 4.3 (Substances which, in contact with water, emit flammable gases)[1]
Packing Group II

Personal Protective Equipment (PPE)

When handling strontium hydride, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Flame-resistant gloves (e.g., Nomex®) over chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary.

All handling of strontium hydride should be performed in a certified chemical fume hood with the sash positioned as low as possible. An inert atmosphere glovebox is recommended for larger quantities or prolonged handling.

Laboratory-Scale Neutralization Protocol

For small quantities of residual strontium hydride, a carefully controlled quenching procedure can be performed to render it non-hazardous before disposal. This procedure should only be carried out by trained personnel in a properly equipped laboratory.

Important Considerations:

  • The reactivity of alkaline earth metal hydrides increases down the periodic table. Therefore, strontium hydride is more reactive than calcium hydride but less reactive than barium hydride.[2][3][4]

  • Strontium hydride is reported to be insoluble in organic solvents, so the quenching process will involve a heterogeneous slurry.

Materials and Equipment:
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet/outlet.

  • Inert, dry solvent (e.g., toluene, hexane).

  • Anhydrous isopropanol.

  • Anhydrous methanol.

  • Deionized water.

  • Ice bath.

  • Appropriate PPE.

Step-by-Step Neutralization Procedure:
  • Inert Atmosphere: Purge the reaction flask with a steady stream of nitrogen or argon gas to displace all air and moisture.

  • Preparation of Slurry: Carefully transfer the strontium hydride waste into the flask. Add enough dry, inert solvent (e.g., toluene) to create a stirrable slurry.

  • Cooling: Place the flask in an ice bath to manage the heat generated during the reaction.

  • Initial Quenching with Isopropanol: Slowly and cautiously add anhydrous isopropanol from the dropping funnel to the stirred slurry. The rate of addition should be controlled to prevent excessive hydrogen evolution and temperature increase. Continue the addition until the visible reaction (bubbling) subsides.

  • Secondary Quenching with Methanol: Once the reaction with isopropanol is complete, slowly add anhydrous methanol to the mixture. Methanol is more reactive than isopropanol and will react with any remaining strontium hydride.

  • Final Quenching with Water: After the reaction with methanol has ceased, very slowly and carefully add deionized water to the flask. This final step ensures that all reactive hydride has been consumed.

  • Neutralization and Disposal: Once the quenching is complete and the solution has returned to room temperature, the resulting mixture can be neutralized with a dilute acid if necessary. The final aqueous solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of strontium hydride should not be neutralized in the laboratory. They must be disposed of as hazardous waste through a licensed chemical waste disposal company.

  • Packaging: Ensure the original container is tightly sealed. If the original container is compromised, overpack it in a larger, compatible container with a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Strontium Hydride, Water-Reactive, UN1409."

  • Contaminated Materials: Any materials contaminated with strontium hydride, such as gloves, weighing paper, or absorbent pads, should be collected in a sealed container, properly labeled, and disposed of as hazardous waste.[5] For contaminated packaging, it can be triple-rinsed with an inert solvent, and the rinsate treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[5]

Emergency Procedures

  • Spill: In case of a small spill, immediately cover the material with a dry, non-reactive absorbent such as dry sand or powdered limestone. Do not use water or combustible materials. Collect the mixture in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Fire: Use a Class D fire extinguisher. Do not use water, carbon dioxide, or foam extinguishers.

  • Personnel Exposure:

    • Skin Contact: Brush off any solid particles and then flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Logical Workflow for Strontium Hydride Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of strontium hydride.

StrontiumHydrideDisposal cluster_prep Initial Assessment & Preparation cluster_small Small Quantity Disposal (Lab Scale) cluster_large Bulk Quantity Disposal start Strontium Hydride Waste assess_quantity Assess Quantity start->assess_quantity don_ppe Don PPE assess_quantity->don_ppe Always prep_hood Prepare Fume Hood / Glovebox don_ppe->prep_hood create_slurry Create Slurry in Inert Solvent prep_hood->create_slurry < Lab Scale Quantity package_bulk Securely Package and Label prep_hood->package_bulk > Bulk Quantity quench_ipa Slowly Add Isopropanol create_slurry->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh quench_h2o Slowly Add Water quench_meoh->quench_h2o neutralize Neutralize and Package for Waste quench_h2o->neutralize end_state Dispose as Hazardous Waste neutralize->end_state contact_ehs Contact Environmental Health & Safety package_bulk->contact_ehs contact_ehs->end_state

Caption: Logical workflow for the safe disposal of strontium hydride.

References

Essential Safety and Operational Guidance for Handling Strontium Hydride (SrH2)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety protocols and logistical information for the handling and disposal of Strontium Hydride (SrH₂). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Understanding the Hazards

Strontium hydride is a highly reactive and hazardous chemical. Key hazards include:

  • Flammability: It is a flammable solid that, in contact with water, releases flammable hydrogen gas which may ignite spontaneously.[1][2][3] Dust from the material can also form explosive mixtures with air.[4]

  • Corrosivity: It causes severe skin burns and eye damage.[2]

  • Irritation: It is a skin and eye irritant and may cause respiratory irritation.[1][3][5]

  • Reactivity: It reacts with mineral acids to release flammable hydrogen gas.[4] When burned, it can produce alkaline fumes.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Strontium Hydride to minimize exposure and ensure personal safety.[6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[5][7] A face shield should also be worn.[6]Protects against dust, splashes, and potential projectiles.
Skin Protection Fire/flame resistant and impervious clothing.[5] Chemical-resistant gloves (e.g., rubber, nitrile, neoprene) that comply with EN 374 standards.[5][8]Prevents skin contact, which can cause severe burns and irritation.[5]
Respiratory Protection Work should be conducted in a chemical fume hood.[4] If exposure limits are exceeded or dust is present, a full-face respirator with an appropriate cartridge or a NIOSH/MSHA approved respirator should be used.[5][8]Protects against inhalation of dust which can cause respiratory tract irritation.[1][3]

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents. All operations should be conducted in a controlled environment.

Step 1: Preparation

  • Ensure a designated area for handling is clean and free of incompatible materials, especially water and acids.[4][9]

  • Handle the material under an inert gas atmosphere, such as argon.[7][8]

  • Have all necessary PPE donned correctly before handling the substance.[6]

  • Keep a Class D fire extinguisher, dry salt, limestone, or sand readily available for fire emergencies.[4]

Step 2: Handling

  • All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Use non-sparking tools to prevent ignition sources.[5][10]

  • Avoid any actions that could generate dust or aerosols.[5][10]

  • Ground equipment to prevent electrostatic discharge.[5][10]

Step 3: Storage

  • Store Strontium Hydride in a tightly sealed, properly labeled container.[7][8]

  • The storage area must be a dry, cool, and well-ventilated place.[5][10]

  • Protect the container from moisture and store it under an inert gas.[5][7][8]

  • Store away from incompatible materials, particularly water and acids.[4]

  • The storage location should be secure and locked.[5][7]

Emergency and Decontamination Plan

In case of accidental exposure or spills, immediate action is required.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove contaminated clothing.[5] Brush off any loose particles from the skin and wash the affected area with plenty of soap and water.[5][7] Immerse the area in cool water or wrap in wet bandages.[5] Seek medical attention if irritation occurs.[7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][10] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.

Spill and Leak Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.[5][10]

  • Isolate and Ventilate: Isolate the area and ensure adequate ventilation. Remove all sources of ignition.[5][10]

  • Protect: Responders must wear the appropriate PPE, including respiratory protection.[5][10]

  • Contain: Prevent the spill from spreading or entering drains.[5][10]

  • Clean-Up: Do not use water for clean-up.[8] Cover the spill with a dry, inert material such as sand, vermiculite, or a Class D fire extinguishing agent.[4] Carefully sweep or scoop the material using non-sparking tools into a suitable, labeled container for disposal.[4][8]

Disposal Plan

Proper disposal of Strontium Hydride and its containers is mandatory to prevent environmental contamination and potential hazards.

  • Chemical Disposal: Strontium Hydride waste is considered hazardous.[11] It must be disposed of through a licensed chemical destruction facility.[5] Methods may include controlled incineration with flue gas scrubbing.[5] Do not dispose of it in sewers or with regular trash.[5]

  • Container Disposal: Empty containers may still contain hazardous residue. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[5]

SrH2_Handling_Workflow prep Preparation ppe Don PPE prep->ppe handling Handling SrH2 (Inert Atmosphere, Fume Hood) ppe->handling storage Secure Storage (Dry, Cool, Inert) handling->storage Store Unused Material spill Spill or Exposure Event handling->spill Potential Incident disposal Waste Disposal (Hazardous Waste Facility) handling->disposal Dispose Waste storage->handling Retrieve for Use storage->disposal Dispose Expired Material first_aid Administer First Aid spill->first_aid If Exposure spill_response Spill Response Protocol (No Water) spill->spill_response If Spill first_aid->disposal Dispose Contaminated Items spill_response->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of Strontium Hydride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.